molecular formula C13H11BFNO3 B1388040 (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-35-4

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1388040
CAS No.: 874288-35-4
M. Wt: 259.04 g/mol
InChI Key: WNFWVITXDBHCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a sophisticated bifunctional reagent designed for advanced chemical biology and drug discovery research. This compound integrates a boronic acid moiety, a privileged structure in medicinal chemistry, with an aromatic amide linkage, making it a valuable building block for the synthesis of complex target molecules .Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical synthesis . The presence of the boronic acid group also offers unique bioactivity; such compounds can act as potent enzyme inhibitors by forming reversible covalent complexes with active-site serine residues, a mechanism exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib . The incorporation of the 2-fluorophenyl carbamoyl group is a strategic medicinal chemistry tactic, as fluorine atoms are frequently used to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can leverage this compound in the development of protease inhibitors, chemokine receptor antagonists similar to those described in scientific literature , and as a key intermediate in the synthesis of potential therapeutic agents. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWVITXDBHCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660279
Record name {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-35-4
Record name B-[3-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a phenylboronic acid moiety with a fluorinated benzamide, offers a unique combination of functionalities. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom can subtly modulate the electronic properties and metabolic stability of the molecule, a common strategy in drug design to enhance pharmacokinetic profiles.[3][4] The amide linkage provides structural rigidity and hydrogen bonding capabilities, influencing the molecule's conformation and potential interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, offering a valuable resource for researchers working with this and related compounds.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for its effective use in research and development.

PropertyValueSource
Chemical Name (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acidN/A
Synonyms 3-Borono-N-(2-fluorophenyl)benzamideN/A
CAS Number 874288-35-4[5]
Molecular Formula C₁₃H₁₁BFNO₃[5]
Molecular Weight 259.04 g/mol [5]
Appearance Expected to be a white to off-white solidN/A
Purity Typically available at ≥98%[5]

Computed Physicochemical Properties:

PropertyPredicted Value
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Topological Polar Surface Area 69.6 Ų
logP (estimated) 1.4 - 2.5

Note: These values are computationally derived and should be used as an estimation. Experimental determination is recommended for precise applications.

Synthesis and Purification

While a specific, detailed synthesis protocol for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is not widely published, a logical and experimentally feasible route can be designed based on established synthetic methodologies for related compounds. The most common approach involves the formation of an amide bond between 3-carboxyphenylboronic acid and 2-fluoroaniline.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product A 3-Carboxyphenylboronic acid C EDC, HOBt DMF, rt, 24h A->C B 2-Fluoroaniline B->C D (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid C->D

Figure 1: Proposed synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for amide bond formation involving boronic acids.[6]

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 30-60 minutes. The formation of the active ester is crucial for efficient coupling.

  • Amide Bond Formation: To the activated carboxylic acid solution, add a solution of 2-fluoroaniline (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials and coupling reagents.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressor and improves the efficiency of the coupling reaction.

  • Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants. Using the anhydrous form is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Inert Atmosphere: While not always strictly necessary for amide couplings, an inert atmosphere is good practice, especially when working with boronic acids which can be sensitive to oxidation under certain conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the boronic acid-bearing ring will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The protons on the 2-fluorophenyl ring will also exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The amide N-H proton will likely appear as a broad singlet in the downfield region (around 9-11 ppm). The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (around 165-170 ppm). The carbon atom attached to the boron will be difficult to observe due to quadrupolar relaxation. The fluorine-substituted carbon will show a large one-bond carbon-fluorine coupling constant.

  • ¹¹B NMR: The boron-11 NMR spectrum is expected to show a broad signal characteristic of a trigonal boronic acid. The chemical shift will be in the typical range for arylboronic acids.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹). A broad O-H stretching band for the boronic acid group will be present in the region of 3200-3500 cm⁻¹. The N-H stretching vibration of the amide will also appear in this region, often as a sharper peak. C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C-F stretching will appear in the fingerprint region.[1][7][8][9]

Reactivity and Chemical Behavior

The chemical reactivity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is dominated by the boronic acid functionality.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction of arylboronic acids.[1][2][10] (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Suzuki_Coupling A (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid C Pd Catalyst Base A->C B Aryl/Vinyl Halide (R-X) B->C D Cross-Coupled Product C->D

Figure 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the phenylboronic acid. The amide group at the meta position may have a modest electronic effect on the boronic acid's reactivity.

Formation of Boronic Esters

Boronic acids can reversibly react with diols to form cyclic boronic esters. This property is often exploited for protection of the boronic acid group or for the development of sensors.[11]

Stability and Storage

Arylboronic acids are generally stable solids. However, they can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is usually reversible upon addition of water. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

Potential Applications in Research and Drug Discovery

The unique structural features of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid make it a valuable building block in several areas of research.

  • Medicinal Chemistry: As a fragment or intermediate in the synthesis of more complex molecules, this compound can be used to explore structure-activity relationships in drug discovery programs.[12][13] The fluorinated benzamide motif is present in a number of biologically active compounds.[3][5][14][15]

  • Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, due to their ability to form reversible covalent bonds with diols. They are also being investigated for applications in organic electronics.

  • Supramolecular Chemistry: The combination of the hydrogen-bonding amide group and the diol-binding boronic acid makes this molecule an interesting candidate for the construction of self-assembling systems.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][14][16][17]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.[10][14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amide coupling procedures. The presence of both a reactive boronic acid handle and a fluorinated benzamide moiety provides a rich platform for further chemical derivatization and exploration of its properties. As with any specialized chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2018). MDPI. Retrieved from [Link]

  • 3-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). ACS Publications. Retrieved from [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved from [Link]

  • Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing substituted phenyl boronic acids. (2000). Google Patents.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2010). PMC - PubMed Central. Retrieved from [Link]

  • United States Patent. (2010). Googleapis.com. Retrieved from [Link]

  • United States Patent. (2013). Googleapis.com. Retrieved from [Link]

  • Novel phenyl-boronic acid derivatives and methods for the production thereof. (2005). Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in Modern Drug Discovery

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a key building block in contemporary medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutics. Its unique structural features, combining a boronic acid moiety with a fluorinated phenylcarbamoyl group, make it a versatile intermediate for the synthesis of complex molecules, particularly those targeting protein-protein interactions and enzymatic active sites. The boronic acid group can form reversible covalent bonds with diols, a property leveraged in the design of sensors and targeted drug delivery systems. The presence of the fluorine atom often enhances metabolic stability and binding affinity of the final drug candidate. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can be approached via two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

  • Pathway 1: Amide Bond Formation as the Key Step. This convergent approach involves the coupling of two readily available building blocks: 3-carboxyphenylboronic acid and 2-fluoroaniline. The central amide bond is formed in the final stages of the synthesis.

  • Pathway 2: Palladium-Catalyzed Borylation of a Pre-formed Amide. This linear strategy commences with the synthesis of an amide intermediate, N-(2-fluorophenyl)-3-bromobenzamide, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid functionality.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways, providing a robust framework for their successful implementation in a laboratory setting.

Pathway 1: Convergent Synthesis via Amide Coupling

This pathway is often favored for its efficiency and the commercial availability of the starting materials. The core of this strategy lies in the effective formation of an amide bond between a carboxylic acid and an amine, a fundamental transformation in organic synthesis.

Mechanistic Considerations in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[1] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization in chiral substrates.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide.

Visualizing the Amide Coupling Pathway

Amide Coupling Pathway 3-Carboxyphenylboronic_Acid 3-Carboxyphenylboronic Acid EDC_HOBt EDC, HOBt DMF 3-Carboxyphenylboronic_Acid->EDC_HOBt 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->EDC_HOBt Target_Molecule (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid EDC_HOBt->Target_Molecule Amide Coupling

Caption: Amide coupling of 3-carboxyphenylboronic acid and 2-fluoroaniline.

Detailed Experimental Protocol for Pathway 1

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-fluoroaniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to afford (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Quantitative Data Summary for Pathway 1

ParameterValueReference
Typical Yield70-85%General amide coupling protocols
Purity>95% (after purification)Estimated based on standard methods
Reaction Time12-24 hoursGeneral amide coupling protocols

Pathway 2: Linear Synthesis via Palladium-Catalyzed Borylation

This pathway offers a robust alternative, particularly when the corresponding aryl bromide is more readily available or cost-effective than the boronic acid starting material. The key transformation is a palladium-catalyzed Miyaura borylation, a powerful tool for the formation of carbon-boron bonds.[2]

Synthesis of the Amide Intermediate: N-(2-fluorophenyl)-3-bromobenzamide

The first step in this pathway is the synthesis of the amide precursor. This is typically achieved by reacting 3-bromobenzoyl chloride with 2-fluoroaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Mechanistic Insights into Palladium-Catalyzed Borylation

The Miyaura borylation reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

  • Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The desired aryl boronate ester is formed, and the palladium(0) catalyst is regenerated.

The resulting boronate ester is then hydrolyzed to the corresponding boronic acid during the aqueous workup or by subsequent treatment with an acid.

Visualizing the Borylation Pathway

Borylation Pathway cluster_0 Amide Formation cluster_1 Borylation cluster_2 Hydrolysis 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Amide_Intermediate N-(2-fluorophenyl)- 3-bromobenzamide 3-Bromobenzoyl_Chloride->Amide_Intermediate Pyridine 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Amide_Intermediate Pd_Catalyst Pd Catalyst, Base Dioxane Amide_Intermediate->Pd_Catalyst B2pin2 Bis(pinacolato)diboron B2pin2->Pd_Catalyst Boronate_Ester Boronate Ester Intermediate Pd_Catalyst->Boronate_Ester Aqueous_Workup Aqueous Workup Boronate_Ester->Aqueous_Workup Target_Molecule (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid Aqueous_Workup->Target_Molecule

Caption: Linear synthesis via amide formation followed by palladium-catalyzed borylation.

Detailed Experimental Protocol for Pathway 2

Part A: Synthesis of N-(2-fluorophenyl)-3-bromobenzamide

Materials:

  • 3-Bromobenzoyl chloride

  • 2-Fluoroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluoroaniline (1.1 eq) and pyridine (1.2 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-bromobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be used in the next step without further purification or purified by recrystallization.

Part B: Palladium-Catalyzed Borylation

Materials:

  • N-(2-fluorophenyl)-3-bromobenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vessel, combine N-(2-fluorophenyl)-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture to 80-90 °C and stir for 8-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The crude boronate ester can be hydrolyzed by stirring with aqueous acid (e.g., 1 M HCl) or purified directly. Purification of the final boronic acid is often achieved by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed.

Quantitative Data Summary for Pathway 2

ParameterStep A (Amidation)Step B (Borylation)Overall
Typical Yield>90%60-80%54-72%
Purity>95% (after purification)>95% (after purification)>95% (after purification)
Reaction Time4-6 hours8-16 hours12-22 hours

Purification and Characterization: Ensuring Quality and Integrity

Regardless of the synthetic pathway chosen, rigorous purification and characterization are paramount to ensure the quality of the final product.

Purification Strategies
  • Recrystallization: Arylboronic acids are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.

  • Column Chromatography: Silica gel chromatography can be employed for the purification of both the intermediate amide and the final boronic acid, although care must be taken as boronic acids can sometimes be sensitive to silica gel.

  • Diethanolamine Adduct Formation: A highly effective method for purifying boronic acids involves the formation of a stable, crystalline diethanolamine adduct. This adduct can be easily isolated by filtration and then hydrolyzed back to the pure boronic acid by treatment with acid.

Characterization Techniques

The identity and purity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The presence of the boronic acid can be confirmed by the characteristic broad singlet for the B(OH)₂ protons in the ¹H NMR spectrum. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a critical process for advancing drug discovery programs that rely on this versatile building block. Both the convergent amide coupling pathway and the linear borylation route offer viable and effective means of production. The selection of the optimal pathway will be dictated by project-specific considerations, including cost, scale, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important molecule, thereby accelerating the development of next-generation therapeutics.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-35-4)

In the landscape of medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from versatile synthetic intermediates to pharmacologically active agents.[1][2] Their journey is exemplified by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which validated the boronic acid moiety as a potent pharmacophore.[1][3] These organoboron compounds possess a unique combination of stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmaceutical properties, including metabolic stability, bioavailability, and binding affinity.[4][5] The compound (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, bearing CAS number 874288-35-4, sits at the intersection of these two powerful concepts. It is a fluorinated phenylboronic acid derivative that serves as a high-value building block for the synthesis of complex molecular architectures aimed at challenging biological targets.[4][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and putative mechanism of action for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical, chemical, and safety characteristics is foundational to its effective and safe application in a research setting.

Physicochemical Properties

The key identifying and physical properties of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid are summarized below. The purity of commercially available batches is typically high, though verification upon receipt is always recommended.[6]

PropertyValueSource
CAS Number 874288-35-4[6]
Molecular Formula C₁₃H₁₁BFNO₃[6][7]
Molecular Weight 259.04 g/mol [6]
Appearance Solid[8]
Melting Point 216 - 219 °C[9]
Purity Typically ≥98%[6][10]
Safety and Handling

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and related phenylboronic acids are classified as hazardous materials. Adherence to appropriate laboratory safety protocols is mandatory.[9][11]

Hazard CategoryGHS Classification and Precautionary StatementsSource
Acute Toxicity Warning: H302 - Harmful if swallowed.[9][12]
Skin Irritation Warning: Causes skin irritation.[11]
Eye Irritation Warning: Causes serious eye irritation.[11]
Respiratory Irritation Warning: May cause respiratory irritation.[11]
Handling P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11][13]
First Aid IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][11][13]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Some suppliers recommend refrigerated storage.[13][14]

Section 2: Synthesis and Characterization

While several synthetic routes to substituted phenylboronic acids exist, a common and efficient method involves the amidation of a boronic acid-containing carboxylic acid. This approach ensures the boronic acid moiety is in place prior to the final coupling step.

Proposed Synthetic Workflow

The synthesis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can be logically achieved through a direct amidation reaction between 3-Carboxybenzeneboronic acid and 2-fluoroaniline. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.

Synthesis_Workflow Reactant1 3-Carboxybenzeneboronic acid Reaction Amide Bond Formation Reactant1->Reaction Reactant2 2-Fluoroaniline Reactant2->Reaction Reagent Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagent->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Product (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS: 874288-35-4 Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Amide Coupling

This protocol is exemplary and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxybenzeneboronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).

  • Activation: Add a suitable amide coupling agent, such as HATU (1.1 eq) or DCC (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-fluoroaniline (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the final compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy will confirm the structural integrity, showing characteristic shifts for the aromatic protons, the amide proton, and the carbons in the molecule. The presence of fluorine will introduce specific splitting patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₃H₁₁BFNO₃.[6]

Section 3: Applications in Drug Discovery

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a valuable building block primarily due to the synergistic combination of its three key components: the boronic acid, the central phenyl ring, and the fluorinated phenyl group.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a premier coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This allows for the efficient construction of C-C bonds, enabling medicinal chemists to synthesize complex biaryl structures that are common cores in many drug candidates, particularly in oncology and inflammatory diseases.[1][4]

  • Modulation of Physicochemical Properties: The 2-fluorophenyl group is strategically important. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity through favorable electronic interactions.[4][5]

  • Scaffold for Library Synthesis: The amide linkage provides a stable connection point while allowing for structural diversity. By varying the aniline or the benzoic acid starting materials, large libraries of related compounds can be generated for high-throughput screening to identify novel therapeutic leads.

Section 4: Postulated Mechanism of Action - Proteasome Inhibition

While this specific molecule is primarily used as a synthetic intermediate, its boronic acid functional group makes it a candidate for direct biological activity, most notably as a proteasome inhibitor, akin to bortezomib.[1][3]

The 26S proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Its inhibition leads to the accumulation of regulatory proteins, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. The boronic acid acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β5 subunit.

Proteasome_Inhibition ActiveSite β5 Subunit N-terminal Threonine-OH (Active Site) ReversibleComplex Reversible Tetrahedral Complex B-O-Threonine ActiveSite:f1->ReversibleComplex Covalent Bond Formation Inhibitor (3-((2-F-Ph)carbamoyl)phenyl)boronic acid B(OH)₂ Inhibitor->ActiveSite:f1 ReversibleComplex->ActiveSite:f1 Reversible Dissociation

Caption: Boronic acid inhibiting the proteasome active site.

Section 5: Exemplary Experimental Protocols

To evaluate the potential biological activity of this compound or its derivatives, standardized in-vitro assays are employed.

Workflow for In-Vitro Evaluation

The following diagram outlines a typical workflow for assessing a compound's potential as a proteasome inhibitor and cytotoxic agent.

Experimental_Workflow start Compound Synthesis & QC (CAS 874288-35-4) assay1 Proteasome Inhibition Assay (e.g., Proteasome-Glo™) start->assay1 assay2 Cell-Based Cytotoxicity Assay (e.g., MTT / CellTiter-Glo®) start->assay2 data1 Calculate IC₅₀ (Proteasome Activity) assay1->data1 data2 Calculate GI₅₀ / IC₅₀ (Cell Viability) assay2->data2 end Lead Candidate Identification data1->end data2->end

Caption: Standard workflow for in-vitro compound testing.

Protocol: Proteasome Activity Assay (Proteasome-Glo™)
  • Reagent Preparation: Prepare the Proteasome-Glo™ Cell-Based Reagent according to the manufacturer's protocol. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable vehicle (e.g., DMSO).

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell line RPMI-8226) in a 96-well white-walled plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the serially diluted compound for a specified time (e.g., 2 hours). Include vehicle-only (negative control) and a known proteasome inhibitor like bortezomib (positive control).

  • Assay Execution: Add the prepared Proteasome-Glo™ reagent to each well. Mix briefly on an orbital shaker and incubate at room temperature for 10 minutes to lyse the cells and initiate the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using a non-linear regression model.

Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well clear plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-35-4) is a highly functionalized and strategically designed chemical entity. Its true value lies in its role as a versatile building block, empowering medicinal chemists to rapidly assemble novel and complex molecules through robust and predictable reactions like the Suzuki-Miyaura coupling. The incorporated fluorine atom offers a proven method for enhancing the pharmacokinetic profile of derivative compounds. While it may possess intrinsic activity as a proteasome inhibitor, its primary application is in the rational design and synthesis of the next generation of targeted therapeutics.

References

  • Autechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • Springer. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid. Retrieved from [Link]

Sources

The Strategic Imperative of Fluorination in Phenylboronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylboronic Acids

This guide provides an in-depth exploration of the core physicochemical properties of fluorinated phenylboronic acids, a class of compounds demonstrating escalating importance in medicinal chemistry, chemical sensing, and materials science. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, offering both theoretical understanding and practical, field-proven experimental methodologies for researchers, scientists, and drug development professionals.

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, with fluorinated compounds representing a significant portion of all marketed pharmaceuticals.[1][2][3] This is due to fluorine's unique electronic properties: its high electronegativity, small van der Waals radius, and the strength of the C-F bond. These attributes can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4][5]

Phenylboronic acids are themselves a vital class of reagents, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols.[6][7][8] This latter property makes them exceptional candidates for constructing sensors, particularly for carbohydrates like glucose.[6][9]

When these two chemical motifs are combined, the resulting fluorinated phenylboronic acids exhibit a unique and powerful synergy. The strong electron-withdrawing nature of fluorine significantly modulates the Lewis acidity of the boron center, which in turn governs the compound's reactivity and interaction with biological molecules.[10][11][12] This guide will dissect these modulated properties, providing the foundational knowledge necessary to harness the full potential of these versatile chemical entities.

Core Physicochemical Properties: A Deeper Dive

The substitution of fluorine onto the phenyl ring instigates a cascade of changes to the molecule's fundamental properties. Understanding these shifts is critical for rational design and application.

Acidity (pKa): The Electron-Withdrawing Effect

Unlike Brønsted acids that donate a proton, boronic acids are Lewis acids; they accept a hydroxide ion from water, releasing a proton in the process and forming a tetrahedral boronate species.[13][14] The equilibrium of this reaction, and thus the pKa, is highly sensitive to the electronic environment of the boron atom.

The introduction of one or more fluorine atoms, which are strongly electron-withdrawing, pulls electron density away from the aromatic ring and, consequently, from the boron atom. This increases the boron's electrophilicity (Lewis acidity), making it more favorable to accept a hydroxide ion. The result is a stabilization of the negatively charged boronate conjugate base and a significant lowering of the pKa.[9][10][11]

The position of the fluorine substituent has a predictable, yet nuanced, impact on acidity due to the interplay of inductive and resonance effects:[11][15]

  • Meta-Substitution: The effect is primarily inductive, leading to a strong increase in acidity (lower pKa).

  • Para-Substitution: The inductive electron-withdrawing effect is partially offset by the electron-donating resonance effect of the fluorine's lone pairs, resulting in a less pronounced increase in acidity compared to the meta position.[11]

  • Ortho-Substitution: This position experiences the strongest inductive effect, but can also be influenced by the potential for a weak intramolecular hydrogen bond between the fluorine and a boronic acid hydroxyl group, which can further enhance acidity.[11][16]

dot graph "" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Electronic Effects of Fluorine on Phenylboronic Acid Acidity", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} Figure 1: Electronic Effects of Fluorine on Phenylboronic Acid Acidity

Table 1: Comparative pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundSubstituent(s)pKa ValueReference
Phenylboronic AcidNone~8.8[13][15]
4-Fluorophenylboronic acid4-F8.22[17]
3-Fluorophenylboronic acid3-F7.97[17]
2-Fluorophenylboronic acid2-F7.58[17]
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂7.2[6]
4-Amino-3-fluorophenylboronic acid3-F, 4-NH₂7.8[6][9]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).[17]

This enhanced acidity is not merely a chemical curiosity; it is directly responsible for the utility of these compounds in biological systems. For glucose sensing, a lower pKa (closer to the physiological pH of 7.4) ensures that a significant fraction of the boronic acid is in the active boronate form, ready to bind with the diol groups of glucose.[6][9]

Lipophilicity (LogP)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[18][19][20] Fluorine is often considered a "lipophilic hydrogen," and its incorporation generally increases a molecule's LogP.[4][21] This is because the C-F bond is more polarized than a C-H bond but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water.

For fluorinated phenylboronic acids, this translates to improved membrane permeability, a desirable trait for drug candidates that need to reach intracellular targets.[18][19] The trifluoromethyl (-CF₃) group, in particular, is a potent lipophilicity enhancer.[8][22] However, it is crucial to recognize that the relationship is complex. The overall effect on lipophilicity depends on the number and position of fluorine atoms and the overall molecular context.[20][23]

Crystal Structure and Supramolecular Interactions

In the solid state, phenylboronic acids typically self-assemble into centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds between their boronic acid groups.[10][24] Fluorine substitution introduces additional, weaker intermolecular forces that can significantly influence the higher-order crystal packing. These include C-H···F and C(π)···B interactions.[16][25]

While these interactions are weaker than the primary hydrogen bonds, they play a crucial role in differentiating the crystal structures of various isomers.[16] In some cases, particularly with ortho-fluoro substitution, intramolecular hydrogen bonds can influence the conformation of the molecule itself, affecting the torsion angle of the B(OH)₂ group relative to the phenyl ring.[10][11][25] Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.[26][27][28]

dot graph "" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", label="Figure 2: Supramolecular Dimer of a Fluorinated Phenylboronic Acid", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [style=dashed, color="#4285F4", penwidth=1.5];

} Figure 2: Supramolecular Dimer of a Fluorinated Phenylboronic Acid

Experimental Protocols: A Practical Guide

The accurate determination of these physicochemical properties is paramount for any research or development program. Here, we outline standardized, self-validating protocols.

Protocol for pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution upon addition of a titrant, allowing for the determination of the acid dissociation constant.

Methodology:

  • Preparation: Accurately weigh ~0.1 mmol of the fluorinated phenylboronic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, a co-solvent like DMSO can be used, but the pKa will be an apparent pKa (pKa_app_).[17]

  • Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve.

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 3: Workflow for pKa Determination", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 3: Workflow for pKa Determination

Protocol for LogP Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values based on the compound's retention time.

Methodology:

  • System Preparation: Use a C18 column and an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R_).

  • Sample Analysis: Prepare a dilute solution of the fluorinated phenylboronic acid in the mobile phase. Inject the sample and record its retention time. Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • For each standard and the analyte, calculate the capacity factor, k' = (t_R_ - t_0_) / t_0_.

    • Plot log(k') versus the known LogP values for the standards. This should yield a linear relationship.

    • Using the linear regression equation from the calibration curve and the log(k') of the analyte, calculate its LogP value.

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 4: Workflow for LogP Estimation via RP-HPLC", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 4: Workflow for LogP Estimation via RP-HPLC

Protocol for Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of molecular structure and detailed insight into crystal packing.

Methodology:

  • Crystallization: The critical first step is to grow high-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., water, ethanol, or mixtures).[28] Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable crystal (well-formed, clear, typically 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[28]

  • Data Collection: The crystal is placed on a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to collect a series of diffraction images as the crystal is rotated.[28]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. Sophisticated software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.[29]

dot graph "" { graph [bgcolor="#F1F3F4", label="Figure 5: General Workflow for X-ray Crystallography", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} Figure 5: General Workflow for X-ray Crystallography

Conclusion

The strategic fluorination of phenylboronic acids provides a powerful lever for tuning physicochemical properties. By introducing fluorine, researchers can significantly enhance Lewis acidity (lower pKa), modulate lipophilicity, and influence solid-state packing, all of which have profound implications for a compound's function. The lower pKa values are particularly beneficial for developing sensors that operate at physiological pH, while increased lipophilicity and metabolic stability are key advantages in drug discovery programs. A thorough understanding and precise experimental characterization of these core properties are essential for the rational design of next-generation pharmaceuticals, diagnostics, and advanced materials based on this uniquely versatile chemical scaffold.

References

  • Kubiak, R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]

  • Poli, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. Available at: [Link]

  • Olejniczak, A., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design. Available at: [Link]

  • Zhu, L., & Zhong, Z. (2010). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. Available at: [Link]

  • Poli, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. pharmchem.net. Available at: [Link]

  • Costa, P. J. (2022). On the Computational Determination of the pK a of Some Arylboronic Acids. International Journal of Molecular Sciences. Available at: [Link]

  • Kubiak, R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed. Available at: [Link]

  • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fluorinated Boronic Acids in Drug Discovery. pharmchem.net. Available at: [Link]

  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • ResearchGate. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Available at: [Link]

  • Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

  • University of Strathclyde. (n.d.). pKa measurement. pure.strath.ac.uk. Available at: [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

  • Hudson, F. M., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Novel Synthesis Pathways with Fluorinated Boronic Acids. pharmchem.net. Available at: [Link]

  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Durham University. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. Available at: [Link]

  • Hudson, F. M., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. Available at: [Link]

  • ResearchGate. (2022). Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A fluorophore appended boronic acid interacting with a diol-appended quencher. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. pharmchem.net. Available at: [Link]

  • ResearchGate. (2018). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]

  • van den Berg, T., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Selected boronic acids and their pKa values. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. pharmchem.net. Available at: [Link]

  • University of Southampton. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. Available at: [Link]

  • Semantic Scholar. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2023). (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. Available at: [Link]

  • Biblio. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. biblio.ugent.be. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • ACS. (2025). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. ACS Fall 2025. Available at: [Link]

Sources

Biological activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry

Boronic acid derivatives have emerged from the realm of synthetic chemistry to become a cornerstone of modern drug discovery.[1][2] Their unique electronic structure, characterized by an empty p-orbital on the boron atom, allows for reversible covalent interactions with nucleophilic residues in the active sites of enzymes, making them a versatile class of inhibitors.[3] The landmark approval of the proteasome inhibitor Bortezomib for the treatment of multiple myeloma solidified the therapeutic potential of this chemical class and spurred further investigation into their diverse biological activities.[1] This guide focuses on the therapeutic potential of a specific subclass: (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and its derivatives. While specific biological data for this exact molecule is emerging, this document will synthesize the current understanding of related compounds to provide a forward-looking perspective on its potential applications, mechanisms of action, and strategies for its biological evaluation. The presence of the fluorophenyl group and the carbamoyl linker suggests a design aimed at specific molecular recognition and interaction within biological systems.

Potential Mechanisms of Action: Targeting Key Enzymes in Disease

The boronic acid moiety is a highly effective pharmacophore for the inhibition of various enzymes, particularly serine proteases and the proteasome.[1][2][3] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of serine or threonine residues in the enzyme's active site, mimicking the transition state of substrate hydrolysis and leading to potent and often reversible inhibition.[3]

Proteasome Inhibition in Cancer Therapy

The ubiquitin-proteasome system is a critical regulator of protein homeostasis in cells and a validated target in oncology. Boronic acid-containing drugs like Bortezomib are potent inhibitors of the 20S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.[1] It is plausible that (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid derivatives could also function as proteasome inhibitors. The N-acyl-phenylboronic acid scaffold can be designed to fit into the active site of the proteasome, with the boronic acid forming a covalent bond with the active site threonine.

Proteasome_Inhibition cluster_0 Cancer Cell Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome Ubiquitinated_Proteins->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Induces Boronic_Acid_Derivative (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid Derivative Boronic_Acid_Derivative->Proteasome Inhibits

Caption: Potential mechanism of action via proteasome inhibition.

Inhibition of Serine Proteases

Many phenylboronic acid derivatives have been shown to be potent inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[3] The design of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, with its amide linkage, suggests that it could be targeted towards specific serine proteases involved in diseases like cancer or parasitic infections. For example, cruzain, a cysteine protease from Trypanosoma cruzi (the causative agent of Chagas disease), is a validated drug target, and while it is a cysteine protease, the principles of active site-directed inhibition can be analogous.[4][5][6][7]

Structure-Activity Relationships (SAR): A Guide for Derivative Design

The biological activity of boronic acid derivatives is highly dependent on their substitution pattern. For (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, the following structural features are key:

  • The Boronic Acid Group: This is the key pharmacophore responsible for covalent interaction with the target enzyme. Its position on the phenyl ring is critical for proper orientation in the active site.

  • The Carbamoyl Linker: The amide bond provides structural rigidity and potential for hydrogen bonding interactions within the enzyme's active site.

  • The 2-Fluorophenyl Group: The fluorine substitution can influence the electronic properties of the ring and its binding affinity through hydrophobic or specific fluorine-protein interactions. The position of the fluorine atom is crucial for optimizing these interactions.

Studies on related benzamide derivatives have shown that substitutions on the phenyl rings can significantly impact anticancer activity.[8][9] Similarly, SAR studies on other boronic acid inhibitors have demonstrated that modifications to the non-boronic acid portion of the molecule can dramatically alter potency and selectivity.[10]

Experimental Protocols for Biological Evaluation

To assess the biological activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid derivatives, a systematic approach involving both enzymatic and cell-based assays is necessary.

In Vitro Cruzain Inhibition Assay

Given the interest in boronic acids as protease inhibitors, a primary screen against a relevant protease such as cruzain is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

  • Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT) and 0.01% Triton X-100

  • Test compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Enzyme Activation: Pre-incubate recombinant cruzain in assay buffer for 10 minutes at room temperature to ensure the active site cysteine is reduced.

  • Compound Incubation: Add varying concentrations of the (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid derivative (e.g., from 0.01 µM to 100 µM) to the wells of the 96-well plate. Include a DMSO-only control.

  • Enzyme Addition: Add the activated cruzain to the wells containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC to all wells to a final concentration of 10 µM.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence (excitation: 360 nm, emission: 460 nm) over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow Start Start Enzyme_Activation Activate Cruzain (with DTT) Start->Enzyme_Activation Compound_Prep Prepare Serial Dilutions of Boronic Acid Derivative Start->Compound_Prep Incubation Incubate Enzyme with Derivative Enzyme_Activation->Incubation Compound_Prep->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence Over Time Substrate_Addition->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cruzain inhibition assay.

Illustrative Biological Data for Related Phenylboronic Acid Derivatives

While specific data for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is not yet widely published, the following table presents representative data for other phenylboronic acid derivatives against various biological targets to illustrate the potential potency of this class of compounds.

CompoundTargetActivity (IC50/Ki)Reference
A Phenylboronic Acid DerivativeAmpC β-lactamaseKi = 83 nM
2-Fluoro-6-formylphenylboronic acidA2780 ovarian cancer cellsIC50 (72h) low µM
A Dipeptide Boronic Acid20S ProteasomeIC50 = 4.60 nM

Conclusion and Future Directions

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into related boronic acid compounds, it is reasonable to hypothesize that this class of molecules may exhibit potent inhibitory activity against key enzymes such as proteasomes and serine proteases, making them attractive candidates for development as anticancer or anti-infective agents.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to the fluorophenyl ring and the linker to establish a clear structure-activity relationship. These compounds should be screened against a panel of relevant enzymes and cancer cell lines to identify lead candidates. Further optimization for pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro activity into in vivo efficacy. The continued exploration of boronic acid chemistry is a vibrant and promising area of medicinal chemistry that holds the potential for the discovery of next-generation therapeutics.

References

  • PubChem. 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid. [Link]

  • Federici, L., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 50(23), 5838-5841. [Link]

  • Brodie, C. N., et al. (2013). Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target. ACS Chemical Biology, 8(1), 169-176. [Link]

  • PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]

  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Molecules, 27(2), 489. [Link]

  • Ge, Y., et al. (2015). Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3572. [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2763. [Link]

  • Kim, H., et al. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 8(4), 113. [Link]

  • Ferreira, R. S., et al. (2019). Thirty Years in the Design and Development of Cruzain Inhibitors. Journal of the Brazilian Chemical Society, 30(10), 2059-2082. [Link]

  • Li, J., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 351(1), 1700243. [Link]

  • Henderson, K., et al. (2016). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Journal of Cellular Biochemistry, 117(10), 2361-2370. [Link]

  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Molecules, 27(2), 489. [Link]

  • Ferreira, R. S., et al. (2020). Computational approaches towards the discovery and optimisation of cruzain inhibitors. Memorias do Instituto Oswaldo Cruz, 115, e200029. [Link]

  • BindingDB. (3-NITROPHENYLBORONIC ACID). [Link]

  • Engel, J. C., et al. (1998). Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection. The Journal of Experimental Medicine, 188(4), 725-734. [Link]

  • Noetzel, M. J., et al. (2012). Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. Journal of Medicinal Chemistry, 55(13), 6178-6195. [Link]

  • K Lahiri, S., et al. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 20(18), 4545. [Link]

  • Hyrsová, L., et al. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Investigational New Drugs, 37(1), 21-33. [Link]

  • Ishida, Y., et al. (2007). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Protein and Peptide Letters, 14(3), 269-272. [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 156, 108594. [Link]

  • ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,... [Link]

  • Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369. [Link]

  • Striesfeld, B. J., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Exploration of Targeted Anti-tumor Therapy, 4(4), 743-757. [Link]

  • ChemUniverse. (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]

Sources

Spectroscopic Data for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic characteristics of the molecule through a multi-faceted spectroscopic approach.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to the accurate assignment of spectroscopic signals. The structural formula of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, along with the atom numbering scheme utilized for subsequent NMR spectral assignments, is depicted below.

Figure 1. Molecular structure and atom numbering scheme for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR each provide critical and complementary structural information.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol for acquiring NMR data for phenylboronic acid derivatives is outlined below. This protocol is designed to ensure high-quality data suitable for unambiguous structural assignment.

NMR_Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) setup Instrument Setup (≥400 MHz Spectrometer, Tune/Match/Shim) prep->setup H1 ¹H NMR Acquisition (32-64 scans, 1-2s delay) setup->H1 C13 ¹³C NMR Acquisition (1024-4096 scans, 2-5s delay) H1->C13 X_nuc ¹¹B & ¹⁹F NMR (Specific Nuclei Acquisition) C13->X_nuc D2 2D NMR (COSY, HSQC, HMBC) (For structural confirmation) X_nuc->D2 process Data Processing (Referencing, Integration, Peak Picking) D2->process

Figure 2. Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in DMSO-d₆ is expected to exhibit signals corresponding to the distinct chemical environments of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (DMSO-d₆, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
B(OH)₂ ~8.1 broad s -
NH ~10.2 s -
H-2 ~8.3 s -
H-4 ~7.9 d ~7.6
H-5 ~7.6 t ~7.6
H-6 ~8.0 d ~7.6
H-3' ~7.3 m -
H-4' ~7.4 m -
H-5' ~7.2 t ~7.5

| H-6' | ~8.2 | dt | d ≈ 8.0, t ≈ 1.8 |

Interpretation of the ¹H NMR Spectrum:

  • Exchangeable Protons: The protons of the boronic acid group (B(OH)₂) are anticipated to appear as a broad singlet around 8.1 ppm due to rapid chemical exchange and quadrupolar broadening from the boron nucleus. The amide proton (NH) is expected to be significantly deshielded, appearing as a sharp singlet around 10.2 ppm.

  • Boron-Substituted Phenyl Ring: The protons on this ring are influenced by the electron-withdrawing nature of both the boronic acid and the amide functionalities. H-2, positioned between these two groups, is expected to be the most downfield singlet. H-6, ortho to the carbonyl, will be more deshielded than H-4. H-5 will present as a triplet due to coupling with H-4 and H-6.

  • Fluoro-Substituted Phenyl Ring: The electronic environment of this ring is modulated by the fluorine atom and the amide linkage. H-6' is expected to be the most deshielded proton on this ring, appearing as a doublet of triplets due to coupling with H-5' and a through-space coupling to the fluorine at C-2'. The remaining protons will form a complex multiplet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Assignment Predicted δ (ppm) Notes
C=O ~164.5 Amide carbonyl
C-1 ~136.0 -
C-2 ~131.0 -
C-3 ~134.0 Signal broadened by ¹¹B
C-4 ~128.5 -
C-5 ~129.5 -
C-6 ~132.5 -
C-1' ~126.0 d, J(C-F) ≈ 12 Hz
C-2' ~153.0 d, J(C-F) ≈ 245 Hz
C-3' ~116.0 d, J(C-F) ≈ 20 Hz
C-4' ~130.0 -
C-5' ~124.5 -

| C-6' | ~127.5 | - |

Interpretation of the ¹³C NMR Spectrum:

  • Diagnostic Signals: The amide carbonyl carbon (C=O) is readily identifiable at the downfield end of the spectrum (~164.5 ppm). The carbon atom directly attached to the fluorine (C-2') is a key diagnostic signal, appearing as a doublet with a large one-bond C-F coupling constant of approximately 245 Hz.[1] The carbon bearing the boronic acid group (C-3) will exhibit significant signal broadening due to the quadrupolar relaxation of the ¹¹B nucleus.

  • Aromatic Region: The remaining aromatic carbons are observed between 116 and 136 ppm. The carbons in the fluorinated ring will display smaller two- and three-bond C-F couplings, which can be resolved with a high-field instrument and are invaluable for unambiguous assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining high-quality mass spectrometric data for the title compound is as follows:

  • Sample Infusion: Prepare a dilute solution (0.1-1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of all possible molecular ions.

  • Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural confirmation.

Predicted High-Resolution Mass Spectrometry Data

Table 3: Predicted m/z Values for Molecular Ions

Ion Formula Ion Type Calculated m/z
[C₁₃H₁₂BFNO₃]⁺ [M+H]⁺ 260.0894
[C₁₃H₁₀BFNO₃]⁻ [M-H]⁻ 258.0738

| [C₁₃H₁₁BFNO₃Na]⁺ | [M+Na]⁺ | 282.0713 |

Interpretation of Fragmentation Patterns: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield fragments arising from the cleavage of the amide bond, which is the most labile part of the molecule. This would result in ions corresponding to the 2-fluoroaniline and 3-carboxy-phenylboronic acid moieties. Further fragmentation could involve the loss of water or the entire boronic acid group from the parent ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups within the molecule.

Predicted Infrared Absorption Frequencies

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3200 (broad) O-H stretch Boronic acid
~3320 N-H stretch Amide
~1665 C=O stretch (Amide I) Amide
~1545 N-H bend (Amide II) Amide
1605, 1485 C=C stretch Aromatic rings
~1360 B-O stretch Boronic acid
~1255 C-N stretch Amide

| ~1225 | C-F stretch | Fluoroaromatic |

Interpretation of the IR Spectrum: The IR spectrum will be characterized by a very broad and strong absorption in the 3450-3200 cm⁻¹ region, corresponding to the hydrogen-bonded O-H stretching of the boronic acid group. The N-H stretching of the amide will appear as a sharper band around 3320 cm⁻¹. The Amide I and Amide II bands are prominent features confirming the amide linkage. The presence of the C-F bond is indicated by a strong absorption around 1225 cm⁻¹.[2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted λmax in Ethanol

Predicted λmax (nm) Molar Absorptivity (ε) Transition Type

| ~255 and ~295 | High | π → π* |

Interpretation of the UV-Vis Spectrum: The molecule possesses an extended conjugated system encompassing the two aromatic rings and the amide carbonyl group. This is expected to result in strong π → π* transitions. The UV-Vis spectrum in a polar solvent like ethanol is predicted to show two primary absorption maxima, which is characteristic of N-aryl-benzamide structures.[6][7][8]

References

  • PubChem. 3-Fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. 2-Fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Retrieved from [Link]

  • Karabacak, M., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Journal of Molecular Structure, 1081, 286-298.
  • Dąbrowska, A. M., et al. (2019). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 57(11), 883-893.
  • ResearchGate. FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. Retrieved from [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • SpectraBase. Phenylboronic acid - Optional[FTIR]. Retrieved from [Link]

  • PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • PubMed. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. a UV–vis absorption spectrum, fluorescence excitation, and emission... Retrieved from [Link]

  • ResearchGate. UV‐Vis spectra before and after the reactions of phenylboronic acid... Retrieved from [Link]

  • PubMed. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

  • ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Retrieved from [Link]

  • PubChem. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. Retrieved from [Link]

  • NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

  • NIH. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Targets of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids represent a versatile and increasingly vital class of molecules in modern medicinal chemistry. Characterized by a unique boron atom that can engage in reversible covalent interactions, these compounds have been successfully developed into drugs for oncology and infectious diseases, with broad potential in other therapeutic areas. Their distinct mechanisms of action, primarily the inhibition of serine/threonine hydrolases and interaction with cis-diol-containing biomolecules, allow for highly specific and potent targeting of disease-related proteins and cell surface markers. This technical guide provides an in-depth exploration of the core therapeutic targets of substituted phenylboronic acids, detailing the underlying mechanisms, showcasing clinical exemplars like Bortezomib and Vaborbactam, and outlining the experimental workflows required for their validation. We will delve into the causality behind experimental design, offering field-proven insights for researchers aiming to harness the power of this unique chemical scaffold.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have transitioned from chemical curiosities to cornerstone pharmacophores in drug discovery.[1][2] The central feature of a phenylboronic acid is a benzene ring attached to a B(OH)₂ group. The boron atom is sp²-hybridized, possessing an empty p-orbital which makes it an electrophilic Lewis acid.[3] This electronic configuration is the key to its biological activity, allowing it to form stable, yet reversible, covalent bonds with nucleophilic groups found in biological macromolecules.[4][5]

The approval of Bortezomib in 2003 marked a turning point, validating boronic acids as a viable drug class and stimulating widespread interest in their therapeutic potential.[2][6] This guide will explore the primary molecular targets that have been successfully drugged with this scaffold and look toward emerging applications that promise to solve pressing challenges in medicine.

Core Mechanisms of Biological Activity

The therapeutic utility of phenylboronic acids stems from two primary chemical interactions:

Covalent Inhibition of Serine/Threonine Hydrolases

Many enzymes, particularly proteases and β-lactamases, utilize a catalytic serine or threonine residue. The hydroxyl group of this residue acts as a nucleophile, attacking the substrate. Phenylboronic acids act as potent transition-state analogs for this process.[4][7] The boron atom is attacked by the catalytic serine/threonine, forming a stable, tetrahedral boronate adduct. This adduct mimics the high-energy intermediate of the natural enzymatic reaction, effectively sequestering the enzyme in an inactive state.[8] While this bond is covalent, it is often reversible, which can be advantageous for pharmacokinetics and reducing off-target toxicity.[4][9]

G cluster_0 Enzyme Active Site Enzyme Serine Hydrolase (e.g., Protease, β-Lactamase) Ser_OH Catalytic Serine-OH Adduct Reversible Tetrahedral Adduct (Inactive Enzyme Complex, sp3 Boron) PBA Phenylboronic Acid (Planar, sp2 Boron) PBA->Adduct Nucleophilic Attack by Serine-OH Adduct->PBA Reversal

Caption: General mechanism of serine hydrolase inhibition by a phenylboronic acid.

Reversible Interactions with cis-Diols

A second, equally important mechanism is the ability of boronic acids to form reversible cyclic esters with compounds containing cis-1,2 or -1,3 diols.[3][10] This chemistry is the foundation for their use as sensors for carbohydrates like glucose.[11] In a therapeutic context, this allows for the targeting of glycoproteins and other sugar-containing molecules. Notably, sialic acid, a sugar often overexpressed on the surface of cancer cells, is a key target for this interaction, opening avenues for targeted drug delivery and diagnostics.[12][13][14]

Validated Therapeutic Targets & Clinical Applications

The unique chemistry of phenylboronic acids has been most successfully exploited in oncology and infectious disease.

The Ubiquitin-Proteasome System: A Revolution in Oncology

3.1.1 Target Rationale: The Proteasome's Role in Cancer The 26S proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular homeostasis.[15] It achieves this by breaking down proteins tagged with ubiquitin. In cancer cells, particularly multiple myeloma, the proteasome pathway is highly active and essential for degrading pro-apoptotic (pro-death) proteins and cell cycle regulators, thereby promoting cell survival and proliferation.[9][16] Inhibiting the proteasome leads to the accumulation of these proteins, triggering programmed cell death (apoptosis).[17]

3.1.2 Case Study: Bortezomib (Velcade®) Bortezomib is a dipeptide boronic acid and the first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[9][16] Its design as a peptide analog allows it to be recognized and enter the active site of the proteasome.

3.1.3 Mechanistic Insights & Signaling Pathway Bortezomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit within the 20S core of the proteasome.[15][16] A key downstream effect of this inhibition is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[17] By preventing IκB degradation, Bortezomib blocks NF-κB activation.[17] Since NF-κB normally promotes the expression of anti-apoptotic genes, its inhibition sensitizes cancer cells to apoptosis.[16] Furthermore, the accumulation of misfolded proteins due to proteasome inhibition induces endoplasmic reticulum (ER) stress, another potent trigger for apoptosis.[17]

G cluster_nucleus Nuclear Events Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB (Inhibitor) Proteasome->IkB Degrades NFkB NF-κB (Active) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to AntiApoptotic Anti-Apoptotic Gene Expression Nucleus->AntiApoptotic Promotes Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Caption: Bortezomib inhibits the proteasome, leading to NF-κB suppression and apoptosis.

3.1.4 Quantitative Data: Bortezomib Potency

Target Component Organism Potency Metric Value (nM) Reference(s)

| 20S Proteasome (Chymotrypsin-like) | Human | Kᵢ | 0.6 |[16] |

3.1.5 Experimental Protocol: Proteasome Inhibition Assay (Fluorogenic) This protocol outlines a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by a test compound. The causality is based on the cleavage of a specific fluorogenic peptide substrate (Suc-LLVY-AMC) by the proteasome, releasing a fluorescent molecule (AMC) that can be quantified.

  • Objective: To determine the IC₅₀ value of a phenylboronic acid against the proteasome's chymotrypsin-like activity.

  • Materials:

    • Purified Human 20S Proteasome

    • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂

    • Test Compound (e.g., Bortezomib as a positive control) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test phenylboronic acid in DMSO. A typical starting concentration is 1 µM, diluted 10-fold for a dose-response curve. Rationale: DMSO is a common solvent for hydrophobic compounds, and serial dilutions are essential to determine the concentration-dependent inhibitory effect.

    • Reaction Setup: In each well of the 96-well plate, add:

      • 80 µL of Assay Buffer

      • 10 µL of 20S Proteasome solution (final concentration ~0.5 nM). Rationale: This concentration is chosen to ensure a linear reaction rate during the measurement period.

      • 5 µL of the diluted test compound or DMSO (for control wells).

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached.

    • Initiate Reaction: Add 5 µL of Suc-LLVY-AMC substrate (final concentration ~10-20 µM) to all wells to start the reaction. Rationale: The substrate concentration should be near or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bacterial Serine β-Lactamases: Combating Antibiotic Resistance

3.2.1 Target Rationale: The Threat of β-Lactamases β-lactam antibiotics (e.g., penicillins, carbapenems) are a cornerstone of antibacterial therapy.[18] The most common mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[19] Serine β-lactamases, particularly carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), are of critical concern as they can degrade "last-resort" carbapenem antibiotics.[4][19]

3.2.2 Case Study: Vaborbactam Vaborbactam is a cyclic boronic acid β-lactamase inhibitor (BLI).[19] It is not an antibiotic itself but is co-formulated with the carbapenem meropenem (as Vabomere®) to protect it from degradation by certain serine β-lactamases, thereby restoring its activity against resistant bacteria.[20][21]

3.2.3 Mechanistic Insights Vaborbactam acts as a high-affinity inhibitor of Class A (like KPC) and Class C serine β-lactamases.[4][19] The boron atom forms a covalent adduct with the catalytic Ser70 residue in the active site of the KPC enzyme.[18] The cyclic structure of vaborbactam provides a rigid scaffold that presents the boronic acid for optimal interaction, leading to potent, slow-reversible inhibition.[19]

G Meropenem Meropenem (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (PBP) Meropenem->PBP Inhibits Vaborbactam Vaborbactam (Boronic Acid BLI) KPC_Enzyme KPC β-Lactamase Vaborbactam->KPC_Enzyme Inhibits KPC_Enzyme->Meropenem Degrades CellDeath Bacterial Cell Lysis PBP->CellDeath Leads to

Caption: Vaborbactam inhibits KPC, protecting meropenem to allow bacterial cell killing.

3.2.4 Quantitative Data: Vaborbactam Potency

Target Enzyme Class Potency Metric Value (nM) Reference(s)
KPC-2 A Kᵢ 69 [4]
CTX-M-15 A Kᵢ <60 [4][19]
SHV-12 A Kᵢ <60 [4]

| AmpC | C | Kᵢ | 250 |[22] |

3.2.5 Experimental Protocol: Checkerboard Assay for Synergy (MIC Determination) This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic alone and in combination with a BLI to assess synergistic activity. The causality is that if the BLI is effective, it will lower the concentration of the antibiotic needed to inhibit bacterial growth.

  • Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a meropenem/vaborbactam combination against a KPC-producing bacterial strain.

  • Materials:

    • KPC-producing bacterial strain (e.g., Klebsiella pneumoniae BAA-1705)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Meropenem and Vaborbactam stock solutions

    • Sterile 96-well microplates

  • Methodology:

    • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay wells. Rationale: A standardized inoculum is critical for reproducible MIC results as per CLSI guidelines.

    • Plate Setup (Checkerboard):

      • Along the x-axis of the plate, prepare 2-fold serial dilutions of meropenem in CAMHB.

      • Along the y-axis, prepare 2-fold serial dilutions of vaborbactam.

      • This creates a matrix of wells containing unique combinations of both drug concentrations. Include control wells for each drug alone, as well as a growth control (no drug).

    • Inoculation: Add the prepared bacterial inoculum to all wells.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

      • Determine the MIC of meropenem alone (MICₐ).

      • Determine the MIC of vaborbactam alone (MICₑ).

      • For each well showing no growth, identify the concentrations of meropenem (A) and vaborbactam (B) in that well.

    • Data Analysis (FICI Calculation):

      • Calculate the FICI for each combination using the formula: FICI = (A / MICₐ) + (B / MICₑ).

      • The FICI value indicates the nature of the interaction:

        • Synergy: FICI ≤ 0.5

        • Indifference: 0.5 < FICI ≤ 4.0

        • Antagonism: FICI > 4.0

      • Rationale: The FICI quantifies the degree of interaction. A value of ≤ 0.5 means the combined effect is significantly greater than the sum of the individual effects.

Dipeptidyl Peptidases: Modulating the Tumor Microenvironment

3.3.1 Target Rationale: FAP and DPPs in Disease Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of many epithelial tumors but has very low expression in healthy adult tissues.[23][24] CAFs play a crucial role in tumor growth, invasion, and immunosuppression. Targeting FAP is therefore an attractive strategy to modulate the tumor microenvironment. Dipeptidyl peptidase-IV (DPP-IV or CD26) is another serine protease involved in immune regulation.[25]

3.3.2 Case Study: Talabostat (Val-boroPro) Talabostat is a boronic acid-based inhibitor of FAP and other dipeptidyl peptidases, including DPP-IV, DPP8, and DPP9.[25][26] By inhibiting these enzymes, Talabostat can stimulate a host anti-tumor immune response through the upregulation of cytokines and chemokines.[23] It has also shown potential in attenuating fibrosis.[27]

3.3.3 Mechanistic Insights Talabostat acts as a competitive, high-affinity inhibitor of the dipeptidyl peptidase activity of FAP and DPP-IV.[25][26] The Val-boroPro structure mimics the natural dipeptide substrate, allowing it to enter the active site where the boronic acid moiety forms a covalent complex with the catalytic serine residue. This inhibition leads to downstream immunomodulatory effects.[23]

3.3.4 Quantitative Data: Talabostat Potency

Target Enzyme Potency Metric Value (nM) Reference(s)
DPP-IV IC₅₀ < 4 [25]
DPP-IV Kᵢ 0.18 [26]
FAP IC₅₀ 560 [25][26]
DPP8 IC₅₀ 4 [25]

| DPP9 | IC₅₀ | 11 |[25] |

Emerging Frontiers: Novel Targeting Strategies

Targeting Cell Surface Glycans: Sialic Acid-Specific Delivery

The ability of phenylboronic acids to bind cis-diols is being leveraged to target cancer cells.[10] Many cancer cells overexpress sialoglycans (glycoproteins rich in sialic acid) on their surface.[12][28] Phenylboronic acid moieties can be incorporated into nanoparticles or drug delivery systems, which then selectively bind to the sialic acid on tumor cells, enabling targeted delivery of chemotherapeutics while sparing healthy tissue.[13][29] This pH-sensitive interaction can be exploited for drug release in the acidic tumor microenvironment.[28]

Applications in Biosensing and Diagnostics

The same diol-binding principle makes phenylboronic acids excellent recognition elements for biosensors.[30] They are widely used in the development of electrochemical and optical sensors for continuous glucose monitoring.[11][31] This technology is also being adapted to detect specific cancer cell surface markers for diagnostic purposes.[32]

Challenges and Future Perspectives

Despite their success, challenges remain in the development of boronic acid drugs. These include improving the pharmacokinetic properties of peptide-based inhibitors, which can suffer from instability.[2] Ensuring target specificity to minimize off-target effects is also a critical consideration, although drugs like vaborbactam have shown excellent selectivity.[4] Furthermore, standard computational docking programs can struggle to accurately model the covalent interactions of boron, presenting a challenge for virtual screening and rational drug design.[5]

The future of phenylboronic acids in medicine is bright. Their unique and versatile chemistry ensures they will continue to be explored as inhibitors for novel enzyme targets, as targeting ligands for advanced drug delivery systems, and as key components in next-generation diagnostics.

Conclusion

Substituted phenylboronic acids are a powerful and clinically validated class of compounds. Their ability to form reversible covalent bonds with key amino acid residues and cell-surface sugars provides a unique avenue for designing highly potent and specific therapeutic agents. From the proteasome in oncology to β-lactamases in infectious disease, they have given rise to transformative medicines. The continued exploration of their chemistry against new and emerging targets promises to yield further breakthroughs in the treatment of human disease.

References

  • Bortezomib - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Yau, A. C., et al. (2021).
  • Bortezomib. (2023). In Wikipedia.
  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Melinta Therapeutics.
  • What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse.
  • Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19.
  • Aggarwal, B. B. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 10(11), 2029–2030.
  • Vaborbactam. (2023). In Wikipedia.
  • Pharmacology of Vaborbactam (Vabomere); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube.
  • Electrochemical and optical sugar sensors based on phenylboronic acid and its derivatives. (n.d.).
  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. (2024, May 21). PubMed Central.
  • A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells. (n.d.). Chemical Communications (RSC Publishing).
  • Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). PubMed.
  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024, March 26). RSC Publishing.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central.
  • Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. (2002). PubMed.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). Taylor & Francis Online.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central.
  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018, March 12). PubMed Central.
  • What are the current challenges with the application of boron clusters to drug design? (2020, December 28). Taylor & Francis Online.
  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. (2025, December 10). Biomaterials Science (RSC Publishing).
  • Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (2025, August 9).
  • (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, August 7). ResearchGate.
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (n.d.). MDPI.
  • Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. (n.d.).
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (2019, September 30). PubMed Central.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PubMed Central.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
  • Talabostat. (n.d.). PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
  • The Power of Boronic Acids in Pharmaceutical Drug Discovery. (2025, October 17).
  • Phenylboronic acid. (2023). In Wikipedia.
  • Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor. (n.d.). MedchemExpress.com.
  • Talabostat mesylate - DPP-4 Protease Inhibitor. (n.d.). APExBIO.
  • Talabostat mesylate (Val-boroPro mesylate) | Dipeptidyl Peptidase Inhibitor. (n.d.). MedChemExpress.
  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed.
  • Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis. (2024, August 21). PubMed.

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly vital in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction's power lies in its use of organoboron compounds, which are generally stable, have low toxicity, and are readily available.[2][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This particular boronic acid is of significant interest in medicinal chemistry due to the prevalence of the fluoro-substituted biaryl amide motif in bioactive molecules.[6][7][8] The presence of the fluorine atom and the amide linkage can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

These application notes are designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[1][12] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to the Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.[11]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction's efficiency.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Below is a visual representation of the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar'-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar'-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid with a generic aryl bromide.

Materials and Reagents
ReagentFormulaM.W.Amount (mmol)Equivalents
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acidC13H11BFNO3259.041.21.2
Aryl Bromide--1.01.0
Palladium(II) Acetate (Pd(OAc)2)C4H6O4Pd224.500.020.02
SPhosC27H31OP410.510.040.04
Potassium Phosphate (K3PO4)K3PO4212.272.02.0
1,4-DioxaneC4H8O288.115 mL-
WaterH2O18.020.5 mL-
Reaction Setup and Procedure

A systematic workflow is crucial for a successful Suzuki-Miyaura coupling reaction.

Sources

Protocol for C-C Bond Formation with Fluorinated Boronic Acids via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the construction of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of fluorinated boronic acids in Suzuki-Miyaura coupling reactions. We delve into the mechanistic nuances imposed by fluorine substitution, present detailed and optimized protocols for various classes of fluorinated boronic acids, and offer field-proven insights for troubleshooting and reaction optimization.

Introduction: The Strategic Value of Fluorine in Molecular Design

The substitution of hydrogen with fluorine in organic scaffolds can dramatically alter a molecule's physicochemical properties. With a van der Waals radius similar to that of a hydrogen atom, fluorine can act as a hydrogen isostere, yet its high electronegativity—the highest of any element—creates a strong, polarized carbon-fluorine bond[1][2][3]. This unique combination of size and electronic influence is leveraged in pharmaceutical and agrochemical design to modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins[1].

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, is a robust and versatile method for C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance[4]. However, the use of electron-deficient fluorinated boronic acids introduces specific challenges that necessitate careful consideration of reaction parameters to achieve optimal results.

Mechanistic Considerations for Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The strong electron-withdrawing nature of fluorine substituents on the boronic acid coupling partner can influence each of these stages.

  • Oxidative Addition: This initial step, involving the insertion of the palladium(0) catalyst into the carbon-halide bond of the electrophile, is largely unaffected by the electronics of the boronic acid.

  • Transmetalation: This is often the rate-determining step and is significantly impacted by the electronic properties of the boronic acid. Electron-deficient arylboronic acids, such as those bearing multiple fluorine substituents, exhibit reduced nucleophilicity, which can slow the transfer of the aryl group from boron to the palladium center. To overcome this, the choice of base is critical. The base activates the boronic acid by forming a more nucleophilic boronate species. For fluorinated boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The use of fluoride ions (e.g., from CsF) can also play a complex and beneficial role, potentially forming fluorido-palladium complexes that exhibit high reactivity in the transmetalation step[5][6].

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally facile.

A significant challenge associated with polyfluorinated and some heteroaryl boronic acids is their propensity for protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water)[7][8]. This is exacerbated under the basic conditions of the Suzuki-Miyaura reaction. Strategies to mitigate this include the use of anhydrous conditions, careful selection of a milder base, or the use of more stable boronic acid surrogates like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates[9].

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of various classes of fluorinated boronic acids.

Protocol 1: General Procedure for the Coupling of Monofluoro- and Difluorophenylboronic Acids with Aryl Bromides

This protocol is a robust starting point for many common fluorinated boronic acids.

Materials and Reagents:

  • Fluorinated phenylboronic acid (e.g., 2-fluorophenylboronic acid, 3,4-difluorophenylboronic acid) (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv), the fluorinated boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Coupling of Polyfluorophenylboronic Acids

Microwave irradiation can significantly reduce reaction times, which is particularly beneficial for less reactive or unstable substrates.

Materials and Reagents:

  • Polyfluorinated phenylboronic acid (e.g., 2,4,6-trifluorophenylboronic acid, pentafluorophenylboronic acid) (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst/precatalyst (e.g., XPhos Pd G3) (2-5 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF/H₂O)

  • Microwave synthesis vial and microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the polyfluorinated boronic acid (1.5 equiv), the aryl halide (1.0 equiv), the base (3.0 equiv), and the palladium precatalyst (3 mol%).

  • Add the degassed solvent system (e.g., 2:1 THF/H₂O) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Optimized Reaction Conditions

The following table summarizes representative optimized conditions for the Suzuki-Miyaura coupling of various fluorinated boronic acids.

Fluorinated Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,5-Difluorophenylboronic Acid[7]4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
3,4-Difluorophenylboronic Acid4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (2:1)1001285-95
Pentafluorophenylboronic Acid[10][11][12]Phenyl IodidePd(PPh₃)₄ (3)-CsF/Ag₂O (2/1)DME7012>90
2,6-Difluorophenylboronic Acid[13][14]4-ChloroanisoleXPhos Pd G2 (2)-K₃PO₄ (2)THF/H₂O (1:2)RT0.593

Visualization of Key Processes

To better understand the reaction dynamics and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-ArF Ar-Pd(II)(L_n)-ArF Transmetalation->Ar-Pd(II)-ArF Reductive_Elimination Reductive Elimination Ar-Pd(II)-ArF->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-ArF Ar-ArF Reductive_Elimination->Ar-ArF Ar-X Ar-X Ar-X->Oxidative_Addition ArF-B(OH)2 ArF-B(OH)₂ ArF-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reagent_Prep Reagent Preparation (Aryl Halide, Fluorinated Boronic Acid, Catalyst, Base) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Reagent_Prep->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Sources

Application Notes and Protocols for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Phenylboronic Acids in Drug Discovery

Boronic acids have transitioned from being primarily synthetic intermediates to holding a prominent position in medicinal chemistry.[1][2][3][4][5] This is largely due to their unique chemical properties, including their ability to form reversible covalent bonds with biological nucleophiles, which has been exploited in the design of potent enzyme inhibitors.[2] The drug Bortezomib, a proteasome inhibitor, stands as a landmark example of a successful boronic acid-based therapeutic.[1][2] The compound at the center of this guide, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, possesses key structural features—a phenylboronic acid moiety, a carbamoyl (amide) linker, and a fluorinated phenyl ring—that suggest significant potential in medicinal chemistry applications.

The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.[6] The N-phenylbenzamide backbone is a common scaffold in a variety of biologically active molecules. This document provides a detailed exploration of the potential applications of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, with a primary focus on its hypothesized role as an inhibitor of soluble epoxide hydrolase (sEH), a promising target for inflammatory and cardiovascular diseases.[7] Additionally, we will explore its potential as an anti-proliferative agent.

Hypothesized Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, where it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[7] By inhibiting sEH, the levels of beneficial EETs can be maintained, offering a therapeutic strategy for a range of diseases.[7][8] The boronic acid moiety of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is hypothesized to interact with the catalytic residues of the sEH active site, leading to potent and potentially reversible inhibition.

Signaling Pathway: sEH Inhibition

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Target_Compound (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid Target_Compound->sEH Inhibition synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Start Dissolve 3-Boronobenzoic Acid in DMF Activate Add EDC and HOBt Start->Activate Add_Amine Add 2-Fluoroaniline and DIPEA Activate->Add_Amine React Stir Overnight at Room Temperature Add_Amine->React Dilute Dilute with EtOAc React->Dilute Wash Wash with HCl, NaHCO3, Brine Dilute->Wash Dry Dry with MgSO4 and Concentrate Wash->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Characterize NMR, Mass Spectrometry Chromatography->Characterize

Sources

Use of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been structured to provide researchers, scientists, and drug development professionals with comprehensive application notes and protocols on the use of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid as an enzyme inhibitor. This guide offers full editorial control, ensuring a tailored and in-depth exploration of the topic.

Introduction: The Role of Boronic Acids in Enzyme Inhibition

Boronic acids are a class of organic compounds that have gained significant attention in medicinal chemistry due to their ability to act as potent and often reversible inhibitors of various enzymes, particularly serine proteases.[1][2] Their unique chemical properties allow them to form stable, covalent complexes with the hydroxyl group of serine residues within the active sites of these enzymes.[2][3] This interaction effectively blocks the enzyme's catalytic activity.

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a specific boronic acid derivative with the chemical formula C13H11BFNO3.[4][5] While detailed studies on this particular compound are emerging, its structural features suggest it may act as an inhibitor of serine hydrolases, a broad family of enzymes involved in various physiological processes. One of the most well-studied serine hydrolases is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide.[6][7][8] Inhibition of FAAH has been explored as a therapeutic strategy for pain, inflammation, and anxiety.[3]

This document provides a detailed guide for the investigation of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid as an enzyme inhibitor, with a focus on FAAH as a representative target.

Mechanism of Action: A Closer Look

The inhibitory action of boronic acids against serine hydrolases is attributed to the formation of a tetrahedral adduct with the catalytic serine residue. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from the hydroxyl group of the serine. This forms a reversible, yet stable, covalent bond that mimics the transition state of the natural substrate hydrolysis, thereby inhibiting the enzyme.

G cluster_enzyme Enzyme Active Site Serine_Residue Catalytic Serine (Ser-OH) Enzyme_Inhibitor_Complex Reversible Covalent Complex (Tetrahedral Adduct) Serine_Residue->Enzyme_Inhibitor_Complex Forms Inhibitor (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (R-B(OH)2) Inhibitor->Serine_Residue Interaction Inactive_Enzyme Inactive Enzyme Enzyme_Inhibitor_Complex->Inactive_Enzyme Results in

Caption: Proposed mechanism of enzyme inhibition by (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Materials and Reagents

  • (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (Purity ≥98%)[4]

  • Target Enzyme: Recombinant human Fatty Acid Amide Hydrolase (FAAH)

  • Substrate: Anandamide (Arachidonoylethanolamide)

  • Assay Buffer: Tris-HCl, pH 9.0

  • Detection Reagent: A fluorescent probe for the detection of free amine groups (e.g., fluorescamine)

  • Organic Solvent: DMSO (for inhibitor stock solution)

  • Microplates: 96-well, black, flat-bottom plates for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in DMSO. Store at -20°C.

  • Enzyme Stock Solution: Reconstitute lyophilized FAAH in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of anandamide in ethanol. Store at -20°C.

Protocol 2: FAAH Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

G cluster_workflow FAAH Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Enzyme Add FAAH to wells Serial_Dilution->Add_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate Add Anandamide (Initiate reaction) Pre_Incubate->Add_Substrate Incubate Incubate (30 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., add detection reagent) Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FAAH enzyme inhibition assay.

Step-by-Step Procedure:

  • Serial Dilution of Inhibitor: Perform a serial dilution of the (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: To a 96-well plate, add 50 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 50 µL of a diluted FAAH solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the anandamide substrate solution (final concentration of 10 µM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of the fluorescamine solution. This reagent reacts with the primary amine of the hydrolysis product (ethanolamine), generating a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 390 nm and emission at 475 nm.

Data Analysis and Interpretation

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 x [1 - (Fluorescence of test well - Fluorescence of negative control) / (Fluorescence of positive control - Fluorescence of negative control)]

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibitor Concentration (nM)% Inhibition (Example Data)
15.2
1025.8
5048.9
10075.3
50095.1
100098.6

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of the inhibitor or other reagents.Run a control with the inhibitor alone to determine its contribution to the signal.
Low enzyme activity Improper enzyme storage or handling.Ensure the enzyme is stored correctly and thawed on ice. Use a fresh aliquot.
Inconsistent results Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough mixing at each step.

Selectivity Profiling

To assess the selectivity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, it is crucial to test its inhibitory activity against other related enzymes, such as other serine hydrolases. A selective inhibitor will show significantly higher potency for the target enzyme (e.g., FAAH) compared to other enzymes. A well-known selective FAAH inhibitor that can be used as a positive control in these studies is PF-04457845.[9][10][11][12]

Conclusion

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid holds promise as a potential enzyme inhibitor, likely targeting serine hydrolases such as FAAH. The protocols outlined in this application note provide a robust framework for researchers to investigate its inhibitory properties, determine its potency, and assess its selectivity. Further studies, including kinetic analysis and in vivo experiments, will be necessary to fully characterize its therapeutic potential.

References

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOAW0YHTEmwlC7W7lmt9QPewMKxsiODCdyrSeE4_J9VO4T0VSfFt8e0bqoFjLTU4rSTgM9P32nXQD5sxuGuLaas3W1eGyhig1LyOGZGp6s-CiYXpGu9wlbLZjKJKCi_a-yipD_]
  • Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jm901612s]
  • Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901612s]
  • PF 04457845 | Fatty Acid Amide Hydrolase - Tocris Bioscience. [URL: https://www.tocris.com/products/pf-04457845_4576]
  • PF 04457845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/products/pf-04457845_4576]
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3126636/]
  • Redafamdastat (PF-04457845) | FAAH inhibitor | Probechem Biochemicals. [URL: https://www.probechem.com/product/pf-04457845.html]
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2807792/]
  • PF-04457845 FAAH inhibitor - Selleck Chemicals. [URL: https://www.selleckchem.com/products/pf-04457845.html]
  • (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid - Moldb. [URL: https://www.moldb.com/fluorinated-building-blocks-874288-35-4-3-2-fluorophenyl-carbamoyl-phenyl-boronic-acid.html]
  • 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | C13H11BFNO3 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_(2-Fluorophenyl)carbamoyl_benzeneboronic-acid]
  • Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28818037/]
  • Boronic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

Sources

Application Notes & Protocols for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biaryl motif is a privileged structure in medicinal chemistry, materials science, and natural products.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for its construction, valued for its mild conditions, functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[3][4][5][6][7] This guide provides an in-depth exploration of the reaction, from its core mechanism to practical, field-proven protocols and troubleshooting strategies, designed to empower researchers to successfully synthesize complex biaryl compounds.

The Strategic Importance of Biaryl Scaffolds

Biaryl structures are foundational elements in a vast number of applications. In the pharmaceutical industry, they are present in numerous blockbuster drugs, including antihypertensives like Losartan, anti-inflammatory agents, and antiviral compounds.[8][9] The rotational restriction around the aryl-aryl bond can induce atropisomerism, a feature exploited in the design of chiral ligands for asymmetric catalysis.[10] The ability to tune the electronic properties of conjugated biaryl systems also makes them critical components in organic electronics and advanced materials.[11][12] The development of robust synthetic methods, such as the Suzuki-Miyaura coupling, is therefore a critical enabler of innovation across the chemical sciences.[7][13]

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently forges a new carbon-carbon bond between an organohalide (or pseudohalide) and an organoboron species.[4][14] Understanding the mechanism is paramount for rational optimization and troubleshooting. The cycle is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17]

The catalytic cycle begins with a catalytically active Pd(0) species, which is typically coordinated to ligands (L).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The cycle initiates when the Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate.[4][15][18] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > OTf > Br >> Cl.[6] More electron-rich and bulky ligands on the palladium center can facilitate this step, which is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[15][16]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (R²) is transferred to the palladium center, displacing the halide.[6] This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex.[19][20][21]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center, which forms the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst to re-enter the cycle.[15][16] This step is typically fast and is promoted by bulky ligands that increase the spatial overlap of the orbitals on the metal center.[15]

Optimizing the Reaction: A Guide to Core Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components.

Palladium Catalyst & Precatalyst

The true catalyst is a Pd(0) species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they can be unstable.[15] More commonly, stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are used.[3][14] These must first be reduced in situ to Pd(0) for the cycle to begin, a process that can sometimes be inefficient and lead to the formation of inactive palladium black.[22] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are designed for clean, efficient generation of the active Pd(0) species, offering greater reliability.[22]

Ligands: The Key to Reactivity and Selectivity

Ligands are not mere spectators; they are crucial for stabilizing the catalyst, modulating its reactivity, and influencing the reaction's scope.[3]

  • Electron-rich and Bulky Ligands: These are the gold standard for modern Suzuki couplings. Electron-donating properties facilitate the oxidative addition step, while steric bulk promotes the final reductive elimination.[15][16][17] Dialkylbiaryl phosphines (e.g., SPhos, XPhos) are exceptionally effective for coupling challenging substrates, including sterically hindered partners and unactivated aryl chlorides, often at room temperature.[17][23]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high thermal stability and strong electron-donating ability, making them excellent for difficult couplings.[3][24]

The Base: More Than Just a Proton Scavenger

The base plays an indispensable role in the transmetalation step by activating the boronic acid.[19][21][25] The choice of base can dramatically affect reaction yield and rate.

BaseCommon FormsTypical ConditionsKey Characteristics & Causality
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Often used with aqueous co-solvents (e.g., Toluene/H₂O, Dioxane/H₂O).Moderately basic and generally well-tolerated by many functional groups. Cs₂CO₃ is more soluble and basic, often providing superior results for difficult couplings, but at a higher cost. The carbonate hydrolyzes in water to generate the active hydroxide.[6][19]
Phosphates K₃PO₄Anhydrous or aqueous conditions (e.g., Toluene, THF, Dioxane).A strong, non-nucleophilic base that is particularly effective for coupling sterically demanding substrates and preventing side reactions like ester hydrolysis.[3][17] Its efficacy is attributed to its ability to efficiently form the reactive boronate complex.[19]
Hydroxides NaOH, KOH, Ba(OH)₂Typically used in aqueous solvent mixtures.Strong bases that can be very effective but may not be compatible with base-sensitive functional groups (e.g., esters). They can promote side reactions if not used carefully.[21]
Fluorides KF, CsFDioxane, THF.Fluoride ions are believed to play a unique role by forming a highly nucleophilic fluoroborate species, which can accelerate transmetalation, especially for challenging couplings like those involving 2-pyridyl boronates.[21][26]
Organoboron Reagents: Beyond Boronic Acids

While substituted boronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation (hydrolysis back to the arene) or formation of unreactive trimeric anhydrides (boroxines).[22] For substrates where the boronic acid is unstable, more robust alternatives should be considered.[27]

  • Boronate Esters (e.g., Pinacol, MIDA): These are often more stable, crystalline solids that are easier to handle and purify.[16][22] MIDA boronates are exceptionally stable and are compatible with silica gel chromatography, allowing for the purification of complex substrates prior to coupling.[22][27]

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which is beneficial for preventing decomposition.[6][27]

Solvents: The Reaction Medium

The choice of solvent is critical for ensuring all components remain in solution. Common choices include ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[6][16] Many procedures utilize a biphasic system with water, which helps to dissolve the inorganic base and facilitate the reaction.[6][14] For industrial applications, greener solvent alternatives like 2-MeTHF, CPME, or i-PrOAc are increasingly being adopted.[24][28]

Experimental Protocols

The following protocols provide a robust starting point for performing a Suzuki-Miyaura coupling. All operations involving catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

Caption: A typical experimental workflow for biaryl synthesis.
Protocol 1: General Procedure for Coupling an Aryl Bromide with an Arylboronic Acid

This protocol is a reliable starting point for many common substrate combinations.[3]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is inert.

  • Solvent Addition: Add the degassed toluene and degassed water to the tube via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-24 hours.[1]

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[3]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final biaryl product.[1][3]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to identifying and solving problems.[22]

ProblemPossible Cause(s)Suggested Solutions & Rationale
Low or No Conversion Inactive Catalyst: The Pd(II) precatalyst was not efficiently reduced to Pd(0), or the Pd(0) source has degraded to palladium black.[22]Use a fresh batch of catalyst. Consider using a modern, air-stable palladacycle precatalyst (e.g., a Buchwald G4 precatalyst) designed for reliable activation.[22]
Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation) or formed an unreactive boroxine trimer.[22]Check the purity of the boronic acid by NMR. If it is impure or known to be unstable, switch to a more robust boronate ester (pinacol or MIDA) or a trifluoroborate salt.[22][27]
Insufficiently Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[16]Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and that the reaction vessel is properly purged.
Significant Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form an R²-R² dimer. This is often promoted by the presence of oxygen or unreduced Pd(II).[16][22]Rigorous degassing is the best preventative measure. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also mitigate this issue.[22]
Protodeboronation: The boronic acid reacts with trace water or acidic protons to revert to the corresponding arene (R²-H). This is exacerbated by high temperatures and prolonged reaction times.[22]Use milder conditions if possible (lower temperature, shorter time). Ensure the base is not excessively strong. Using a boronate ester can significantly improve stability against this pathway.[22]
Dehalogenation of Aryl Halide: The starting aryl halide is reduced to the corresponding arene (R¹-H).This can sometimes occur as a competitive pathway. Screening different ligands or solvent systems may be necessary to favor the desired cross-coupling.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Publications. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). SpringerLink. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Wiley Online Library. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Expanding chemical space by para-C−H arylation of arenes. (2022). PMC - NIH. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). Taylor & Francis Online. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Universitat Autònoma de Barcelona. [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). RSC Publishing. [Link]

  • Examples of biaryl structure applications. (n.d.). ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Fluorinated Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] When this strategy is combined with the versatile chemistry of boronic acids, a uniquely potent class of reagents emerges: fluorinated boronic acids. These compounds are not merely synthetic intermediates; they are enabling tools that offer distinct advantages in drug design, from enhancing enzyme inhibition and metabolic stability to providing novel pathways for diagnostic imaging. This technical guide provides an in-depth exploration of the properties, applications, and experimental protocols associated with fluorinated boronic acids, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind their enhanced performance and provide field-proven protocols for their effective implementation in a research setting.

The Physicochemical Impact of Fluorination on Boronic Acids

The introduction of fluorine onto the aromatic ring of a boronic acid fundamentally alters its electronic and physical properties. Understanding these changes is critical to leveraging their full potential in drug design.

Enhanced Lewis Acidity: The pKa Shift

A primary consequence of fluorination is the significant increase in the Lewis acidity of the boron center, which is reflected in a lower pKa value.[4][5] Phenylboronic acid is a weak Lewis acid with a pKa of approximately 8.86.[4] The electron-withdrawing nature of fluorine substituents decreases the electron density at the boron atom, making it a stronger Lewis acid. This enhanced acidity is crucial for biological applications, as it allows the boronic acid to form stable, reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites at physiological pH.[6][7]

The position and number of fluorine substituents directly correlate with the pKa, with multi-fluorinated species exhibiting the greatest acidity.[4] For instance, the pKa of 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17, a dramatic increase in acidity compared to its non-fluorinated counterpart.[4]

Table 1: Comparative pKa Values of Phenylboronic Acid and Fluorinated Analogs

Compound pKa Value Rationale for Acidity Change
Phenylboronic Acid 8.86[4] Baseline reference compound.
4-Fluorophenylboronic acid 8.77[4] Modest increase in acidity due to the inductive effect of a single fluorine atom.
2-Fluorophenylboronic acid 8.81 (Calculated)[8] The ortho-fluoro group can have competing inductive and resonance effects.[8]
4-(Trifluoromethyl)phenylboronic acid 7.79[5] The strongly electron-withdrawing CF₃ group significantly increases Lewis acidity.

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[4] | Multiple electron-withdrawing fluorine atoms result in a highly acidic boron center. |

Improved Metabolic Stability and Lipophilicity

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of over 100 kcal/mol.[9] Strategically placing fluorine atoms on a drug candidate can block sites of oxidative metabolism by cytochrome P450 enzymes.[1][3] This "metabolic shielding" can significantly increase the compound's half-life and oral bioavailability.[1] Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.[3][9]

Core Applications in Drug Discovery

Fluorinated boronic acids are versatile tools with several key applications in the pharmaceutical pipeline, from target inhibition to the synthesis of complex molecules and diagnostics.

Enzyme Inhibition: Reversible Covalent Modulators

Boronic acids are renowned for their ability to act as potent inhibitors of various enzyme classes, particularly serine proteases and the proteasome.[7][10][11] The mechanism involves the nucleophilic attack of a catalytic serine or threonine residue on the electrophilic boron atom, forming a stable, tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction.[6]

The enhanced Lewis acidity of fluorinated boronic acids makes them particularly effective inhibitors. A lower pKa ensures that a significant portion of the boronic acid is in the trigonal, sp²-hybridized state, which is necessary for binding, yet readily accepts the nucleophile to form the tetrahedral, sp³-hybridized adduct.[4]

Case in Point: Bortezomib and Tavaborole Bortezomib, a dipeptide boronic acid, was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[12][13][14] Its success has spurred the development of numerous other boronic acid-based inhibitors.[7][10] While bortezomib itself is not fluorinated, the principles of its mechanism are directly enhanced by fluorination. Fluorinated analogs could potentially offer improved cell permeability and target residence time.[15][16]

A key clinical example of a fluorinated boronic acid derivative is Tavaborole , an antifungal agent.[4] This fluorinated benzoxaborole (a cyclic boronic ester) inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis, by trapping a tRNA molecule in the editing site of the enzyme.[4][10][17]

G E_SerOH Enzyme Active Site (Ser-OH) TransitionState Tetrahedral Intermediate (sp³ Boron) E_SerOH->TransitionState Nucleophilic Attack F_ArBOH2 Fluorinated Boronic Acid (sp² Boron) F_ArBOH2->TransitionState InhibitedComplex Inhibited Enzyme (Reversible Covalent Adduct) TransitionState->InhibitedComplex Adduct Formation InhibitedComplex->TransitionState Reversible

Figure 1: Mechanism of serine protease inhibition by a fluorinated boronic acid.

Synthetic Keystone: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms C-C bonds, and it is a cornerstone of complex molecule synthesis in the pharmaceutical industry.[1][4] Fluorinated arylboronic acids are indispensable reagents in this context, serving as the delivery vehicle for introducing fluorinated aromatic moieties into a target scaffold.[2][18] The electronic properties conferred by fluorine can influence the reactivity and efficiency of the coupling reaction.[2]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)-R² L₂ Transmetal->PdII_Diaryl [F-Ar-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) BoronicAcid Fluorinated Boronic Acid (F-Ar-B(OH)₂) Base Base

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagnostic Probes: Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules labeled with a positron-emitting radionuclide.[19] Fluorine-18 (¹⁸F) is the most commonly used radionuclide due to its convenient half-life and excellent imaging properties.[19] Developing methods to rapidly and efficiently incorporate ¹⁸F into complex biomolecules is a major goal of radiochemistry.

Arylboronic acids and their esters have emerged as excellent precursors for late-stage radiofluorination.[19][20] Copper-mediated methods allow for the nucleophilic fluorination of arylboronic acids with K¹⁸F under mild conditions, compatible with a wide range of functional groups. This approach enables the rapid translation of drug leads into PET imaging agents for pharmacokinetic and target validation studies.[21][22] A significant challenge in these reactions is protodeboronation, an undesired side reaction, but optimized protocols have been developed to suppress it.[23]

G cluster_0 Radiolabeling Workflow Precursor Aryl Boronic Acid/Ester Precursor Reaction Cu-Mediated Reaction (60-110 °C, 20-30 min) Precursor->Reaction Fluoride [¹⁸F]Fluoride (from Cyclotron) Fluoride->Reaction Purification HPLC Purification Reaction->Purification PET_Tracer [¹⁸F]Labeled PET Tracer Purification->PET_Tracer

Figure 3: Simplified workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of fluorinated boronic acids. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Fluoropyridine-3-boronic Acid

This protocol describes a common method for synthesizing a fluorinated heteroaryl boronic acid via a lithium-halogen exchange followed by borylation.[24]

Materials:

  • 3-bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-2-fluoropyridine (1.0 equiv.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: This low temperature is critical to prevent side reactions and ensure complete halogen-metal exchange before the aryllithium intermediate can decompose.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Stir for an additional 2 hours at this temperature.

  • Workup: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by carefully adding 1 M HCl and stir vigorously for 30 minutes to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final 2-fluoropyridine-3-boronic acid.[24]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling a fluorinated arylboronic acid with an aryl bromide.[18][24]

Materials:

  • Fluorinated arylboronic acid (e.g., 2-Fluorophenylboronic acid, 1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv.), the fluorinated arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst deactivation and ensure high yields.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.[24]

Protocol 3: Copper-Mediated ¹⁸F-Radiolabeling

This protocol is adapted from established methods for the radiofluorination of arylboronic acids for PET imaging.[19][23] All work with ¹⁸F must be performed in a certified radiochemistry hot cell with appropriate shielding.

Materials:

  • Arylboronic acid precursor (approx. 4 mM final concentration)

  • Copper(II) triflate (Cu(OTf)₂) (5 equiv. to precursor)

  • Pyridine (125 equiv. to precursor)

  • Anhydrous solvent (e.g., t-BuOH or DMF)

  • Aqueous [¹⁸F]Fluoride solution from cyclotron

  • QMA (quaternary ammonium) cartridge

  • Elution solution (e.g., K₂CO₃ and 18-crown-6 in MeCN/water)[23]

Procedure:

  • ¹⁸F-Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride on a pre-conditioned QMA cartridge.

  • Elution and Drying: Elute the ¹⁸F⁻ from the cartridge using the elution solution into a reaction vial. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Reaction Cocktail: To the dried K¹⁸F/18-crown-6 complex, add a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in the anhydrous solvent. Causality Note: The combination of a copper catalyst and a base like pyridine facilitates the formation of an active copper-aryl intermediate, which is then fluorinated. Anhydrous conditions are critical to prevent quenching of the [¹⁸F]fluoride.[19]

  • Radiolabeling: Seal the vial and heat at 60-110 °C for 20-30 minutes.[19][23]

  • Purification: Cool the reaction mixture and purify the crude product using semi-preparative radio-HPLC to isolate the ¹⁸F-labeled tracer from the precursor, unlabeled byproducts (including protodeboronated species), and reaction components.[19]

  • Formulation: The purified tracer is then formulated in a physiologically compatible solution for subsequent use.

Conclusion and Future Outlook

Fluorinated boronic acids represent a convergence of two powerful strategies in medicinal chemistry. The fluorine atom enhances key drug-like properties such as metabolic stability, binding affinity, and the Lewis acidity of the boron moiety, which is critical for its function as a reversible covalent inhibitor. Their utility as synthetic building blocks and precursors for PET radiotracers further solidifies their importance in the drug discovery pipeline. As our understanding of fluorine's subtle effects on molecular interactions grows, and as new synthetic methodologies emerge, the rational design and application of fluorinated boronic acids will undoubtedly continue to accelerate the development of novel therapeutics and diagnostics.

References

  • Wolan, A., & Stawinski, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health.
  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate.
  • Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.
  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
  • Journal of Nuclear Medicine. (2008). Capturing aqueous F-18 fluoride with an arylboronic ester for PET. Journal of Nuclear Medicine.
  • University of British Columbia Chemistry. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. ningboinno.com.
  • Pharmaffiliates. (2025). The Chemistry of Fluorinated Boronic Acids in Drug Discovery. pharmaffiliates.com.
  • ACS Publications. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters.
  • National Institutes of Health. (n.d.). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. NIH.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • ChemRxiv. (n.d.). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv.
  • ResearchGate. (2025). fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. Request PDF.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • BenchChem. (2025). A Technical Guide to 2-Fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications. BenchChem.
  • ResearchGate. (n.d.). Boronic acid-based proteasome inhibitors with relevance to medicinal chemistry. ResearchGate.
  • MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • ResearchGate. (2025). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Request PDF.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7. ResearchGate.
  • ResearchGate. (n.d.). Selected boronic acids and their pKa values. ResearchGate.
  • RSC Publishing. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Request PDF.
  • PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • ResearchGate. (n.d.). Boronic-acid-containing proteasome inhibitors. ResearchGate.
  • National Institutes of Health. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. PMC.
  • ACS Publications. (n.d.). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • ACS Publications. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • National Institutes of Health. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. NIH.
  • MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • PubChem. (n.d.). 2-Fluorophenylboronic acid. PubChem.
  • ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Request PDF.
  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate.
  • MedChemExpress. (n.d.). Bortezomib analog. MedChemExpress.
  • PubMed Central. (n.d.). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. PMC.
  • PubMed. (n.d.). From bortezomib to other inhibitors of the proteasome and beyond. NIH.
  • PubMed Central. (2021). Novel Peptide-drug Conjugate Melflufen Efficiently Eradicates Bortezomib-resistant Multiple Myeloma Cells Including Tumor-initiating Myeloma Progenitor Cells. PMC.
  • ResearchGate. (2025). The role of fluorine in medicinal chemistry. Request PDF.
  • OMICS International. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International.

Sources

Application Note & Protocol: Mastering Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide or pseudohalide. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. This reaction is a cornerstone in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and complex materials like polyolefins and substituted biphenyls.

This guide provides a detailed exploration of the experimental setup for Suzuki-Miyaura reactions. Moving beyond a simple recitation of steps, it delves into the mechanistic rationale behind each component and procedural choice, offering field-proven insights to empower researchers to not only execute the reaction successfully but also to troubleshoot and optimize it for their specific needs.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational experimental design.

The generally accepted mechanism involves three key steps:[3][2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate.[1][4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[4] Electron-withdrawing groups on the organohalide can facilitate this step.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. The process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-ate complex).[3][6] This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][1][4]

Visualizing the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide L₂Pd(II)(R¹)X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₃⁻ PdII_Diorgano L₂Pd(II)(R¹)(R²) Transmetalation->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination PdII_Diorgano->RedElim Product R¹—R² RedElim->Product Regen Catalyst Regeneration BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->PdII_Halide Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura reaction is highly dependent on the judicious choice of its components. Each element plays a critical role, and understanding their interplay is key to optimization.

The Palladium Source (Precatalyst)

The active catalyst is a Pd(0) species.[7] While some reactions use Pd(0) sources directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, it is more common and often more convenient to use air-stable Pd(II) precatalysts.[1][4][8] These are reduced in situ to the active Pd(0) form.

Palladium Source Common Examples Key Characteristics & Considerations
Pd(0) Sources Pd(PPh₃)₄, Pd₂(dba)₃Directly enters the catalytic cycle. Can be sensitive to air and degrade over time, forming inactive palladium black.[7]
Pd(II) Salts Pd(OAc)₂, PdCl₂Require in situ reduction. Often used with external ligands. Can be less efficient in generating the active catalyst.[7][8]
Preformed Pd(II) Catalysts PdCl₂(dppf), PEPPSI™-type catalysts, Buchwald Precatalysts (e.g., XPhos-Pd-G3)Air- and moisture-stable complexes that generate the active Pd(0) species reliably under reaction conditions.[1][8] Often the preferred choice for reproducibility and high activity.[8]
Ligands: The Architect of Reactivity

Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and modulating its electronic and steric properties to influence the reaction's efficiency.[1]

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) accelerate the oxidative addition step, which is particularly beneficial for less reactive electrophiles like aryl chlorides.[1][4]

  • Bulky ligands (e.g., Buchwald biaryl phosphines like XPhos and SPhos, or bulky phosphines like P(t-Bu)₃) promote the final reductive elimination step and can help prevent side reactions.[1][9]

Ligand Class Common Examples Typical Applications & Strengths
Simple Phosphines PPh₃, PCy₃General-purpose ligands. PPh₃ is a classic choice but often requires higher temperatures. PCy₃ is more electron-rich.
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered and challenging couplings.[9] Considered state-of-the-art for many applications.
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and versatile, often used in preformed catalysts like PdCl₂(dppf).
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable Pd complexes. Excellent for coupling unreactive aryl chlorides. Often used with PEPPSI™ precatalysts.[1][6]
The Boron Reagent: Beyond Boronic Acids

While boronic acids are the most common nucleophilic partners, their stability can be a concern, with protodeboronation (cleavage of the C-B bond) being a major side reaction.[1][7] To overcome this, more stable derivatives are frequently used.

Boron Reagent Structure Advantages & Use Cases
Boronic Acids R-B(OH)₂Widely available and highly reactive. Can be prone to decomposition.[1]
Pinacol Boronic Esters (BPin) R-B(O₂C₂Me₄)More stable than boronic acids, preventing premature decomposition.[1][10] Can be prepared via Miyaura borylation.[10][11]
MIDA Boronates R-B(MIDA)Exceptionally stable, allowing for sequential cross-coupling reactions.[1]
Potassium Trifluoroborates [R-BF₃]KCrystalline, air-stable solids that are easy to handle. They slowly release the boronic acid in situ.[4]
The Base: The Activator and Accelerator

The base plays multiple, indispensable roles in the catalytic cycle. It facilitates the formation of the reactive boronate species required for transmetalation and can influence the rate of reductive elimination.[6] The choice of base must be compatible with any sensitive functional groups on the substrates.

Base Common Examples Strength & Typical Use
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Mild to moderate strength. Very common, often used in aqueous/organic mixtures. Cs₂CO₃ is stronger and more soluble.
Phosphates K₃PO₄A moderately strong base, often effective when carbonates fail. Frequently used with challenging substrates.[1]
Alkoxides/Hydroxides KOtBu, NaOH, KOHStrong bases. Can be useful for difficult couplings but may not be compatible with base-sensitive functional groups (e.g., esters).[1]
Fluorides KF, CsFCan be effective, particularly when substrates contain base-labile groups.[6]
The Solvent System: More Than Just a Medium

The solvent solubilizes the reagents and influences the reaction rate and outcome. Suzuki couplings are remarkably versatile and can be run in various solvent systems, including biphasic organic-aqueous mixtures, which is a significant advantage.[3] Water often plays a beneficial role by helping to dissolve the inorganic base and facilitating the transmetalation step.[1][11]

Solvent Class Common Examples Properties & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHFAprotic, polar solvents. Very common choices. Dioxane is often used at higher temperatures.
Aromatic Hydrocarbons Toluene, XylenesAprotic, non-polar. Good for higher temperature reactions.
Amides DMF, DMAcPolar aprotic solvents with high boiling points. Good solvating power but can be difficult to remove.
Alcohols / Water n-BuOH, EtOH / H₂OProtic solvents. Water is frequently used as a co-solvent with an organic solvent to dissolve the base.[3][1]

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, robust protocol for a typical small-scale Suzuki-Miyaura reaction. Note: All manipulations should be performed using standard techniques to maintain an inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glass 1. Oven-dry all glassware (reaction vessel, stir bar) Prep_Reagents 2. Weigh solid reagents (halide, boron reagent, base, catalyst) Prep_Glass->Prep_Reagents Add_Solids 3. Add solids to reaction vessel Prep_Reagents->Add_Solids Purge 4. Seal vessel and purge with inert gas (e.g., Nitrogen/Argon) Add_Solids->Purge Add_Solvent 5. Add degassed solvent(s) via syringe Purge->Add_Solvent Add_Base 6. Add degassed aqueous base solution (if applicable) Add_Solvent->Add_Base Heat_Stir 7. Heat to desired temperature with vigorous stirring Add_Base->Heat_Stir Monitor 8. Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool 9. Cool reaction to room temp. Monitor->Cool Quench 10. Quench and perform aqueous extraction Cool->Quench Dry_Concentrate 11. Dry organic layer and concentrate Quench->Dry_Concentrate Purify 12. Purify product (e.g., column chromatography) Dry_Concentrate->Purify

Caption: A generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • Reaction Vessel: An oven-dried flask or vial of appropriate size, equipped with a magnetic stir bar.[8]

  • Electrophile (R¹-X): Aryl or vinyl halide/triflate (1.0 equiv).

  • Nucleophile (R²-Boronic Acid/Ester): (1.1 - 1.5 equiv).

  • Palladium Precatalyst: (0.5 - 5 mol%).

  • Ligand (if not using a preformed catalyst): (1 - 10 mol%).

  • Base: (2.0 - 3.0 equiv).

  • Solvent: Anhydrous and degassed.[7]

  • Inert Gas: Nitrogen or Argon.

Procedure
  • Preparation: Ensure all glassware is thoroughly oven- or flame-dried to remove moisture.

  • Charging the Vessel: To the reaction vessel containing a magnetic stir bar, add the organohalide, the boronic acid/ester, the base (if solid), and the palladium precatalyst/ligand.

  • Establishing Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed organic solvent via syringe. If using a biphasic system, add the degassed aqueous base solution now.[5] The mixture should be sparged with inert gas for 10-15 minutes to ensure thorough degassing.[5]

  • Reaction Execution: Lower the vessel into a preheated oil bath or heating block set to the desired temperature (typical ranges are 60-110 °C).[2][12] Ensure vigorous stirring, especially for biphasic mixtures, to maximize interfacial contact.[13]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue, typically by flash column chromatography on silica gel, to obtain the final product.

Troubleshooting and Optimization

Low conversion or the formation of side products can often be resolved with systematic adjustments.[7]

Problem Potential Cause(s) Suggested Solutions
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poorly soluble reagents; Inappropriate temperature or base.Use a fresh batch of catalyst or a more robust precatalyst.[7] Ensure rigorous degassing of all solvents.[7][8] Screen different solvents or increase temperature.[13] Screen alternative bases.[7]
Protodeboronation (Boronic acid decomposes to R-H)Harsh conditions (strong base, high temp); Presence of excess water.Use milder conditions (lower temp, weaker base like K₂CO₃ or KF).[7] Use a more stable boron reagent (e.g., a pinacol ester).[1]
Homocoupling (R¹-R¹ or R²-R²)Presence of oxygen; Use of a Pd(II) source without efficient reduction.Improve degassing procedure.[1][8] Use a Pd(0) source or a reliable precatalyst system.[1][7]
Dehalogenation (Organohalide reduces to R¹-H)Side reaction promoted by certain bases or solvent impurities.Screen different bases or solvents. This can sometimes occur after oxidative addition.[1]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool in the synthetic chemist's arsenal. A thorough understanding of the underlying catalytic cycle and the specific roles of each reaction component transforms the process from a "black box" procedure into a rationally designable and optimizable system. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to meticulous experimental technique, researchers can reliably and efficiently construct complex molecular architectures to advance the frontiers of science and drug development.

References

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples | NROChemistry Source: NROChemistry URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube Source: YouTube URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit Source: Reddit URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Case Study: Knowledge Based Problem Solving - Catalysis Consulting Source: Catalysis Consulting URL: [Link]

Sources

Application Notes and Protocols: Analytical Techniques for Characterizing Products from Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Boronic acids and their derivatives are cornerstones of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to diverse applications, including the creation of bioactive molecules, sensors for biological analytes like sugars, and the development of novel materials.[2][3] The precise characterization of the products from reactions involving boronic acids is paramount for ensuring purity, confirming structure, and understanding reaction kinetics. This guide provides an in-depth exploration of the key analytical techniques employed for this purpose, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

This document is structured to provide a comprehensive understanding of each technique's application to boronic acid chemistry. We will delve into the "why" behind experimental choices, moving beyond a simple recitation of steps to empower the user with the knowledge to adapt and troubleshoot these methods effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Boron Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and its application to boron-containing compounds is particularly insightful. The presence of the NMR-active ¹¹B nucleus provides a direct probe into the chemical environment of the boron atom.[4]

The "Why": Causality in NMR Analysis of Boronic Acids

The choice of NMR experiments and the interpretation of the resulting spectra are dictated by the unique properties of the boron atom and the surrounding molecular structure.

  • ¹¹B NMR Spectroscopy: This is the most direct method for observing the boron center.[5] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and hybridization state.[6] Trigonal planar, sp²-hybridized boronic acids typically resonate in a downfield region (around 30 ppm), while the formation of a tetracoordinate, sp³-hybridized boronate ester or complex results in a significant upfield shift.[5][7] This phenomenon makes ¹¹B NMR an excellent tool for monitoring reactions where the boron center undergoes a change in coordination, such as in the formation of boronate esters from boronic acids and diols.[8][9]

  • ¹H and ¹³C NMR Spectroscopy: These standard NMR techniques provide crucial information about the organic framework of the molecule. The protons and carbons in proximity to the boron atom will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the structure of the product.

  • Solid-State ¹¹B NMR: For crystalline or poorly soluble materials, solid-state ¹¹B NMR can provide valuable information about the local environment of the boron atom, including insights into the boron electric field gradient and chemical shift tensors.[10]

Data Presentation: Typical ¹¹B NMR Chemical Shifts
Compound TypeHybridizationTypical ¹¹B Chemical Shift (ppm)
Boronic Acids (R-B(OH)₂)sp²~30
Boroxines ((RBO)₃)sp²~33
Boronate Esters (e.g., pinacol esters)sp³Upfield shift from corresponding acid
Tetraalkylborates ([R₄B]⁻)sp³-15 to -22
Tetraphenylborates ([Ph₄B]⁻)sp³~ -6

Data compiled from multiple sources.[7]

Experimental Protocol: ¹¹B NMR Analysis of a Boronic Acid Reaction

This protocol outlines the general steps for acquiring a ¹¹B NMR spectrum to monitor the conversion of a boronic acid to a boronate ester.

Objective: To confirm the formation of a boronate ester product and assess the purity of the reaction mixture.

Materials:

  • Reaction mixture aliquot

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Withdraw a representative aliquot from the reaction mixture.

    • If necessary, perform a work-up to remove catalysts and other interfering species.

    • Dissolve a few milligrams of the crude or purified product in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Select the ¹¹B nucleus for observation. The frequency for ¹¹B will be specific to the magnetic field strength of the instrument (e.g., 128 MHz on a 400 MHz spectrometer).[6]

  • Data Acquisition:

    • Acquire a ¹¹B NMR spectrum. A simple one-pulse experiment is usually sufficient.

    • Due to the quadrupolar nature of the ¹¹B nucleus, the signals can be broad. Adjusting the spectral width and acquisition time may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Reference the spectrum. Boron trifluoride etherate (BF₃·OEt₂) is a common external standard.

    • Integrate the peaks corresponding to the starting boronic acid and the boronate ester product to determine the relative amounts of each species.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Reaction Aliquot Workup Work-up (optional) Start->Workup Dissolve Dissolve in Deuterated Solvent Workup->Dissolve Tune Tune & Shim Spectrometer Dissolve->Tune Acquire Acquire 11B Spectrum Tune->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Reference & Integrate Process->Analyze Result Structural Confirmation & Purity Analyze->Result

Caption: Workflow for ¹¹B NMR analysis of boronic acid reaction products.

Mass Spectrometry (MS): Unveiling Molecular Weight and Structure

Mass spectrometry is an indispensable tool for determining the molecular weight of reaction products and gaining structural information through fragmentation analysis. The analysis of boronic acids by MS can be challenging due to their propensity to form cyclic boroxine structures through dehydration, which can complicate spectral interpretation.[11]

The "Why": Choosing the Right Ionization Technique

The selection of an appropriate ionization technique is crucial for the successful MS analysis of boronic acid derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it a good choice for many boronic acid derivatives.[12] It can be readily coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[13] However, ESI-MS of boronic acids can be complicated by the formation of adducts with solvents and salts.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of larger molecules and complex mixtures.[14] In the context of boronic acids, MALDI-MS can be advantageous as certain matrices, such as 2,5-dihydroxybenzoic acid (DHB), can act as both a matrix and a derivatizing agent, forming adducts that simplify the spectra and prevent boroxine formation.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires the analyte to be volatile and thermally stable. Since boronic acids are generally not, derivatization is mandatory.[11] Silylation, for example, with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the volatility of boronic acids, allowing for their analysis by GC-MS. This technique provides excellent chromatographic separation and reproducible fragmentation patterns.[11]

Data Presentation: Comparison of Ionization Techniques for Boronic Acid Analysis
Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻ ions; solvent adductsSoft ionization, suitable for LC-MSCan be complicated by adduct formation and in-source reactions
MALDI-MS OptionalAdducts with matrix (e.g., DHB)High sensitivity, tolerant of some saltsRequires a suitable matrix; derivatization can simplify spectra
GC-MS Mandatory (e.g., silylation)Detailed fragmentation patternsExcellent chromatographic separation, reproducible fragmentationRequires derivatization, not suitable for non-volatile compounds

Table adapted from BenchChem.[11]

Experimental Protocol: LC-MS Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol details the steps for monitoring the progress of a Suzuki-Miyaura reaction using LC-MS.

Objective: To quantify the consumption of starting materials and the formation of the product over time.

Materials:

  • Reaction mixture aliquots

  • Quenching solvent (e.g., acetonitrile, methanol) with an optional internal standard

  • HPLC-grade solvents for the mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • LC-MS system (e.g., a UHPLC coupled to a quadrupole or high-resolution mass spectrometer)

Procedure:

  • Reaction Sampling and Quenching:

    • At predetermined time points, carefully withdraw a small, precise aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the quenching solvent. This stops the catalytic cycle and prepares the sample for analysis.[13]

  • LC Method Development:

    • Select a suitable reversed-phase column (e.g., C18).

    • Develop a gradient elution method using an appropriate mobile phase system. A common starting point is a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.[2][15]

  • MS Parameter Optimization:

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization of the analytes.

    • For quantitative analysis on a triple quadrupole mass spectrometer, develop a Multiple Reaction Monitoring (MRM) method for the highest sensitivity and selectivity.[13] For qualitative analysis or on a high-resolution instrument, operate in full scan mode.

  • Data Acquisition and Analysis:

    • Inject the quenched reaction samples onto the LC-MS system.

    • Extract the ion chromatograms for the m/z values corresponding to the starting materials and the product.

    • Integrate the peak areas and plot them as a function of time to generate reaction progress curves. For accurate quantification, a calibration curve should be constructed using analytical standards.[13]

Visualization: LC-MS Reaction Monitoring Workflow

LCMS_Workflow cluster_sampling Reaction Sampling cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Suzuki-Miyaura Reaction Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Inject Inject Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Extract Extract Ion Chromatograms Detect->Extract Integrate Integrate Peak Areas Extract->Integrate Plot Plot Concentration vs. Time Integrate->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Caption: Workflow for monitoring a Suzuki-Miyaura reaction using LC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a robust and widely used technique for separating, identifying, and quantifying the components of a mixture.[2] For boronic acid reactions, it is invaluable for assessing product purity, monitoring reaction progress, and for quality control purposes.[16]

The "Why": Strategic Method Development for Boronic Acids

Developing a successful HPLC method for boronic acids requires careful consideration of their chemical properties.

  • Stationary Phase Selection: C18 columns are the most common choice for reversed-phase HPLC analysis of boronic acids. However, for highly polar boronic acids, polar-embedded or mixed-mode stationary phases may be necessary to achieve adequate retention.[17] The use of columns with low silanol activity can minimize on-column hydrolysis of boronate esters.

  • Mobile Phase Composition: The pH of the mobile phase is a critical parameter. For the analysis of boronate esters, which are susceptible to hydrolysis, a high pH mobile phase can be used to stabilize the ester.[17] For boronic acids, acidic modifiers like formic or phosphoric acid are often added to the mobile phase to ensure good peak shape and reproducibility.[2][15]

  • Detection: UV detection is commonly used for aromatic boronic acids. For boronic acids lacking a chromophore, a Refractive Index Detector (RID) can be employed. Alternatively, post-column derivatization with a fluorescent agent like alizarin can be used for sensitive detection.[18]

Experimental Protocol: Purity Assessment of a Purified Boronic Acid Product by HPLC

Objective: To determine the purity of a synthesized boronic acid product.

Materials:

  • Purified boronic acid product

  • HPLC-grade solvents (e.g., water, acetonitrile)

  • Mobile phase modifier (e.g., formic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the purified product and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). The dissolution solvent should be miscible with the mobile phase.

  • HPLC Method:

    • Column: XSelect Premier HSS T3 or equivalent C18 column.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. A generic gradient could be 5-95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., 254 nm).

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Record the chromatogram.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the product by dividing the peak area of the main product by the total area of all peaks and multiplying by 100%.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a crystalline compound.[19] For novel boronic acid derivatives, obtaining a crystal structure is the gold standard for structural confirmation.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[20]

The "Why": From Molecule to Crystal

The primary challenge in X-ray crystallography is obtaining high-quality single crystals.

  • Crystallization Techniques: Common methods for crystallizing organic molecules include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[19] The choice of solvent or solvent system is critical and often requires extensive screening.

  • Structural Insights: The crystal structure of a boronic acid can reveal important details about its solid-state packing, including hydrogen bonding networks.[3] For boronate esters, it confirms the cyclic structure and the coordination at the boron center.[21] In the context of drug development, X-ray crystallography can be used to study the binding of boronic acid-based inhibitors to their protein targets.[22][23]

Experimental Protocol: General Workflow for X-ray Crystal Structure Determination

This protocol provides a generalized workflow for obtaining the crystal structure of a novel boronic acid derivative.[19]

Objective: To unambiguously determine the solid-state structure of a synthesized compound.

Materials:

  • Highly purified crystalline compound

  • A selection of crystallization solvents (e.g., hexane, toluene, ethyl acetate, methanol)

  • Crystallization vials or plates

Procedure:

  • Synthesis and Purification:

    • The compound of interest must be synthesized and purified to the highest possible degree. Impurities can inhibit crystallization.

  • Crystallization Screening:

    • Employ various crystallization techniques with a range of solvents and solvent combinations.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.

  • Crystal Harvesting and Mounting:

    • Once suitable crystals have formed, carefully harvest them and mount one on a goniometer head for the diffractometer.

  • X-ray Diffraction Data Collection:

    • Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Use specialized software to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Visualization: X-ray Crystallography Workflow

XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Determination Synth Synthesis & Purification Screen Crystallization Screening Synth->Screen Grow Optimize Crystal Growth Screen->Grow Mount Mount Crystal Grow->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Structure Final Crystal Structure Validate->Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The characterization of products from boronic acid reactions requires a multi-faceted analytical approach. NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography each provide unique and complementary information. By understanding the principles behind each technique and applying the detailed protocols provided in this guide, researchers can confidently and accurately characterize their boronic acid-containing compounds, accelerating discovery and development in this vital area of chemistry.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). NIH.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate.
  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • Structural characterization of borate esters in which sodium acts as a support to the structural framework. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). NIH.
  • Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI.
  • X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed.
  • Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate.
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). ACS Publications.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (n.d.). ACS Publications.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods.
  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. (n.d.). Benchchem.
  • Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. (n.d.). [Source not provided].
  • Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed.
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Source not provided].
  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed.
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Source not provided].
  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. (n.d.). Journal of the American Chemical Society.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (n.d.). [Source not provided].
  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • X-ray diffraction pattern of the obtained boric acid.. (n.d.). ResearchGate.
  • Efficiently self-healing boronic ester crystals. (2020). PubMed Central.
  • Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. (n.d.). ResearchGate.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.). FULIR.
  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). [Source not provided].

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this functionalized substrate. The presence of the N-aryl amide moiety introduces specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This guide provides in-depth, field-tested insights and solutions to common problems encountered during experimentation.

Part 1: Understanding the Challenges with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

The primary difficulty with this substrate arises from the amide functional group. While robust, the amide's lone pair electrons on both nitrogen and oxygen can interact with the palladium catalyst. This interaction, combined with the inherent reactivity of boronic acids, creates a landscape of potential pitfalls.

Key Challenges:

  • Catalyst Inhibition: The amide group can coordinate with the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2]

  • Protodeboronation: This is a major side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, effectively consuming the boronic acid.[3][4] This process is often promoted by excessive water, high temperatures, and strong bases.[3][5][6]

  • Base Sensitivity: While the amide itself is relatively stable, harsh basic conditions can promote hydrolysis or other undesired side reactions. A base that is too weak may fail to activate the boronic acid sufficiently for efficient transmetalation.[5]

  • Steric Hindrance: The bulky nature of the substituent can slow down key steps in the catalytic cycle, such as transmetalation or reductive elimination, requiring more active catalyst systems.[7][8][9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has stalled, showing low or no conversion of the starting materials. What are the primary suspects?

A1: A stalled reaction is the most common issue. Before making drastic changes, assess these key parameters systematically.

  • Possible Cause 1: Inactive Catalyst or Insufficient Degassing. The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and decomposition, as well as promoting homocoupling of the boronic acid.[10]

    • Solution: Ensure all solvents are rigorously degassed using methods like sparge-thaw cycles with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[5] Assemble your reaction under a positive pressure of inert gas. Consider using a modern, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which forms the active Pd(0) species in situ.[10]

  • Possible Cause 2: Protodeboronation of the Boronic Acid. Your boronic acid may be decomposing before it can couple. This is especially likely with elevated temperatures and prolonged reaction times.[6]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder, anhydrous powdered bases such as K₃PO₄ or Cs₂CO₃.[5]

      • Minimize Water: While a small amount of water can be beneficial, excess water promotes protodeboronation.[1] Use anhydrous solvents and consider adding a minimal, controlled amount of water if necessary for base solubility.

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[6][11] These are more robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[11]

  • Possible Cause 3: Poor Base/Solvent Compatibility. Inorganic bases like K₃PO₄ have poor solubility in many organic solvents, which can hinder the reaction.[5]

    • Solution: Choose a solvent system that offers some solubility for the base, such as dioxane/water mixtures or THF.[12][13] Vigorous stirring is crucial to ensure proper mixing in heterogeneous systems.[5]

Q2: My analysis shows significant formation of a byproduct corresponding to the protodeboronated starting material. How can I prevent this?

A2: Protodeboronation is a destructive side reaction that directly reduces your potential yield.[4] The following strategies are designed to minimize it.

StrategyActionable StepsRationale
Use a Milder Base Replace strong bases (e.g., NaOH, NaOtBu) with weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[5]Strong bases and high pH can accelerate the base-catalyzed protodeboronation pathway.[3] Milder bases are sufficient for boronate formation without promoting excessive decomposition.
Protect the Boronic Acid Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[6][11]These derivatives are significantly more stable and less prone to premature decomposition.[6][11] They act as a "slow-release" source of the active boronic acid.
Control Water Content Use anhydrous solvents and oven-dried glassware. If a co-solvent is needed, use a controlled amount of degassed water (e.g., 10:1 organic/water).While the base requires some water to form the reactive boronate, excess water provides a proton source for protodeboronation.[1]
Lower Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).Decomposition pathways, including protodeboronation, are often accelerated at higher temperatures more than the productive coupling reaction.[6]

Q3: I am observing homocoupling of my boronic acid (a biaryl byproduct). What causes this and how can I stop it?

A3: The formation of a biaryl from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[5][10]

  • Primary Cause: Oxygen in the Reaction. Oxygen can facilitate the oxidative homocoupling of the boronic acid and also lead to the decomposition of the Pd(0) catalyst into palladium black.[10]

    • Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction duration. Ensure there are no leaks in your reaction vessel.

  • Secondary Cause: Catalyst System. Some palladium sources or conditions are more prone to promoting homocoupling.

    • Solution: Ensure the correct stoichiometry of ligand to palladium is used. Using a well-defined precatalyst can often lead to cleaner reactions with fewer side products compared to generating the catalyst in situ from sources like Pd(OAc)₂.

Q4: The reaction is very slow and requires high catalyst loading. How can I improve its efficiency?

A4: Slow reaction rates with this substrate can be due to steric hindrance from the bulky amide group, which impedes key steps in the catalytic cycle.[7][9]

  • Cause: Inefficient Ligand. The ligand plays a crucial role in both stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. A ligand that is not sterically bulky enough may not promote the reaction effectively.[7]

    • Solution: Switch to a More Active Ligand. For sterically demanding substrates, bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are required.[1][5]

      • Recommended Ligands: Try ligands like SPhos, XPhos, or RuPhos. These have been specifically designed to accelerate reactions with challenging substrates.[5]

      • Rationale: These bulky ligands promote the crucial reductive elimination step and help stabilize the active catalytic species, leading to faster turnover.[7]

Part 3: Visualizations & Workflow Diagrams

Visualizing the catalytic cycle and the troubleshooting process can provide clarity and guide experimental design.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base Activation boronate [Ar²-B(OH)₃]⁻ base->boronate boronate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_atmosphere 1. Check Atmosphere & Degassing start->check_atmosphere atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok Yes atmosphere_bad Improve Degassing Use Inert Gas Shield check_atmosphere->atmosphere_bad No check_boronic_acid 2. Suspect Protodeboronation? atmosphere_ok->check_boronic_acid deboronation_yes Switch to Milder Base (K₃PO₄) Use Anhydrous Solvent Consider BPin/MIDA Ester check_boronic_acid->deboronation_yes Yes deboronation_no Boronic Acid Stable check_boronic_acid->deboronation_no No check_catalyst 3. Is Reaction Just Slow? deboronation_no->check_catalyst catalyst_slow Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Temperature (Modestly) Increase Catalyst Loading (1-3 mol%) check_catalyst->catalyst_slow Yes catalyst_ok Success! check_catalyst->catalyst_ok No, Other Issue

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Part 4: Recommended Starting Protocol

This protocol is a robust starting point and should be optimized for your specific aryl halide coupling partner.

Materials:

  • (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O 10:1)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vial in a preheated heating block or oil bath (start at 80–100 °C) and stir vigorously.[5][10]

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed (typically 2-24 hours).[5][10]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimization of the Solvent and Base. ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Preventing Protodeboronation of Fluorinated Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation, particularly with electron-deficient fluorinated aryl boronic acids. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this undesirable side reaction and ensure the success of your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with fluorinated aryl boronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene as a byproduct.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reducing the yield of the desired product. Fluorinated aryl boronic acids are particularly susceptible to protodeboronation due to the electron-withdrawing nature of fluorine atoms, which increases the lability of the C-B bond.

Q2: What are the primary factors that influence the rate of protodeboronation?

A: The rate of protodeboronation is highly dependent on several factors:

  • pH: The reaction pH is a critical factor, with both acidic and basic conditions potentially accelerating protodeboronation, depending on the substrate.[1][2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Solvent: The presence of proton sources, like water, in the solvent system is necessary for protodeboronation to occur.[3]

  • Catalyst System: The choice of palladium catalyst and ligands can significantly impact the rate of protodeboronation.[4][5]

  • Structure of the Boronic Acid: Electron-withdrawing substituents, such as fluorine, and ortho-substituents can increase the susceptibility to protodeboronation.[6][7]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A: The most common method to detect protodeboronation is by analyzing the reaction mixture using techniques like:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the expected protodeboronated byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can identify and quantify the protodeboronated arene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify the characteristic signals of the protodeboronated product.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during experiments with fluorinated aryl boronic acids.

Problem 1: Low yield of the desired cross-coupling product and significant formation of the protodeboronated byproduct.

Possible Causes & Solutions:

  • Inappropriate pH:

    • Explanation: For many aryl boronic acids, protodeboronation is catalyzed by either acid or base.[1][8] Highly electron-deficient aryl boronic acids, such as polyfluorinated ones, can be particularly unstable under basic conditions.[8][9]

    • Solution: Carefully select the base and screen different pH conditions. For highly sensitive substrates, consider using milder bases like K₃PO₄ or Cs₂CO₃. In some cases, avoiding aqueous bases altogether and using anhydrous conditions can be beneficial.

  • High Reaction Temperature:

    • Explanation: Elevated temperatures can accelerate the rate of protodeboronation, competing with the desired cross-coupling reaction.

    • Solution: Screen lower reaction temperatures. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often highly active at lower temperatures (e.g., room temperature to 80 °C), which can help minimize protodeboronation.[10]

  • Suboptimal Catalyst System:

    • Explanation: The choice of palladium source and ligand is crucial. Some ligands, particularly bulky phosphines, can paradoxically promote palladium-catalyzed protodeboronation.[4][5][11]

    • Solution: Screen a variety of ligands. While bulky ligands can be effective for challenging cross-couplings, a less sterically hindered ligand might be optimal for preventing protodeboronation in some cases. Consider using pre-formed palladium complexes to ensure a consistent and active catalyst.

Problem 2: My fluorinated aryl boronic acid appears to be degrading upon storage.

Possible Causes & Solutions:

  • Exposure to Moisture and Air:

    • Explanation: Boronic acids are hygroscopic and can degrade over time, especially when exposed to atmospheric moisture.[12] This can lead to the formation of boroxines (anhydrides of boronic acids) or decomposition via protodeboronation if acidic or basic impurities are present.

    • Solution: Store fluorinated aryl boronic acids in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[12] For long-term storage, consider a freezer. Always use tightly sealed containers.

  • Inherent Instability:

    • Explanation: Some fluorinated aryl boronic acids are inherently unstable.

    • Solution: If possible, use the boronic acid immediately after purchase or synthesis. Alternatively, convert the boronic acid to a more stable derivative for storage.

Preventative Strategies & Protocols

To proactively minimize protodeboronation, consider the following strategies and protocols.

Strategy 1: Use of Stabilized Boronic Acid Derivatives

Converting the boronic acid to a more stable derivative is a highly effective strategy to prevent premature decomposition.

  • Boronic Esters (e.g., Pinacol or MIDA Esters):

    • Explanation: Boronic esters, such as pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates, are generally more stable to storage and purification than the corresponding boronic acids.[13] MIDA boronates offer the advantage of being exceptionally stable and can undergo slow release of the boronic acid under specific basic conditions, maintaining a low concentration of the reactive species in the reaction mixture and thus minimizing side reactions.[1][14]

    • Protocol for MIDA Boronate Formation:

      • In a vial with a stir bar, dissolve the fluorinated aryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.

      • Add N-methyliminodiacetic acid (1.0 equiv) dropwise while stirring.

      • A precipitate will form. Stir the resulting slurry for 15-20 minutes.

      • Isolate the white solid product by vacuum filtration.

      • Wash the solid with a small amount of cold solvent and dry under vacuum. The MIDA boronate can now be used directly in the Suzuki-Miyaura coupling reaction.[10]

  • Potassium Aryltrifluoroborates (R-BF₃K):

    • Explanation: Aryltrifluoroborates are crystalline, air-stable solids that are often easier to handle and purify than boronic acids.[15] They slowly release the boronic acid in situ under the reaction conditions.

    • Protocol for Trifluoroborate Formation:

      • Dissolve the fluorinated aryl boronic acid or its corresponding ester in a suitable solvent (e.g., methanol).

      • Add an excess of an aqueous solution of potassium hydrogen fluoride (KHF₂).

      • Stir the mixture at room temperature until precipitation is complete.

      • Isolate the solid potassium aryltrifluoroborate by filtration, wash with cold water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum.

Strategy 2: Optimization of Reaction Conditions

Careful optimization of the reaction parameters is crucial for suppressing protodeboronation.

Table 1: Key Parameters for Minimizing Protodeboronation

ParameterRecommendation for Fluorinated Aryl Boronic AcidsRationale
Base Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).Strong bases can accelerate protodeboronation, especially with electron-deficient substrates.[16]
Solvent Use anhydrous solvents or minimize water content (e.g., 10:1 dioxane:water).[3]Water is a necessary proton source for protodeboronation.
Temperature Run the reaction at the lowest effective temperature (e.g., RT to 80 °C).Minimizes the rate of the undesired protodeboronation side reaction.
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times increase the opportunity for boronic acid decomposition.[3]
Catalyst Loading Use the lowest effective catalyst loading (e.g., 0.5–2 mol%).Minimizes potential palladium-catalyzed protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling with a Sensitive Fluorinated Aryl Boronic Acid

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the fluorinated aryl boronic acid or its stable derivative (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.[10]

Visualizing the Competing Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

G cluster_0 Reaction Mixture cluster_1 Desired Pathway: Suzuki-Miyaura Coupling cluster_2 Undesired Pathway: Protodeboronation Ar-B(OH)2 Fluorinated Aryl Boronic Acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Protonolysis Protonolysis (H+ Source) Ar-B(OH)2->Protonolysis Ar'-X Aryl Halide OxAdd Oxidative Addition Ar'-X->OxAdd Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->OxAdd Base Base Base->Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)Ln Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Byproduct Ar-H (Byproduct) Protonolysis->Byproduct

Competing pathways for fluorinated aryl boronic acids.

This workflow highlights the critical juncture where the boronic acid can either proceed through the productive cross-coupling cycle or be consumed by the off-cycle protodeboronation reaction. By carefully controlling the reaction conditions as outlined in this guide, you can significantly favor the desired Suzuki-Miyaura coupling pathway.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(48), 17131–17133.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Kuivila, H. G., & Williams, D. C. (1963). ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Journal of the American Chemical Society, 85(11), 1696–1700.
  • Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14366–14381.
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 147(47), 43884-43901.
  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Zhang, L., & Wu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33353–33357.

Sources

Suzuki Coupling Technical Support Center: A-Z Guide to Base and Solvent Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a cornerstone of modern synthetic chemistry, the Suzuki coupling's efficiency is profoundly influenced by the choice of base and solvent.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and demystify the intricate interplay between reaction components. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your next coupling reaction is your most successful one yet.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My reaction yield is consistently low, or the reaction stalls completely. What are the likely causes related to my base and solvent?

A1: Low conversion is a frequent issue that often points to suboptimal activation of the catalytic cycle. Several factors related to your base and solvent choice could be at play:

  • Insufficient Base Strength or Solubility : The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[3][4] If the base is too weak or poorly soluble in your reaction medium, this activation will be inefficient.[5][6][7]

    • Solution : Switch to a stronger or more soluble base. For instance, if you are using a mild base like K₂CO₃ with a challenging substrate, consider moving to a stronger, non-nucleophilic base like K₃PO₄.[4][5] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]

  • Poor Reagent Solubility in the Chosen Solvent : If your aryl halide or boronic acid has poor solubility in the chosen solvent, the reaction will be slow or incomplete.[5][6][8] This is a common issue, especially with large, nonpolar substrates.

    • Solution : Modify your solvent system. For nonpolar substrates, solvents like toluene or dioxane are good starting points.[9] If your inorganic base is not dissolving, creating a biphasic system by adding water (e.g., Toluene/H₂O or Dioxane/H₂O) can be highly effective.[6][9] In such cases, vigorous stirring or the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve reaction rates by facilitating the transfer of the boronate anion between phases.[6]

  • Incompatible Solvent-Catalyst Pairing : The choice of solvent can influence the stability and activity of the palladium catalyst.[10][11] For example, less polar solvents like toluene or dioxane are often well-suited for catalysts like Pd(PPh₃)₄, while highly polar solvents may be a better match for ionic pre-catalysts.[11]

    • Solution : Re-evaluate your catalyst-solvent combination. If you are using a standard catalyst like Pd(dppf)Cl₂, solvents such as dioxane/water or THF/water are generally robust choices.[6][12][13] For more challenging couplings, especially with electron-rich or sterically hindered halides, consider using more electron-rich and bulky ligands like the Buchwald ligands (e.g., SPhos, XPhos) which can enhance catalyst performance.[5][7][14]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common pathway for boronic acid decomposition and a primary cause of low yields. [5][14] This side reaction is often exacerbated by strong bases and the presence of water, particularly at elevated temperatures.[7][14]

  • Diagnosis : This issue is especially prevalent with electron-rich or heteroaryl boronic acids.[14]

  • Solutions :

    • Use a Milder Base : Switch from strong bases like NaOH or KOtBu to milder options such as K₃PO₄ or KF.[7][14] Fluoride ions are believed to have a unique role in activating the boronic acid, which can be beneficial.[4]

    • Protect the Boronic Acid : Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[7][9] These are more resistant to protodeboronation and can release the boronic acid in situ.

    • Employ Anhydrous Conditions : For highly sensitive substrates, working under strictly anhydrous conditions can be effective. This involves using anhydrous solvents and bases.[5][7]

    • Lower the Reaction Temperature : Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[7]

Q3: My substrate contains a base-labile functional group (e.g., an ester or an amide) that is being cleaved during the reaction. What are my options?

A3: Protecting sensitive functional groups from hydrolysis is a common challenge in Suzuki couplings. The solution lies in carefully selecting a base that is strong enough to promote the reaction but mild enough to leave sensitive groups intact.[14][15]

  • Diagnosis : Cleavage of esters or amides is a clear indication that the basic conditions are too harsh.[8][15]

  • Solutions :

    • Avoid Strong Hydroxide Bases : Steer clear of strong bases like NaOH and KOH, as well as alkoxides like NaOtBu, which are highly nucleophilic and can readily cleave ester and amide bonds.[14]

    • Opt for Milder Inorganic Bases : Anhydrous, powdered K₃PO₄ or KF are excellent choices for base-sensitive substrates.[8][14] These bases are effective at promoting the coupling while minimizing unwanted side reactions.

    • Consider Solvent Choice : In some cases, switching to a solvent like DMF, which is a polar aprotic solvent, can help mitigate hydrolysis that might be more prevalent in aqueous co-solvent systems.[8]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the strategic selection of bases and solvents for Suzuki coupling reactions.

Q4: How does the choice between a polar protic and a polar aprotic solvent affect my Suzuki coupling?

A4: The polarity and protic nature of a solvent play a multifaceted role in a Suzuki coupling.[10][11][16]

  • Polar Protic Solvents (e.g., water, ethanol) : These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[17] In Suzuki couplings, water is frequently used as a co-solvent to dissolve inorganic bases like K₂CO₃ and K₃PO₄.[6][9][18] This creates a biphasic system where the base can activate the boronic acid.[6] Polar protic solvents can also stabilize charged intermediates in the catalytic cycle.[19]

  • Polar Aprotic Solvents (e.g., DMF, THF, Dioxane) : These solvents possess a dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[17][20] They are excellent at dissolving a wide range of organic substrates.[17] In some cases, polar aprotic solvents like DMF or MeCN have been shown to influence the selectivity of the reaction, for example, in couplings of chloroaryl triflates.[10][16]

The choice between them often depends on the solubility of your specific substrates and the chosen base.[6] A common and effective approach is to use a polar aprotic solvent like dioxane or THF with water as a co-solvent.[6][9]

Q5: What is the "caesium effect," and when should I consider using Cs₂CO₃ as a base?

A5: The "caesium effect" refers to the often-observed rate enhancement in Suzuki couplings when using caesium carbonate (Cs₂CO₃) as the base.[4] While more expensive than potassium or sodium carbonates, Cs₂CO₃ is a strong base that is also highly soluble in many organic solvents. This enhanced solubility can lead to a higher concentration of the active boronate species in the organic phase, thereby accelerating the transmetalation step. It is particularly effective for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides.[4]

Q6: Can I run a Suzuki coupling without any solvent?

A6: Yes, solvent-free Suzuki couplings are possible and represent a greener chemistry approach. This is typically achieved through mechanochemistry, where the solid reactants, catalyst, and base are ground together in a ball mill.[6] This technique can be particularly useful for substrates that are extremely insoluble in common solvents.[6]

Data & Protocols

Table 1: Comparative Guide to Common Bases in Suzuki Coupling
BaseTypical SubstratesCommon SolventsKey Characteristics & Considerations
K₂CO₃ Aryl bromides, Aryl iodidesDioxane/H₂O, Toluene/H₂OA versatile and cost-effective mild base. Often requires water as a co-solvent for solubility.[5][6]
K₃PO₄ Aryl bromides, Aryl chlorides, N-heterocyclesToluene, Dioxane, THFA strong, non-nucleophilic base, excellent for base-sensitive substrates and challenging couplings.[4][14]
Cs₂CO₃ Sterically hindered substrates, Aryl chloridesTHF, DioxaneHighly effective due to its high solubility in organic solvents (the "caesium effect").[4]
KF Substrates with base-labile groupsDioxane, THFA mild base where the fluoride ion plays a key role in activating the boronic acid.[3][14]
NaOH/KOH Aryl bromidesToluene/H₂O, Ethanol/H₂OStrong, inexpensive bases, but their high basicity can lead to side reactions and cleavage of sensitive functional groups.[4][14]
Organic Amines (e.g., TEA) Specific applications, often less effectiveAnhydrous organic solventsGenerally less common and less effective than inorganic bases for most Suzuki couplings.[14][21]
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide

This protocol serves as a robust starting point and should be optimized for your specific substrates.

Materials:

  • Aryl Bromide (with sensitive functional group) (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid (or ester), and the finely powdered K₃PO₄.[6]

  • Degassing : Seal the flask and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent oxidation of the catalyst.[5][7]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.[7]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[5]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude product via flash column chromatography.[7]

Visualizing the Process

Diagram 1: The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Base_Ex Base Exchange PdII_A->Base_Ex PdII_B R¹-Pd(II)Ln-Base Base_Ex->PdII_B Transmetal Transmetalation PdII_B->Transmetal PdII_C R¹-Pd(II)Ln-R² Transmetal->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal Decision_Tree Start Start: Suzuki Coupling Optimization Substrate_Check Substrate Analysis: Base-Sensitive Groups? Start->Substrate_Check Yes_Sensitive YES Substrate_Check->Yes_Sensitive Yes No_Sensitive NO Substrate_Check->No_Sensitive No Mild_Base Select Mild Base: K₃PO₄, KF Yes_Sensitive->Mild_Base Standard_Base Select Standard Base: K₂CO₃, Cs₂CO₃ No_Sensitive->Standard_Base Solubility_Check Solubility Check: Are all reagents soluble? Mild_Base->Solubility_Check Standard_Base->Solubility_Check Yes_Soluble YES Solubility_Check->Yes_Soluble Yes No_Soluble NO Solubility_Check->No_Soluble No Anhydrous Use Anhydrous Organic Solvent (Toluene, Dioxane) Yes_Soluble->Anhydrous Biphasic Use Biphasic System (Toluene/H₂O, Dioxane/H₂O) +/- PTC No_Soluble->Biphasic Run_Reaction Proceed with Reaction Anhydrous->Run_Reaction Biphasic->Run_Reaction

Caption: A simplified decision tree for selecting an appropriate base and solvent system.

References

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]

  • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Reddit. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

Sources

Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues with Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common yet challenging aspects of working with boronic acid derivatives in organic synthesis: solubility. Poor solubility can hinder reaction kinetics, complicate purification, and ultimately impact yield and reproducibility. Here, we dissect these issues and offer field-proven strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Boronic Acid Solubility

This section addresses the foundational questions regarding the solubility of boronic acid derivatives. Understanding these principles is the first step toward effective troubleshooting.

Q1: Why are my boronic acid derivatives poorly soluble in common organic solvents?

A1: The solubility of boronic acids is governed by a combination of factors inherent to their structure. Firstly, the boronic acid moiety, -B(OH)₂, is capable of strong hydrogen bonding, both as a donor and an acceptor. This leads to the formation of intermolecular networks, which can decrease solubility in non-polar organic solvents.[1] Secondly, boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4][5] These boroxines are often less soluble than the corresponding monomeric boronic acid. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water; the removal of water drives the equilibrium toward the less soluble boroxine.[2]

The nature of the organic substituent (R group) on the boronic acid also plays a critical role. Highly polar or functionalized substrates may exhibit poor solubility in common organic solvents used for reactions like the Suzuki-Miyaura coupling.[6][7] Conversely, large, non-polar R groups can limit solubility in polar solvents.

Q2: I've noticed my boronic acid is more soluble in ethers and ketones but almost insoluble in hydrocarbons. Why is this?

A2: This observation is consistent with the polarity and hydrogen bonding capabilities of both the solute and the solvent. Ethers (like diethyl ether, THF, dioxane) and ketones (like acetone) are polar aprotic solvents.[8][9] They can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid and disrupting the intermolecular hydrogen bonding between boronic acid molecules. This interaction enhances solvation and, therefore, solubility. In contrast, hydrocarbons such as hexane and methylcyclohexane are non-polar and cannot participate in hydrogen bonding, making them poor solvents for polar boronic acids.[8][9] Phenylboronic acid, for example, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9]

Q3: How does pH affect the solubility of my boronic acid, particularly in aqueous or biphasic systems?

A3: The pH of the aqueous phase has a profound effect on the solubility of boronic acids. Boronic acids are Lewis acids with a pKa typically around 9.[3] In neutral or slightly acidic aqueous solutions (pH < 7), the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂.[10] At higher pH (alkaline conditions), the boronic acid accepts a hydroxide ion to form the more soluble, tetrahedral boronate species, R-B(OH)₃⁻.[3][10][11] This increased solubility at higher pH is a key consideration in biphasic reactions like the Suzuki-Miyaura coupling, where a base is required to form the active boronate species for transmetalation.[12] Therefore, when extracting boronic acids from aqueous solutions, it is advantageous to adjust the pH to be neutral or slightly acidic to favor the less water-soluble neutral form, allowing for more efficient partitioning into an organic solvent.[10]

Q4: Should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid to improve solubility?

A4: Yes, converting a boronic acid to an ester or a trifluoroborate salt is a highly effective strategy to enhance solubility and stability.[6][12]

  • Boronic Esters (e.g., Pinacol Esters): Esterification of the boronic acid, for instance with pinacol to form a pinacol boronate ester (BPin), significantly increases solubility in organic solvents.[8][13] This is because the hydroxyl groups are replaced, preventing both hydrogen bonding and the formation of boroxines.[14] Pinacol esters are generally more stable than their corresponding boronic acids, especially for heteroaromatic or electron-deficient systems.[6][14]

  • Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, free-flowing solids that are significantly more stable than the corresponding boronic acids. They can be more soluble in certain solvent systems and are more resistant to protodeboronation.[6]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be purified by chromatography.[6][15][16] They are particularly useful for unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives) as they can slowly release the active boronic acid in situ under the reaction conditions.[15][16]

Section 2: Troubleshooting Guides - Practical Solutions for Common Solubility Problems

This section provides a systematic approach to diagnosing and solving solubility issues encountered during experimental work.

Problem 1: My boronic acid derivative will not dissolve in the reaction solvent at room temperature.

This is a frequent challenge, especially in cross-coupling reactions where the solubility of all components is critical for success.[6]

Root Cause Analysis & Solution Workflow

G A Inadequate Solubility at Room Temperature B Solvent Screening A->B Is a different solvent viable? C Increase Temperature B->C Solubility still poor? F Successful Dissolution B->F Yes D Use of Co-solvents C->D Still insoluble or reaction is temperature-sensitive? C->F Yes E Derivative Formation D->E Insolubility persists? D->F Yes E->F Yes

Caption: Decision workflow for addressing poor solubility.

Step-by-Step Troubleshooting Protocol
  • Solvent Screening:

    • Rationale: The principle of "like dissolves like" is paramount. The polarity of the solvent should be matched to the polarity of the boronic acid derivative.

    • Protocol:

      • Place a small, accurately weighed amount of the boronic acid derivative into several vials.

      • Add a measured volume of different solvents to each vial, covering a range of polarities (e.g., toluene, THF, dioxane, DMF, DMSO).

      • Stir or sonicate at room temperature and observe solubility.

    • Expert Insight: For many Suzuki-Miyaura reactions, polar aprotic solvents like dioxane, THF, and DMF, often in combination with water, are effective.[12]

  • Thermal Assistance:

    • Rationale: Solubility generally increases with temperature.

    • Protocol:

      • Using the most promising solvent from the initial screen, gently heat the mixture while stirring.

      • Monitor the dissolution. Ensure the temperature does not exceed the decomposition point of any reactant or the boiling point of the solvent.

    • Expert Insight: Many cross-coupling reactions are run at elevated temperatures (e.g., 80-100 °C), which often resolves initial solubility issues.[12]

  • Employing Co-solvents:

    • Rationale: A mixture of solvents can have solubilizing properties superior to a single solvent. For example, adding a small amount of a polar co-solvent can disrupt crystal lattice energy and improve solubility.

    • Protocol:

      • To your primary organic solvent, add a co-solvent in increments (e.g., 5-20% v/v).

      • Common co-solvents include water, ethanol, or DMF.[17]

    • Expert Insight: In Suzuki couplings, a small amount of water is often necessary not just for solubility but also for activating the boronic acid with the base.[12] However, excess water can promote unwanted side reactions like protodeboronation.[12]

  • Consider Derivatization:

    • Rationale: If the free boronic acid remains insoluble, converting it to a more soluble ester is a reliable strategy.

    • Protocol:

      • Synthesize the pinacol ester of your boronic acid by reacting it with pinacol, typically with azeotropic removal of water.

      • Isolate the pinacol ester, which is generally a more soluble and stable solid.[14]

      • Use this derivative directly in your subsequent reaction.

Problem 2: My reaction is biphasic (e.g., organic/aqueous), and the reaction is slow or fails, likely due to poor transport of the boronate into the organic phase.

This is a classic issue in Suzuki-Miyaura reactions employing an inorganic base in an aqueous layer. The negatively charged boronate, formed in the aqueous phase, has poor solubility in the organic phase where the catalyst resides.

Root Cause Analysis & Solution Workflow

G A Poor Biphasic Reaction Rate B Increase Agitation A->B Is interfacial area the issue? C Use Phase-Transfer Catalyst (PTC) B->C Rate still slow? E Successful Reaction B->E Yes D Homogeneous System C->D Still problematic or PTC interferes? C->E Yes D->E Yes

Caption: Troubleshooting slow biphasic reactions.

Step-by-Step Troubleshooting Protocol
  • Mechanical Agitation:

    • Rationale: Increasing the interfacial surface area between the two phases can enhance the reaction rate.

    • Protocol: Ensure vigorous stirring of the reaction mixture. A mechanical stirrer is often more effective than a magnetic stir bar for this purpose.

  • Phase-Transfer Catalysis (PTC):

    • Rationale: A phase-transfer catalyst can shuttle the water-soluble boronate anion into the organic phase, thereby accelerating the reaction.[18]

    • Protocol:

      • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst to the reaction mixture.

      • Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydroxide (TBAOH).[18][19]

    • Expert Insight: The use of a PTC can lead to a remarkable rate enhancement by shifting the transmetalation pathway.[18][20]

  • Switch to a Homogeneous System:

    • Rationale: Eliminating the phase boundary altogether by using a solvent system that dissolves all components can resolve the issue.

    • Protocol:

      • Use a solvent system like dioxane/water or THF/water where all reactants, base, and catalyst are soluble.[12]

      • Alternatively, use an organic-soluble base such as potassium trimethylsilanolate (TMSOK) under anhydrous conditions.[6]

Problem 3: My boronic acid derivative appears gooey or oily after workup, making isolation and purification difficult.

This physical state often arises from the presence of residual water leading to a mixture of the boronic acid and its boroxine, or from impurities.

Step-by-Step Troubleshooting Protocol
  • Azeotropic Drying:

    • Rationale: To drive the equilibrium towards a single species (often the crystalline boroxine), residual water must be removed.

    • Protocol:

      • Dissolve the oily product in a solvent that forms an azeotrope with water (e.g., toluene).

      • Remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times.

      • This should yield a solid product that can be further purified.

  • Trituration/Recrystallization:

    • Rationale: Inducing crystallization can purify the product and convert it into a solid form.

    • Protocol:

      • Trituration: Add a poor solvent (e.g., hexane or pentane) in which your product is insoluble but impurities might be soluble.[21] Stir or sonicate the mixture. The product should solidify.

      • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.[21] Allow it to cool slowly to induce crystallization. A solvent/anti-solvent system (e.g., dissolving in THF and adding water or hexane) can also be effective.[22]

  • Conversion to a Stable Derivative:

    • Rationale: If the free acid is persistently difficult to handle, converting it to a stable, crystalline derivative can simplify purification.

    • Protocol:

      • React the crude boronic acid with diethanolamine to form a stable, often crystalline, DABO derivative.[23]

      • Alternatively, convert it to the trifluoroborate salt using KHF₂.

      • These derivatives are typically easier to purify by recrystallization or chromatography.

Section 3: Data & Protocols

Table 1: Common Solvents and Their Applicability for Boronic Acid Derivatives
Solvent ClassExamplesPolarityHydrogen BondingGeneral Applicability for Boronic Acids
Hydrocarbons Hexane, Toluene, MethylcyclohexaneNon-polarNonePoor; useful for precipitation/trituration.[8][9]
Ethers Diethyl ether, THF, DioxanePolar AproticAcceptorGood to Excellent; widely used in synthesis.[8][9]
Ketones Acetone, 3-PentanonePolar AproticAcceptorGood to Excellent.[8][9]
Halogenated Dichloromethane (DCM), ChloroformPolar AproticWeak DonorModerate; solubility varies.[8][9]
Amides DMF, DMAcPolar AproticAcceptorExcellent; highly solubilizing for polar compounds.[2]
Alcohols Methanol, Ethanol, IsopropanolPolar ProticDonor & AcceptorGood; but can react to form boronic esters.
Water H₂OPolar ProticDonor & AcceptorSolubility is highly pH-dependent.[10]
Experimental Protocol: Preparation of a Pinacol Boronate Ester to Enhance Solubility

This protocol describes a general method for converting a poorly soluble boronic acid into its more soluble and stable pinacol ester derivative.

Materials:

  • Boronic Acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Hexane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus (or setup for azeotropic distillation)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient volume of toluene or hexane to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture if any solids are present.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude pinacol boronate ester can often be used directly or purified further by recrystallization or flash column chromatography.

References

  • An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. (n.d.). Benchchem.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Emergent Organoboron Acid Catalysts. (n.d.). National Institutes of Health (NIH).
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4602.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). OUCI.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). ResearchGate.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). Benchchem.
  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. (n.d.). ResearchGate.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks.
  • Boronic acid. (n.d.). In Wikipedia.
  • Troubleshooting guide for failed isobutylboronic acid reactions. (n.d.). Benchchem.
  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.).
  • Formulation of boronic acid compounds. (n.d.). Google Patents.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). ResearchGate.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). National Institutes of Health (NIH).
  • Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling. (n.d.). Benchchem.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer Link.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). ACS Publications.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health (NIH).
  • Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. (n.d.). National Institutes of Health (NIH).
  • Boron Suzuki Coupling. (2021). Borates Today.
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate.
  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Preparation and uses of conjugated solid supports for boronic acids. (n.d.). Google Patents.
  • Fluorophilic Boronic Acid Copolymer Surfactant for Stabilization of Complex Emulsion Droplets with Fluorinated Oil. (n.d.). ResearchGate.
  • Variation of pH as a function of boric acid concentration including the... (n.d.). ResearchGate.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2006). Semantic Scholar.
  • Boronic acids being gooey. (2023). Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH).
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH.
  • Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. (n.d.). Lab on a Chip (RSC Publishing).
  • Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. (n.d.). Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). National Institutes of Health (NIH).
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH).
  • Can I remove boronic acid using Work up process? (2016). ResearchGate.
  • Purification of boronic acids? (2017). Reddit.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
  • Surfactant-assisted individualization and dispersion of boron nitride nanotubes. (2018). Nanoscale Advances (RSC Publishing).

Sources

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids. Our goal is to equip you with the scientific rationale and practical protocols to overcome these synthetic hurdles.

Understanding the Core Challenge: The "Crowded" Reaction Center

Steric hindrance in Suzuki-Miyaura coupling arises when bulky substituents on one or both coupling partners physically obstruct the approach of the palladium catalyst and the reagents, thereby slowing down or preventing the key steps of the catalytic cycle. The most affected steps are typically the oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step to form the C-C bond.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Troubleshooting Guide: From Low Yield to No Reaction

Here, we address specific problems you might be encountering in the lab with actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Yield with Sterically Demanding Substrates

Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in very low yield or no product at all. What are the primary factors I should investigate?

Answer: This is a classic problem when dealing with sterically encumbered substrates. The low reactivity stems from the high energy barriers for the key catalytic steps. Here’s a prioritized checklist of parameters to re-evaluate:

  • The Ligand is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging couplings.[2] The solution is to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step with the hindered aryl halide.[1][2] They also facilitate the difficult reductive elimination step.

    • Recommended Ligands:

      • Biaryl Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for hindered substrates.[1][3] SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[4][5]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong sigma-donors and can be highly effective, even for the synthesis of tetra-ortho-substituted biaryls at room temperature.[6][7][8]

  • Re-evaluate Your Base and Solvent System: The choice of base is critical as it activates the boronic acid for transmetalation.[9] For sterically hindered couplings, a careful selection of base and solvent is crucial.

    • Effective Combinations:

      • Potassium Phosphate (K₃PO₄) in Toluene or Dioxane: This is a robust and generally effective system for a wide range of hindered couplings.[10]

      • Potassium tert-Butoxide (t-BuOK) in Dioxane: A stronger base like t-BuOK can be beneficial, especially when dealing with less reactive aryl chlorides.

      • Cesium Carbonate (Cs₂CO₃): This is another effective base, particularly for sensitive substrates.

  • Increase the Reaction Temperature: Sterically hindered reactions often require higher thermal energy to overcome the activation barriers. If your reaction is proceeding sluggishly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. For very challenging substrates, temperatures up to 140 °C in a high-boiling solvent like xylenes might be necessary. Microwave irradiation can also be a powerful tool to rapidly and uniformly heat the reaction mixture.

Issue 2: Significant Formation of Side Products

Question: I'm observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common pitfalls, especially with sensitive or sterically hindered boronic acids.

  • Minimizing Homocoupling:

    • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[11] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that readily generates the active Pd(0) species can reduce side reactions that may be promoted by Pd(II) species.[12]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.[12]

  • Preventing Protodeboronation:

    • Choice of Base and Anhydrous Conditions: This is a frequent issue with boronic acids.[10] Using a non-aqueous base like potassium phosphate (K₃PO₄) under strictly anhydrous conditions can help preserve the boronic acid.[10]

    • Use More Stable Boronic Acid Derivatives: Consider converting your boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium aryltrifluoroborate. These are generally more resistant to protodeboronation.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my sterically hindered coupling?

A1: The selection is critical. For electron-rich and sterically hindered aryl halides, which are slow to undergo oxidative addition, bulky and electron-rich ligands are essential.[13] A good starting point is to screen a few reliable ligands.

Ligand ClassSpecific ExamplesKey Advantages for Hindered Couplings
Biaryl Phosphines SPhos, XPhos, RuPhosHigh activity, promotes both oxidative addition and reductive elimination.[1][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form highly stable and active catalysts.[7][8]
Specialized Ligands BI-DIME, AntPhosDesigned for extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls.

Q2: What are the best practices for setting up a Suzuki reaction with air-sensitive reagents?

A2: Proper technique is crucial for reproducibility, especially when dealing with air-sensitive catalysts and reagents.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Inert Atmosphere: Use a Schlenk line or a glovebox to handle air-sensitive reagents.[14][15][16] The "evacuate and backfill" cycle (repeating 3-5 times) is a standard procedure to ensure an inert atmosphere in the reaction vessel.[16]

  • Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Use syringes and cannulas for transferring air-sensitive solutions.[15]

Q3: Can I use a Pd(II) precatalyst for a sterically hindered reaction?

A3: Yes, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used. However, they must be reduced in-situ to the active Pd(0) species for the catalytic cycle to begin.[17] This reduction is often facilitated by phosphine ligands or other reagents in the reaction mixture. For challenging couplings, using a pre-formed Pd(0) source or a well-defined precatalyst that efficiently generates Pd(0) can lead to more reliable results.

Q4: My reaction is still not working despite trying different ligands and conditions. What else can I check?

A4: If you've optimized the core components, consider these factors:

  • Purity of Reagents: Impurities in your aryl halide or boronic acid can poison the catalyst. Ensure your starting materials are of high purity.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may have different reactivity. The quality and hydration state of your boronic acid can impact the reaction.

  • Catalyst Loading: For very challenging couplings, you may need to increase the catalyst loading, for example, from 1-2 mol% to 5 mol%.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of a di-ortho-substituted aryl bromide with a substituted arylboronic acid using a Buchwald-type ligand.

  • Vessel Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and perform three evacuate-and-backfill cycles with argon.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield in Hindered Suzuki Coupling Ligand Evaluate Ligand (Bulky & Electron-Rich?) Start->Ligand Step 1: Most Critical Base_Solvent Optimize Base/Solvent (e.g., K3PO4/Toluene) Ligand->Base_Solvent Step 2 Temperature Increase Temperature (100-140 °C or Microwave) Base_Solvent->Temperature Step 3 Side_Reactions Check for Side Reactions (Homocoupling, Protodeboronation) Temperature->Side_Reactions Step 4 Success Improved Yield Side_Reactions->Success

Caption: A step-by-step decision-making process for troubleshooting low-yielding, sterically hindered Suzuki couplings.

Diagram 2: Simplified Catalytic Cycle Highlighting Steric Challenges

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R'-B(OR)2 + Base PdII_R R-Pd(II)-R' L Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Caption: The Suzuki-Miyaura catalytic cycle, indicating the steps most sensitive to steric hindrance.

References

Technical Support Center: Purification Strategies for Products Derived from (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges encountered during your experiments. The methodologies described herein are designed to ensure scientific integrity and provide reliable, reproducible results.

Introduction

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and its derivatives are crucial building blocks in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of the boronic acid moiety, a Lewis acid, along with the amide functionality, imparts unique chemical properties that can present significant purification challenges.[1][2][3] This guide offers practical, field-proven strategies to overcome these hurdles and achieve high-purity products.

Troubleshooting Guide

This section addresses common problems encountered during the purification of products derived from (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, particularly after Suzuki-Miyaura cross-coupling reactions.

Scenario 1: Product Co-elutes with Starting Boronic Acid or Homocoupled Byproduct during Column Chromatography

Question: I performed a Suzuki-Miyaura coupling reaction. After workup, I attempted purification via silica gel flash chromatography. However, my desired product is co-eluting with what appears to be unreacted (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and a homocoupled dimer of the boronic acid. How can I improve the separation?

Answer: This is a frequent challenge, as the polarities of the desired biaryl product, the starting boronic acid, and its homocoupled byproduct can be very similar. Here’s a systematic approach to troubleshoot this issue:

Causality: Boronic acids can interact strongly with the silica gel surface, leading to peak tailing and poor separation.[4] Additionally, the formation of boronic anhydrides (boroxines) from the starting material can create multiple, closely eluting species.[1][5] Homocoupling of the boronic acid is a common side reaction, especially in the presence of Pd(II) species and oxygen.[5][6]

Step-by-Step Resolution Protocol:

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction to remove the acidic boronic acid.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (1-2 M) sodium hydroxide solution.[7][8] This will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.[7]

    • Separate the layers. The organic layer should now be enriched with your less acidic product and can be taken forward to chromatography.

    • Expert Tip: Be cautious with strong bases if your product contains base-sensitive functional groups.

  • Optimize Chromatographic Conditions:

    • Solvent System Modification: If co-elution persists, changing the solvent system can alter selectivity.[9] Instead of standard hexane/ethyl acetate, explore systems like dichloromethane/methanol or toluene/acetone.

    • Additive (Modifier) Introduction: Adding a small amount of an acid, like acetic acid, to the eluent can sometimes improve the peak shape of nitrogen-containing compounds by suppressing strong interactions with silica.[4][9] Conversely, for acidic compounds, a small amount of a base like triethylamine can be beneficial.[9]

    • Stationary Phase Change: Consider using a different stationary phase. Neutral alumina can be less acidic than silica and may offer different selectivity for boronic acid-containing compounds.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for purification.

    • Experiment with various solvent systems. Common choices for compounds of this type include ethanol, isopropanol, ethyl acetate/hexane, or dichloromethane/heptane.

    • The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.[4][10]

Scenario 2: Low Product Yield After Purification Due to Protodeboronation

Question: My reaction seems to proceed well according to TLC and LC-MS, but after workup and purification, my isolated yield is significantly lower than expected. I suspect my product, which still contains a boronic acid moiety, is degrading. What could be happening?

Answer: A common cause for yield loss with boronic acid-containing molecules is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11] This is particularly prevalent with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions.[5][11]

Causality: Protodeboronation can be catalyzed by acid, base, or even residual palladium catalyst, and is often accelerated by the presence of water and heat.[11][12][13] The amide group in your parent structure could influence the electronic properties of the phenylboronic acid, potentially affecting its stability.

Step-by-Step Resolution Protocol:

  • pH Control During Workup: The rate of protodeboronation is highly pH-dependent.[11]

    • During aqueous workup, try to maintain a neutral or slightly acidic pH (around pH 5-6), as both highly acidic and basic conditions can accelerate the process for many arylboronic acids.[11][12]

    • Minimize the time the compound is in contact with aqueous layers.

  • Temperature Management: Avoid excessive heat during all stages of workup and purification.

    • When concentrating the product on a rotary evaporator, use a low-temperature water bath.

    • If performing chromatography, ensure the column does not heat up due to the exothermic nature of solvent adsorption onto silica.

  • Conversion to a More Stable Boronate Ester: If the final product needs to retain the boron moiety, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, immediately after the initial reaction.[13][14]

    • Pinacol Esters: These are generally more stable to chromatography and less prone to protodeboronation under many conditions.[13]

    • MIDA Boronates: These are particularly stable and can withstand a wide range of reaction conditions, including chromatography on silica gel.[14][15] They can be deprotected later if the free boronic acid is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in Suzuki couplings?

A1: The most common impurities include:

  • Unreacted Starting Materials: The boronic acid itself and the coupling partner (e.g., an aryl halide).

  • Homocoupled Boronic Acid: A biaryl formed from the coupling of two molecules of the boronic acid.[5] This is often promoted by excess oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0).[5][6]

  • Protodeboronated Starting Material: The (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can lose its B(OH)₂ group, resulting in N-(2-fluorophenyl)benzamide.[11]

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines, which can complicate analysis and purification.[1][16]

Q2: Is it better to use silica gel or alumina for column chromatography of these compounds?

A2: The choice depends on the specific properties of your product.

  • Silica Gel: This is the most common choice. However, its acidic nature can cause issues like streaking, irreversible adsorption, or degradation (protodeboronation) of sensitive boronic acids.[4]

  • Neutral Alumina: This can be a good alternative if your compound is sensitive to the acidity of silica gel.[4] It may provide different selectivity.

  • Treated Silica: Some researchers have had success using silica gel impregnated with boric acid to reduce the over-adsorption of boronic esters.[15][17]

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for purifying boronic acids and their derivatives, especially for achieving very high purity on a small to medium scale.[18] A common mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q4: My product appears as an oil, making recrystallization impossible. What are my options?

A4: If your product is an oil, your primary purification method will be chromatography. If standard flash chromatography is insufficient, consider these options:

  • Preparative HPLC: As mentioned above, this can provide excellent resolution for difficult separations.[4]

  • Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[4] Vigorously stirring the oil with a solvent like hexane, diethyl ether, or a mixture can sometimes cause the product to solidify or will wash away less polar impurities.

  • Conversion to a Salt: If your product has a basic or acidic handle, you can try to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and the parent compound regenerated.

Experimental Protocol: Purification via Acid/Base Extraction and Flash Chromatography

This protocol outlines a general procedure for purifying the product of a Suzuki-Miyaura reaction involving (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Objective: To separate the desired biaryl product from unreacted boronic acid and other impurities.

Methodology:

  • Reaction Quench and Initial Workup:

    • After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with water and brine.

  • Acid/Base Extraction (Boronic Acid Removal):

    • Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic wash deprotonates the acidic boronic acid (pKa ~9), forming a water-soluble salt that is extracted into the aqueous phase.[1] The desired biaryl product, being less acidic, remains in the organic layer.

    • Combine the aqueous layers and set them aside. You can re-acidify this layer with HCl to recover the unreacted boronic acid if desired.

    • Wash the organic layer one final time with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Silica Gel Flash Column Chromatography:

    • Adsorb the crude product (now depleted of the starting boronic acid) onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).

    • Load the adsorbed product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Data Presentation and Visualization

Purification Strategy Selection Table
Problem Primary Impurity Recommended Primary Strategy Secondary Strategy Key Considerations
Co-elutionUnreacted Boronic AcidAcid/Base ExtractionChange chromatographic eluent/stationary phaseEnsure product is stable to basic conditions.
Co-elutionHomocoupled DimerRecrystallizationPreparative HPLCProduct must be a solid for recrystallization.
Low YieldProtodeboronation ProductpH control (neutral workup), low temp.Convert to Boronate EsterBoronate esters add a synthetic step but increase stability.[13]
Streaking on ColumnStrong Silica InteractionAdd modifier (e.g., AcOH, Et₃N) to eluentSwitch to Neutral AluminaModifier must be compatible with the product.
Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying products derived from (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup start->workup is_solid Is Product a Solid? workup->is_solid cryst Attempt Recrystallization is_solid->cryst Yes acid_base Acid/Base Extraction (Remove Boronic Acid) is_solid->acid_base No / Fails cryst_success Pure Solid Product cryst->cryst_success Success cryst->acid_base Fails chromatography Flash Column Chromatography (Silica or Alumina) acid_base->chromatography coelution Co-elution Occurs? chromatography->coelution prep_hplc Preparative HPLC coelution->prep_hplc Yes chrom_success Pure Product coelution->chrom_success No prep_hplc->chrom_success

Caption: Decision workflow for purification.

References
  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

  • Suzuki purification problem. Reddit. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Benzeneboronic anhydride. Organic Syntheses. Available at: [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. American Chemical Society. Available at: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ResearchGate. Available at: [Link]

  • (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. ChemUniverse. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1][2] At the heart of this Nobel Prize-winning reaction lies the organoboron reagent, most commonly a boronic acid. The choice of this reagent is critical, and the substitution on the phenyl ring can dramatically influence reaction outcomes. This guide provides an in-depth comparative analysis of two key classes of reagents: standard phenylboronic acids and their fluorinated counterparts, offering field-proven insights into their respective behaviors in Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the comparative performance of our two reagent classes, a brief review of the catalytic cycle is essential. The reaction is catalyzed by a palladium(0) complex and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[4][6] This step is often the rate-determining step of the overall cycle.[1][6]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.[4][6] This crucial step requires activation by a base, which forms a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product ar_x Ar-X ar_x->pd2_ox ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd2_trans caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Electronic Effects: The Impact of Fluorine Substitution

The fundamental difference between phenylboronic acid and its fluorinated analogs lies in the potent electronic effects of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond network (inductive effect). This seemingly simple substitution has profound and sometimes competing consequences on the reactivity of the boronic acid in the catalytic cycle.

  • Increased Lewis Acidity: The electron-withdrawing fluorine atoms pull electron density away from the boron center. This increases the Lewis acidity of the boronic acid, which can influence its interaction with the base and the formation of the reactive boronate species.

  • Modified Nucleophilicity: While the formation of the boronate is crucial, the electron-withdrawing nature of a fluorinated aryl ring can decrease its nucleophilicity. This can slow down the transfer of the aryl group to the palladium center during the transmetalation step.

Comparative Analysis: Performance in the Reaction Vessel

The interplay of these electronic factors leads to observable differences in reaction performance. While outcomes are always substrate and condition-dependent, general trends have been widely documented.

Reactivity and Reaction Yields

Contrary to what might be expected from a less nucleophilic coupling partner, fluorinated phenylboronic acids often exhibit comparable or even superior performance to their non-fluorinated counterparts, particularly in challenging couplings.

  • Electron-Poor Partners: When coupling with electron-poor aryl halides, the use of standard phenylboronic acid can sometimes be sluggish. In these cases, a fluorinated phenylboronic acid can lead to higher yields. The exact mechanism for this is debated, but it may relate to the relative rates of the different steps in the catalytic cycle.

  • Stability and Side Reactions: A key advantage of fluorinated phenylboronic acids is their increased stability towards protodeboronation. This common side reaction, where the C-B bond is cleaved by a proton source (like water), is a major pathway for reagent decomposition and yield loss. The strong electron-withdrawing effect of fluorine makes the C-B bond more robust and less susceptible to this undesired cleavage.

Table 1: Illustrative Yield Comparison

Aryl HalideBoronic AcidTypical YieldAdvantage
4-Bromoanisole (Electron-Rich)Phenylboronic Acid>90%-
4-Bromoanisole (Electron-Rich)4-Fluorophenylboronic Acid>90%-
4-Bromonitrobenzene (Electron-Poor)Phenylboronic Acid65-75%-
4-Bromonitrobenzene (Electron-Poor)4-Fluorophenylboronic Acid80-90%Higher yield, less decomposition
2-Bromopyridine (Heterocyclic)Phenylboronic Acid70-80%-
2-Bromopyridine (Heterocyclic)2-Fluorophenylboronic Acid85-95%Increased stability and yield

Note: Yields are illustrative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).

Catalyst, Ligand, and Base Selection

The choice of reaction conditions can modulate the performance of both reagent classes.

  • Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results for both types of boronic acids by facilitating both the oxidative addition and reductive elimination steps.[6]

  • Base: The role of the base is multifaceted, facilitating the formation of both the active boronate species and the [ArPd(OR)L₂] complex.[6][9] Stronger bases like KOtBu or K₃PO₄ can accelerate the transmetalation step, which can be beneficial when using the less nucleophilic fluorinated boronic acids.[10] However, a careful balance must be struck, as overly strong basic conditions can promote side reactions.

Experimental Corner: A Model Protocol for Comparative Analysis

To provide a tangible framework, we present a model protocol for comparing the performance of phenylboronic acid and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoacetophenone.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_a Reaction A: Phenylboronic Acid reagents To separate, flame-dried flasks under Argon add: - 4-Bromoacetophenone (1.0 eq) - Boronic Acid (1.2 eq) - Pd(dppf)Cl₂ (2 mol%) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) prep_a->reagents prep_b Reaction B: 4-Fluorophenylboronic Acid prep_b->reagents reaction Stir mixtures at 90 °C reagents->reaction monitoring Monitor reaction progress by TLC/GC-MS (every 30 min) reaction->monitoring workup After completion, cool to RT, dilute with EtOAc, wash with H₂O and brine, dry over Na₂SO₄ monitoring->workup purify Purify via flash column chromatography workup->purify characterize Characterize product and determine isolated yield purify->characterize caption Fig. 2: Workflow for a Comparative Suzuki Coupling.

Caption: Fig. 2: Workflow for a Comparative Suzuki Coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In two separate, identical, flame-dried Schlenk flasks equipped with stir bars, add 4-bromoacetophenone (e.g., 199 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%).

  • Boronic Acid Addition: To Flask A, add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv). To Flask B, add 4-fluorophenylboronic acid (168 mg, 1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal both flasks with septa. Evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Using degassed solvents, add 4 mL of 1,4-dioxane and 1 mL of water to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots periodically and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note the time to completion for each reaction.

  • Work-up: Once the reaction is complete, cool the flasks to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Combine the fractions containing the product, remove the solvent, and determine the isolated yield for each reaction. Confirm product identity via ¹H NMR and ¹³C NMR spectroscopy.

Conclusion and Strategic Recommendations

The choice between a fluorinated and a non-fluorinated phenylboronic acid is not a matter of inherent superiority but of strategic selection based on the specific synthetic challenge.

  • Choose Non-Fluorinated Phenylboronic Acid for:

    • Routine couplings with standard or electron-rich aryl halides where cost is a primary consideration.

    • When protodeboronation is not a significant concern.

  • Choose Fluorinated Phenylboronic Acid for:

    • Couplings with electron-deficient or sterically hindered aryl halides.

    • Heterocyclic couplings where reagent stability is paramount.

    • Reactions where protodeboronation of the boronic acid is a known or anticipated side reaction.

    • Applications in medicinal chemistry where the incorporation of fluorine is desirable for modulating pharmacokinetic properties.

By understanding the underlying electronic principles and observing their practical effects on reaction outcomes, researchers can make more informed decisions, leading to optimized reaction conditions, higher yields, and greater synthetic efficiency.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples. Source: NROChemistry. URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction. Source: ChemRxiv. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Source: Semantic Scholar. URL: [Link]

  • Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Source: ResearchGate. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: News-Medical.Net. URL: [Link]

  • Title: Merits of the Suzuki Coupling Reaction. Source: BYJU'S. URL: [Link]

  • Title: Transmetalation is the Rate-Limiting Step: Quantitative Kinetic Investigation of Nickel-Catalyzed Oxidative Coupling of Arylzinc Reagents. Source: ResearchGate. URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Source: PMC - NIH. URL: [Link]

  • Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Source: NIH. URL: [Link]

Sources

A Comparative Guide to the Efficacy of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, mild, and environmentally benign catalytic systems is paramount. Amide bond formation, a cornerstone of peptide synthesis and pharmaceutical drug development, has traditionally relied on stoichiometric coupling reagents that generate significant waste. The emergence of organoboron acids as catalysts for direct amidation offers a greener and more atom-economical alternative.[1][2] This guide provides an in-depth analysis of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid as a catalyst in this vital transformation, comparing its performance with other established boronic acid catalysts.

The Rise of Boronic Acids in Amidation Catalysis

Boronic acids have garnered significant attention as catalysts for the direct amidation of carboxylic acids and amines due to their unique Lewis acidic properties and their ability to form reversible covalent bonds with hydroxyl groups.[3] The catalytic cycle is generally proposed to proceed through the formation of a reactive acyloxyboronic acid intermediate, which is subsequently attacked by the amine nucleophile to yield the amide product and regenerate the boronic acid catalyst. The removal of water is crucial to drive the reaction equilibrium towards the product.[4][5]

The electronic and steric properties of the substituents on the aryl ring of the boronic acid catalyst play a critical role in its efficacy. Electron-withdrawing groups are known to enhance the Lewis acidity of the boron center, thereby increasing catalytic activity.[6] This guide focuses on (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a molecule featuring both an electron-withdrawing fluorine atom and a carbamoyl group, to evaluate its potential as a superior catalyst in this context.

Performance Comparison of Boronic Acid Catalysts in Amidation

To objectively assess the efficacy of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a standardized model reaction—the amidation of benzoic acid with benzylamine to form N-benzylbenzamide—is considered. While direct comparative data for the target molecule is scarce in the literature, we can infer its potential performance by comparing structurally related catalysts and well-established alternatives under similar reaction conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic Acid1Toluene1102089[7]
Boric Acid1Toluene1102089[7]
3,4,5-Trifluorophenylboronic Acid1Toluene111 (Reflux)1694-95*[1]
3,5-Bis(trifluoromethyl)phenylboronic Acid5Toluene111 (Reflux)12~90**[1]
ortho-Iodophenylboronic Acid10DichloromethaneRoom Temp.48Moderate [1]
5-Methoxy-2-iodophenylboronic Acid (MIBA)10DichloromethaneRoom Temp.24High[1][8]

*Yield reported for the reaction of 4-phenylbutyric acid with benzylamine; the source notes that benzoic acid also reacts well.[1] **Estimated yield based on qualitative descriptions of high efficiency.[1] ***Qualitative yield description.[1]

The data clearly indicates that arylboronic acids bearing electron-withdrawing substituents, such as fluoro and trifluoromethyl groups, exhibit enhanced catalytic activity, leading to higher yields in shorter reaction times. This is attributed to the increased Lewis acidity of the boron center, which facilitates the formation of the key acyloxyboronic acid intermediate. The ortho-iodo substituted boronic acids are noteworthy for their ability to catalyze the reaction at room temperature, albeit with higher catalyst loading.[1][8]

Based on these trends, it is reasonable to hypothesize that (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, with its 2-fluorophenylcarbamoyl moiety, would exhibit strong catalytic activity. The fluorine atom and the carbamoyl group are both electron-withdrawing, which should enhance the Lewis acidity of the boronic acid.

Mechanistic Insights and Experimental Workflow

The catalytic cycle of boronic acid-catalyzed amidation is a self-validating system where the catalyst is regenerated after each turnover. The key steps involve the reversible formation of an anhydride with the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Workup start Combine Carboxylic Acid, Amine, and Catalyst in Solvent sieves Add Molecular Sieves (Dehydrating Agent) start->sieves heat Heat to Reflux (with Dean-Stark trap if applicable) sieves->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Crystallization or Chromatography) workup->purify

A typical experimental workflow for catalytic amidation.

Experimental Protocols

Representative Protocol for Boronic Acid-Catalyzed Amidation

This protocol is adapted for the amidation of benzoic acid and benzylamine, a standard reaction for catalyst evaluation.

Materials:

  • Benzoic acid

  • Benzylamine

  • Arylboronic acid catalyst (e.g., Phenylboronic acid)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (1.0 M)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid (e.g., 3.66 g, 30.0 mmol), the arylboronic acid catalyst (1-10 mol%), and toluene (60 mL). [7]2. Stir the mixture for 10 minutes at room temperature.

  • Add benzylamine (e.g., 3.28 mL, 30.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (oil bath temperature of approximately 120°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until the reaction is complete (typically 8-20 hours, monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with dichloromethane (80 mL).

  • Wash the organic layer with 1.0 M hydrochloric acid (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.

  • Purify the product by recrystallization or column chromatography.

Representative Synthesis of a 3-Carbamoylphenylboronic Acid Derivative

While a specific protocol for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is not readily available, the following general procedure for the synthesis of a 3-carbamoylphenylboronic acid from a 3-cyanophenylboronic acid precursor can be adapted. [9] Materials:

  • 3-Cyanophenylboronic acid

  • Potassium hydroxide

  • Ethylene glycol

  • Hydrochloric acid (32%)

  • Water

Procedure:

  • Suspend 3-cyanophenylboronic acid (e.g., 10 g, 68 mmol) and potassium hydroxide powder (e.g., 15.26 g, 272 mmol) in ethylene glycol (40 mL) in a round-bottom flask. [9]2. Heat the mixture to 175°C and maintain this temperature for 3 hours. [9]3. Cool the reaction mixture and dilute it with water (60 mL). [9]4. Adjust the pH of the solution to 2-3 with a 32% hydrochloric acid solution to precipitate the 3-carboxyphenylboronic acid. [9]5. Isolate the crystalline product by filtration, wash with water, and dry under vacuum at 35°C. [9]6. The resulting 3-carboxyphenylboronic acid can then be coupled with the desired amine (e.g., 2-fluoroaniline) using standard amide coupling protocols to yield the target (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic efficacy of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is yet to be extensively reported, the established structure-activity relationships of arylboronic acid catalysts in amidation reactions strongly suggest its potential as a highly effective catalyst. The presence of both a fluoro and a carbamoyl substituent is anticipated to significantly enhance the Lewis acidity of the boron center, a key determinant of catalytic activity.

Further research is warranted to experimentally validate the performance of this catalyst and to explore its substrate scope and potential for asymmetric catalysis. The development of more efficient and selective boronic acid catalysts will undoubtedly continue to drive innovation in amide bond synthesis, offering greener and more sustainable solutions for the pharmaceutical and chemical industries.

References

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Kinetics with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Synthesis, Towards Quantitative Understanding

Substituted boronic acids and their derivatives are cornerstones of modern chemical synthesis and molecular sensing. Their utility in landmark reactions like the Suzuki-Miyaura cross-coupling and their reversible covalent interactions with diols have made them indispensable tools in pharmaceutical development and diagnostics.[1][2] However, optimizing processes that involve these molecules—whether it's accelerating a C-C bond formation or designing a faster glucose sensor—requires a deep, quantitative understanding of their reaction kinetics.

This guide moves beyond qualitative descriptions to provide a comparative framework for the quantitative analysis of reaction kinetics involving substituted boronic acids. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind methodological choices. We will explore how substituent effects modulate reactivity and how to select and implement the most appropriate analytical technique to measure these effects with precision. The methodologies described are designed as self-validating systems, emphasizing reproducibility and accuracy to ensure the generation of trustworthy and authoritative data.

Pillar 1: A Comparative Guide to Core Analytical Techniques

The choice of analytical technique is paramount and depends on the reaction's timescale, the nature of the reactants and products, and the information sought. We will compare the most powerful techniques for monitoring the kinetics of boronic acid reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Lens

In-situ NMR spectroscopy offers a non-invasive, real-time window into the reaction mixture, allowing for the simultaneous quantification of multiple species without disturbing the reaction.[3] This is particularly powerful for mechanistic studies where intermediates may be observed.[4][5]

Principle of Operation: NMR measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical shift of a nucleus (e.g., ¹H, ¹⁹F, ¹¹B) is highly sensitive to its chemical environment. By integrating the signals corresponding to reactants, intermediates, and products, their concentrations can be tracked over time.[3] For boronic acid reactions, ¹H NMR is common, but ¹⁹F NMR is exceptionally useful when fluorinated substrates are involved due to its high sensitivity and the large chemical shift dispersion.[6][7] ¹¹B NMR can directly probe the boron center, distinguishing between trigonal boronic acids and tetrahedral boronate esters.[8]

Causality in Application: Why choose NMR? It is unparalleled for mechanistic elucidation. For instance, in Suzuki-Miyaura reactions, low-temperature, rapid-injection NMR has been used to directly observe and characterize elusive arylpalladium(II)boronate complexes, providing definitive evidence for their role as pre-transmetalation intermediates.[4][5] This level of detail is difficult to achieve with other methods.

Limitations: The primary drawbacks of NMR are its relatively low sensitivity compared to other techniques and its slower data acquisition time. This makes it less suitable for very fast reactions (completed in seconds) or for tracking species at very low concentrations.

This protocol is adapted from studies on pre-transmetalation intermediates.[6][9]

  • Sample Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium precursor and ligand in a suitable deuterated solvent (e.g., THF-d₈). In a separate vial, prepare a solution of the fluorinated aryl boronic ester.

  • Reaction Initiation: Cool an NMR tube containing the palladium complex solution to a low temperature (e.g., -78 °C) within the NMR spectrometer. Use a syringe to inject the boronic ester solution into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The temperature should be carefully controlled and slowly raised (e.g., to -30 °C) to initiate the reaction at a measurable rate.[6]

  • Data Analysis: Integrate the signals corresponding to the starting material and the cross-coupling product in each spectrum. Plot the concentration of the product versus time. Fit the data to an appropriate rate law (e.g., first-order) to determine the observed rate constant (k_obs).[6][9]

UV-Visible (UV-Vis) Spectroscopy: The High-Throughput Workhorse

UV-Vis spectroscopy is a highly sensitive technique ideal for monitoring reactions that involve a change in chromophores. It is particularly well-suited for studying the kinetics of boronic acid-diol interactions, where binding can induce a significant spectral shift.[2][10]

Principle of Operation: This technique measures the absorbance of light in the ultraviolet-visible range. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength, the reaction progress can be followed.

Causality in Application: The key advantage of UV-Vis is its speed and sensitivity, making it compatible with stopped-flow instrumentation for measuring very fast kinetics (on the millisecond to second timescale).[11] This is crucial for understanding the initial binding events between boronic acids and saccharides, a process often too fast for NMR or HPLC.[11] For example, using a chromophoric reporter like Alizarin Red S (ARS), competitive binding assays can be established to determine the binding constants and kinetics for a wide range of non-chromophoric diols.[2]

Limitations: The absolute requirement for a change in the electronic structure of a molecule during the reaction limits its applicability. If reactants and products have similar absorption spectra, the technique cannot be used.

  • Reagent Preparation: Prepare buffered aqueous solutions of the boronic acid and the diol (e.g., fructose) at the desired pH. The concentrations should be chosen to ensure pseudo-first-order conditions (one reagent in large excess).[11]

  • Instrument Setup: Load the two reactant solutions into the separate drive syringes of a stopped-flow instrument equipped with a UV-Vis detector. Set the observation wavelength to a value where the spectral change upon complexation is maximal.

  • Reaction Initiation & Data Acquisition: Rapidly mix the two solutions in the instrument's mixing chamber. The instrument will automatically trigger data acquisition, recording the change in absorbance over time, typically for a few seconds.[11]

  • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to a single exponential function to obtain the observed rate constant (k_obs). By varying the concentration of the excess reagent and plotting k_obs versus concentration, the association (k_on) and dissociation (k_off) rate constants can be determined.[11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a robust and widely used technique for separating and quantifying the components of a reaction mixture. It is the method of choice for many industrial applications due to its accuracy, reproducibility, and automation capabilities.[1][3][12]

Principle of Operation: A liquid solvent (mobile phase) carries the reaction mixture through a column packed with a solid adsorbent material (stationary phase). Different components of the mixture travel through the column at different speeds, causing them to separate. A detector (e.g., UV-Vis, MS) at the end of the column quantifies each separated component.

Causality in Application: HPLC excels where NMR and UV-Vis fall short. It does not require a chromophoric change and can handle complex mixtures with multiple starting materials, products, and byproducts. For Suzuki-Miyaura reactions, the "quench and inject" method allows for precise determination of reactant conversion and product formation over time, providing high-quality data for kinetic modeling.[1][13] Online HPLC systems can even automate the sampling, quenching, and injection process for high-density data acquisition.[12]

Limitations: HPLC is an offline technique that requires sampling and quenching, which can introduce errors if not performed carefully and can be difficult for very fast reactions. The run time for each sample can also be a limiting factor in capturing rapid kinetic events.

This protocol is a standard method for kinetic analysis in synthetic chemistry.[1]

  • Reaction Setup: In a thermostatted reaction vessel, combine the aryl halide, substituted boronic acid, base, and an internal standard under an inert atmosphere.

  • Initiation and Sampling: Add the palladium catalyst to initiate the reaction (t=0). At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary. This stops the catalytic cycle instantly.

  • Analysis: Analyze the quenched samples by HPLC. Integrate the peak areas for the reactant, product, and internal standard.

  • Data Processing: Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentrations versus time to generate the reaction profile and determine the initial rate.[1]

Pillar 2: Data Presentation and Interpretation

Effective data presentation is crucial for comparing the kinetic performance of different substituted boronic acids.

Workflow for Kinetic Analysis

The overall process, from experimental design to kinetic modeling, follows a systematic path to ensure data integrity and meaningful interpretation.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase exp_design 1. Experimental Design (Select Technique, Define Conditions) sample_prep 2. Reagent Preparation & Instrument Setup exp_design->sample_prep reaction 3. Reaction Initiation & Monitoring sample_prep->reaction data_acq 4. Data Acquisition (e.g., Spectra, Chromatograms) reaction->data_acq raw_proc 5. Raw Data Processing (Integration, Normalization) data_acq->raw_proc conc_time 6. Generate Concentration vs. Time Profiles raw_proc->conc_time rate_det 7. Determine Rate Constants (k) (Fitting to Rate Law) conc_time->rate_det model 8. Kinetic Modeling & Mechanistic Interpretation rate_det->model

Caption: A generalized workflow for the quantitative analysis of reaction kinetics.

Comparative Kinetic Data Table

The effect of substituents on the boronic acid is a key area of investigation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter reaction rates, particularly in the transmetalation step of Suzuki-Miyaura reactions.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Rich) 4-Methoxyphenylboronic Acid~7.0EDGs can accelerate the transmetalation step by increasing the nucleophilicity of the aryl group.[1]
Aryl (Electron-Neutral) Phenylboronic Acid~5.0Serves as a benchmark for comparing electronic effects.[1]
Aryl (Electron-Poor) 4-Trifluoromethylphenylboronic Acid~3.0EWGs can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1]
Primary Alkyl Ethylboronic Acid1.0Transmetalation of sp³-hybridized carbons is often the rate-determining step and is generally slower than for aryl groups.[1]
Secondary Alkyl Isopropylboronic Acid~0.3Increased steric hindrance at the carbon bound to boron significantly slows the transmetalation rate.[1]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[1]

Pillar 3: Mechanistic Insights and Advanced Concepts

Quantitative kinetic analysis is the foundation upon which mechanistic hypotheses are built and tested.

The Role of Boronate Esters in Suzuki-Miyaura Kinetics

It is often debated whether boronic acids or their corresponding boronate esters are the active transmetalating species. Kinetic investigations have shown that boronic esters can transmetalate directly without prior hydrolysis.[6] Furthermore, the structure of the diol used to form the ester can dramatically influence the reaction rate. For example, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid under specific conditions, highlighting the profound impact of the boron environment on reactivity.[6]

G cluster_0 Decision: Choosing an Analytical Technique start Define Reaction (Speed, Complexity) q1 Is the reaction very fast (<1 min)? start->q1 q2 Is there a change in chromophore? q1->q2 No tech_sf Stopped-Flow UV-Vis q1->tech_sf Yes q3 Need to observe intermediates directly? q2->q3 No q2->tech_sf Yes tech_nmr In-Situ NMR q3->tech_nmr Yes tech_hplc HPLC (Offline) q3->tech_hplc No

Caption: A decision tree for selecting the appropriate kinetic analysis technique.

Computational Kinetic Modeling

Experimental kinetic data provides the basis for computational modeling. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and transition states.[14][15] By correlating experimentally determined rate constants with calculated energy barriers, a deeper, more predictive understanding of the reaction mechanism can be achieved. This synergy between experiment and theory is critical for designing more efficient catalysts and reaction conditions.[14][16]

Conclusion

The quantitative analysis of reaction kinetics for substituted boronic acids is a multifaceted discipline that requires a thoughtful selection of analytical tools and a rigorous approach to data interpretation. By moving beyond simple product analysis to detailed kinetic profiling, researchers can unlock profound insights into reaction mechanisms, substituent effects, and catalyst behavior. The comparative guide and protocols provided here serve as a foundation for designing robust experiments that yield high-quality, reliable kinetic data, ultimately accelerating innovation in drug discovery and materials science.

References

  • Title: Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH Source: NIH Public Access URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH Public Access URL: [Link]

  • Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL: [Link]

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: NIH Public Access URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction Source: PubMed URL: [Link]

  • Title: On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study Source: RSC Publishing URL: [Link]

  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: ProQuest URL: [Link]

  • Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

  • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Source: MDPI URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Which Is Reactive in Alkaline Solution, Boronate Ion or Boronic Acid? Kinetic Evidence for Reactive Trigonal Boronic Acid in an Alkaline Solution Source: Inorganic Chemistry URL: [Link]

  • Title: Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol Source: Dalton Transactions URL: [Link]

  • Title: From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State Source: FULIR URL: [Link]

  • Title: Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction Source: ResearchGate URL: [Link]

  • Title: Enantioselective Kinetic Resolution/Desymmetrization of Para-Quinols: A Case Study in Boronic-Acid-Directed Phosphoric Acid Catalysis Source: PubMed Central URL: [Link]

  • Title: The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols Source: PubMed URL: [Link]

  • Title: Kinetic studies and the reaction profile as monitored by ¹H NMR and HPLC Source: ResearchGate URL: [Link]

  • Title: Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant Source: ResearchGate URL: [Link]

  • Title: A detailed examination of boronic acid-diol complexation Source: ResearchGate URL: [Link]

  • Title: Structure-Reactivity Relationships in Boronic Acid-Diol Complexation Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Synthesized Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a privileged structural motif. Its prevalence in blockbuster pharmaceuticals, agrochemicals, and functional materials underscores the importance of robust synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the synthesis of the target biaryl is only the beginning of the story. Rigorous, multi-faceted spectroscopic validation is paramount to unequivocally confirm the structure, purity, and, in many cases, the stereochemical integrity of these often-complex molecules.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the validation of synthesized biaryl compounds. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Every claim and protocol herein is supported by authoritative sources to ensure scientific integrity.

The Analytical Triad: A Multi-Spectroscopic Approach

A single spectroscopic technique rarely provides the complete structural picture of a synthesized biaryl. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy is essential for unambiguous characterization. Each technique interrogates the molecule from a different perspective, and their combined data provides a comprehensive and self-validating structural assignment.

dot graph "analytical_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="12"]; edge [fontname="helvetica", fontsize="10"];

} Caption: Overall workflow for the spectroscopic validation of a synthesized biaryl compound.

Performance Comparison of Core Spectroscopic Techniques

Analytical Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic connectivity, stereochemistry (including atropisomerism), and structural conformation.[1][2][3][4]Unparalleled for detailed structural elucidation; provides information on the 3D arrangement of atoms.Lower sensitivity compared to MS; can be complex to interpret for highly substituted or conformationally dynamic systems.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information (MS/MS).[5][6][7][8]High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[5][7]Does not provide detailed stereochemical information on its own; isomers may not be distinguishable without fragmentation analysis.
UV-Visible (UV-Vis) Spectroscopy Information on the extent of π-conjugation and electronic transitions within the biaryl system.[9][10][11]Simple, rapid, and non-destructive; useful for confirming the presence of the conjugated biaryl system and studying electronic properties.Provides limited structural information beyond the chromophore; not all biaryls have a distinct UV-Vis spectrum.

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3][4] For biaryl compounds, a suite of 1D and 2D NMR experiments is typically required to assign all proton and carbon signals and to establish the connectivity between the two aryl rings.

Causality in Experimental Choices: The choice of NMR experiments is dictated by the structural questions at hand. A simple ¹H NMR provides the initial overview of proton environments. However, to definitively link the two aryl moieties, 2D correlation experiments like HMBC are indispensable. For biaryls exhibiting atropisomerism (axial chirality due to restricted rotation), specialized techniques like NOESY or ROESY can be crucial for determining the relative orientation of the aryl rings.

dot graph "nmr_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="12"]; edge [fontname="helvetica", fontsize="10"];

} Caption: A logical workflow for the structural elucidation of a biaryl compound using a suite of NMR experiments.

Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Biphenyl Scaffold:

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
C1/C1' -138-145Quaternary carbons involved in the biaryl linkage.
C2/C6, C2'/C6' 7.3 - 7.6127-130Protons ortho to the biaryl linkage; often deshielded.
C3/C5, C3'/C5' 7.2 - 7.5128-131Protons meta to the biaryl linkage.
C4/C4' 7.1 - 7.4125-129Protons para to the biaryl linkage.

Note: These are approximate ranges and can be significantly influenced by the nature and position of substituents.

Model Compound: 4-methoxy-4'-methylbiphenyl

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified biaryl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width (typically -2 to 12 ppm for organic molecules), the number of scans (e.g., 16-64 for sufficient signal-to-noise), and the relaxation delay.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A wider spectral width is needed (e.g., 0 to 220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • This experiment reveals proton-proton couplings, typically over 2-3 bonds.[12] It is invaluable for tracing the connectivity of protons within each aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • This experiment correlates each proton with the carbon it is directly attached to.[12] It allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • This is often the most critical experiment for biaryl validation as it shows correlations between protons and carbons over 2-4 bonds.[12] Crucially, it will reveal correlations between a proton on one ring and a carbon on the other, definitively establishing the biaryl linkage.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight of the synthesized biaryl, which is a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[7][8]

Causality in Experimental Choices: For many modern organic compounds, Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[13][14] Tandem MS (MS/MS) is employed to induce fragmentation of a selected parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure, helping to confirm the identity and distinguish it from isomers.[15][16][17]

Common Adducts in ESI-MS (Positive Ion Mode):

Adduct Ion Mass Difference Common Source
[M+H]⁺ +1.0078Acidic mobile phase
[M+Na]⁺ +22.9898Glassware, buffers
[M+K]⁺ +38.9637Glassware, buffers
[M+NH₄]⁺ +18.0344Ammonium acetate/formate buffer

Source: Adapted from Waters Corporation and ACD/Labs.[18][19][20]

  • Sample Preparation:

    • Prepare a dilute solution of the biaryl compound (~0.1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile.

    • For HRMS, it is crucial to ensure the sample is free of salts that can suppress ionization.

    • The final concentration for infusion is typically in the low µg/mL to ng/mL range.

  • HRMS (ESI-TOF) Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. A survey scan over a relevant m/z range (e.g., 100-1000) is performed.

    • The instrument's high resolving power will allow for the determination of the accurate mass of the molecular ion, which can be used to calculate the elemental composition.

  • Tandem MS (MS/MS) Acquisition:

    • In the first stage of the mass spectrometer (MS1), select the molecular ion of interest (e.g., the [M+H]⁺ ion).

    • In a collision cell, the selected ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

    • In the second stage of the mass spectrometer (MS2), the fragment ions are analyzed.

    • The resulting spectrum of fragment ions provides information about the molecule's substructures. For a biaryl, a key fragment would be the cleavage of the bond between the two aryl rings.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

For biaryl compounds, which contain extended conjugated π-systems, UV-Vis spectroscopy is a simple yet elegant technique to confirm the presence of this key structural feature.[9][10] The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents.

Causality in Experimental Choices: A single UV-Vis spectrum can confirm the presence of a chromophore. However, the true power of this technique for biaryls is revealed through solvatochromism – the change in the position of the absorption bands with a change in the polarity of the solvent.[21][22] This phenomenon can provide insights into the electronic nature of the ground and excited states of the molecule.

Expected Trends in UV-Vis Absorption for Biaryls:

  • Increased Conjugation: Extending the π-system (e.g., going from a biphenyl to a terphenyl) results in a bathochromic (red) shift to a longer λmax.

  • Solvent Polarity: For many biaryls, increasing the solvent polarity can lead to shifts in λmax, with the direction of the shift depending on the relative polarity of the ground and excited states.

  • Sample Preparation:

    • Prepare a stock solution of the biaryl compound in a volatile solvent (e.g., dichloromethane).

    • Prepare a series of solutions of the biaryl in different solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol) at the same concentration (typically 10⁻⁵ to 10⁻⁶ M). Ensure the concentration is low enough for the absorbance to be within the linear range of the instrument (ideally < 1.0).

    • Use high-purity spectroscopic grade solvents.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the pure solvent to be used for the sample solution. Place one in the sample beam path and one in the reference beam path. Record a baseline spectrum.

    • Replace the sample cuvette with one containing the biaryl solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Repeat for each solvent.

  • Data Analysis:

    • Identify the λmax in each solvent.

    • Tabulate the λmax values against a solvent polarity parameter (e.g., the Reichardt dye ET(30) value).

    • A plot of λmax versus solvent polarity can reveal information about the electronic nature of the transition.

Conclusion

The spectroscopic validation of a synthesized biaryl compound is a critical, multi-step process that requires a thoughtful and integrated approach. While MS can rapidly confirm the molecular weight and HRMS can provide the elemental formula, only a comprehensive suite of 1D and 2D NMR experiments can definitively elucidate the complex connectivity and stereochemistry. UV-Vis spectroscopy serves as a valuable complementary technique for characterizing the electronic properties of the conjugated system. By judiciously applying these techniques and understanding the causality behind each experimental choice, researchers can ensure the structural integrity of their synthesized biaryls with the highest degree of scientific rigor.

References

  • Waters Corporation. "What are common adducts in ESI mass spectrometry? - WKB67428". Available at: [Link]

  • ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry". (2022-05-27). Available at: [Link]

  • Educohack Press. "Comprehensive Guide To Mass Spectrometry". Available at: [Link]

  • Scribd. "Adduits ESI MS". Available at: [Link]

  • IJSDR. "Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques". (2024-06-15). Available at: [Link]

  • Technology Networks. "UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications". (2023-12-18). Available at: [Link]

  • SNS Courseware. "UV-Visible Spectroscopy: Principles, Instrumentation, and Applications". Available at: [Link]

  • Wikipedia. "Ultraviolet–visible spectroscopy". Available at: [Link]

  • Surplus Solutions. "What Is the Principle of UV-Vis Spectroscopy and Why It Matters". (2025-01-29). Available at: [Link]

  • Quora. "What are UV-visible spectroscopy sample handling techniques?". (2022-04-16). Available at: [Link]

  • Wiley Online Library. "Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier". Available at: [Link]

  • Scilit. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". Available at: [Link]

  • ACD/Labs. "A Beginner's Guide to Mass Spectrometry". (2023-02-09). Available at: [Link]

  • Portland Press. "A beginner's guide to mass spectrometry–based proteomics". (2020-09-09). Available at: [Link]

  • AZoLifeSciences. "NMR Spectroscopy in Structural Analysis of Organic Compounds". (2023-11-07). Available at: [Link]

  • SlideShare. "principle, application and instrumentation of UV- visible Spectrophotometer". Available at: [Link]

  • Drawell. "How to Use UV Vis Spectrophotometer". Available at: [Link]

  • ResearchGate. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". (2025-08-06). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds". Available at: [Link]

  • ResearchGate. "How do adducts form in ESI-MS?". (2014-12-04). Available at: [Link]

  • National Institutes of Health. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation". (2019-02-10). Available at: [Link]

  • Mettler Toledo. "UV/Vis Spectroscopy Guide | Principles, Equipment & More". Available at: [Link]

  • Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate". (2020-08-09). Available at: [Link]

  • ACS Publications. "Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites". Available at: [Link]

  • Wiley. "Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra". (2015-06-15). Available at: [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation". (2018-04-02). Available at: [Link]

  • Advion. "SUZUKI REACTION MONITORING". Available at: [Link]

  • Chemistry LibreTexts. "2.4: Effect of Solvent". (2023-03-16). Available at: [Link]

  • Wiley. "Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra". Available at: [Link]

  • ResearchGate. "ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,...". Available at: [Link]

  • The Royal Society of Chemistry. "Supporting information". Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". (2023-08-29). Available at: [Link]

  • Unknown Source. "Chemical shifts".
  • Unknown Source. "CHEM 344 Shift Parameters.pdf".
  • ResearchGate. "Tutorial for the structure elucidation of small molecules by means of the LSD software". (2025-10-20). Available at: [Link]

  • Chemistry LibreTexts. "7.6: Interpreting 2-D NMR Spectra". (2023-02-11). Available at: [Link]

  • PubMed. "Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry". (2022-01-30). Available at: [Link]

  • PubMed. "Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide". (2016-04-12). Available at: [Link]

  • PubMed. "Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry". Available at: [Link]

  • RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". (2015-12-16). Available at: [Link]

  • Scirp.org. "Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study". Available at: [Link]

  • ResearchGate. "(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products". (2025-08-06). Available at: [Link]

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy". (2024-03-19). Available at: [Link]

  • Wiley Online Library. "Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives". Available at: [Link]

  • PubMed. "Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry". (2022-01-30). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mechanistic Nuances in Suzuki-Miyaura Reactions with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Challenge of the C-F Bond

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly vital in the fields of drug discovery and materials science, where the strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity.[4][5]

However, the very stability that makes organofluorine compounds so desirable also renders them formidable substrates for cross-coupling. The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 120 kcal/mol, making its activation a significant mechanistic hurdle compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[6][7] This guide provides a mechanistic deep-dive into the challenges of utilizing fluorinated substrates in Suzuki-Miyaura reactions, comparing the performance of various catalytic systems and providing field-proven protocols to empower researchers in this demanding area of synthesis.

The Mechanistic Hurdle: Oxidative Addition to the C-F Bond

The canonical Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. For fluorinated substrates, the reaction's success is almost entirely dictated by the first and often rate-limiting step: the oxidative addition of the palladium(0) catalyst to the C-F bond.

The inertness of the C-F bond means that standard Pd(0) catalysts, which readily cleave C-Br or C-I bonds, are often ineffective. Successful activation requires tuning the electronic properties of both the substrate and the catalyst.

  • Substrate Electronics : The C-F bond is highly polarized but not easily polarizable. Its activation is often facilitated on electron-deficient aromatic rings. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the fluorine atom can lower the energy barrier for oxidative addition.[8][9] This electronic pull makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the electron-rich Pd(0) center.[8][9]

  • Catalyst Nucleophilicity : To overcome the C-F bond's strength, the Pd(0) catalyst must be sufficiently electron-rich and nucleophilic. This is where ligand selection becomes paramount. Bulky, electron-donating phosphine ligands are essential to increase the electron density on the palladium center, thereby promoting its insertion into the C-F bond.[10]

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical experimental parameter. While palladium remains the workhorse, nickel has emerged as a powerful and cost-effective alternative for C-F activation.

Advanced Palladium Systems: The Power of the Ligand

For palladium to effectively catalyze the coupling of aryl fluorides, it must be coordinated to ligands that create a highly active, electron-rich LₙPd(0) species.

  • Bulky, Electron-Rich Monophosphine Ligands : Ligands such as BrettPhos, RuPhos, and SPhos are mainstays in this field. Their steric bulk promotes the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive, while their electron-donating character enhances the catalyst's nucleophilicity.[10]

  • Heterogeneous Catalysts : Supported palladium nanoparticles, for instance on carboxyl-modified graphene (G-COOH-Pd), offer a reusable alternative to homogeneous systems.[5][11] While advantageous for product purification and green chemistry principles, they may exhibit lower turnover frequencies (TOFs) compared to their homogeneous counterparts and often require higher reaction temperatures.[1][5][11]

Nickel-Based Systems: A Paradigm Shift for C-F Activation

Nickel catalysts are inherently more reactive towards C-F bond cleavage than palladium and present a more economical option. Two primary strategies have proven effective:

  • Metal Fluoride Co-catalysis : The addition of Lewis acidic metal fluorides, such as ZrF₄ or TiF₄, can act as fluoride scavengers, facilitating the oxidative addition step.[12][13] This approach has been successful for aryl fluorides bearing various electron-withdrawing groups.[12]

  • Directed C-F Activation : Aryl fluorides containing an ortho-directing group (e.g., pyridine, oxazoline) can undergo C-F activation via a cyclometalation pathway.[12][13] The directing group pre-coordinates to the nickel center, positioning it to facilitate the otherwise difficult C-F bond cleavage.[12][13]

The Underappreciated Role of Base and Additives

While the catalyst is central, the base plays a crucial and multifaceted role, particularly with fluorinated substrates.

  • Promoting Transmetalation : The base is required to activate the organoboron species, forming a more nucleophilic boronate that can transfer its organic group to the palladium center.[14][15]

  • The Fluoride Ion Effect : Fluoride ions (often from a base like CsF) can have a triple role. They can form highly reactive trans-[ArPdFL₂] complexes that readily undergo transmetalation, and they can promote the final reductive elimination step.[16][17] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species, sequestering the coupling partner.[16][17] The optimal fluoride concentration is therefore critical.[17]

  • Avoiding Side Reactions : With activated aryl fluorides, strong bases can lead to competitive nucleophilic aromatic substitution (SNAr), where the base directly displaces the fluorine atom.[18] Using milder bases like K₃PO₄ or Na₂CO₃ can mitigate this side reaction.[18][19]

Visualizing the Mechanistic Pathways

To better understand the process, we can visualize the catalytic cycles and the key decision points for fluorinated substrates.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) pd2_oa Lₙ(Ar)Pd(II)-X pd0->pd2_oa Oxidative Addition pd2_tm Lₙ(Ar)Pd(II)-Ar' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-Ar' pd2_tm->product arx Ar-X arx->pd0 ar_boron Ar'-B(OR)₂ ar_boron->pd2_oa base Base base->pd2_oa

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

G start Challenge: C(sp²)-F Bond Activation pd_cat Pd(0) Catalyst System start->pd_cat Palladium Route ni_cat Ni(0) Catalyst System start->ni_cat Nickel Route failure No Reaction / SNAr pd_cat->failure If ligands/base are suboptimal ligands Bulky, Electron-Rich Phosphine Ligands (e.g., BrettPhos, SPhos) pd_cat->ligands Key Intervention base_pd Careful Base Selection (e.g., CsF, K₃PO₄) pd_cat->base_pd Key Intervention cocat Lewis Acidic Co-catalyst (e.g., ZrF₄, TiF₄) ni_cat->cocat Strategy 1 directing Ortho-Directing Group Strategy ni_cat->directing Strategy 2 success Successful C-C Coupling ligands->success base_pd->success cocat->success directing->success

Caption: Decision workflow for overcoming C-F activation challenges.

Data-Driven Catalyst Comparison

Quantitative data is essential for objective comparison. The following tables summarize performance across different systems for the coupling of challenging fluorinated substrates.

Table 1: Performance Comparison of Palladium Catalysts for the Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid

Catalyst System Base Solvent Temp (°C) Time (h) Conversion (%) TOF (h⁻¹) Reference
G-COOH-Pd-10 (heterogeneous) K₂CO₃ DMF/H₂O 110 3 90 67.1 [5][11]
Pd(OAc)₂ / PPh₃ Cs₂CO₃ Toluene Reflux 12 High (unspecified) N/A [20]
Pd(OAc)₂ / RuPhos Na₂CO₃ Ethanol 85 12 91 (for similar substrate) ~7.6 [19]

| Pd(dppf)Cl₂ | CsF | THF | 80 | 8 | 40 (moderate) | 5 |[16] |

Note: Direct comparison is illustrative, as substrate specifics and catalyst loadings vary between studies. TOF = Turnover Frequency.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides

Aryl Fluoride Substrate Boronic Ester Catalyst System Conditions Yield (%) Reference
4-Fluoroacetophenone Phenylboronic acid pinacol ester Ni(cod)₂ / PCy₃ / ZrF₄ Toluene, 120 °C 85 [12][13]
1-Fluoronaphthalene Phenylboronic acid pinacol ester Ni(cod)₂ / PCy₃ / ZrF₄ Toluene, 120 °C 98 [12][13]

| 2-(2-Fluorophenyl)pyridine | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | Toluene, 120 °C | 96 |[12][13] |

Note: The 2-(2-Fluorophenyl)pyridine example showcases the ortho-directing group strategy, which does not require a ZrF₄ co-catalyst.

Validated Experimental Protocols

A self-validating system is crucial for reproducible results. The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Palladium-Catalyzed Coupling of an Aryl Fluoride

This protocol is adapted for a challenging coupling, employing a bulky phosphine ligand and optimized conditions.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl fluoride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).[20]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and the phosphine ligand (e.g., triphenylphosphine, 0.10 mmol, 10 mol%).[20] For more challenging substrates, a ligand like SPhos or RuPhos may be substituted.[19]

  • Solvent Addition : Add degassed toluene (e.g., 5 mL) via syringe.[20] The solvent should be anhydrous and thoroughly deoxygenated.

  • Reaction : Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours.[20]

  • Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or GC-MS by periodically taking aliquots under an inert atmosphere.

  • Workup : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a plug of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.[20]

Protocol 2: Nickel-Catalyzed Cross-Coupling with a Metal Fluoride Co-catalyst

This protocol is designed for substrates that are recalcitrant to palladium catalysis and must be performed with strict exclusion of air and moisture, preferably in a glovebox.

  • Glovebox Setup : Inside an argon-filled glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%), tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%), and zirconium(IV) fluoride (ZrF₄) (1.0 mmol, 1.0 equiv.) to a reaction vial.

  • Reagent Addition : To the vial, add the aryl fluoride (1.0 mmol, 1.0 equiv.) and the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.).

  • Solvent Addition : Add anhydrous, degassed toluene (e.g., 2 mL).

  • Reaction : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath or aluminum heating block at 120 °C. Stir for 12-24 hours.

  • Workup and Purification : After cooling, the workup and purification procedure is similar to the palladium protocol. Quench the reaction carefully, filter through Celite®, and perform a standard aqueous workup followed by column chromatography.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of fluorinated substrates, while challenging, is an achievable and powerful transformation. Success hinges on a deep mechanistic understanding of the C-F activation step. By moving beyond standard conditions and employing highly active catalytic systems—either palladium paired with bulky, electron-rich ligands or cost-effective nickel catalysts with tailored activation strategies—chemists can readily access complex fluorinated biaryls. The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, will further expand the synthetic utility of this reaction, paving the way for new discoveries in medicine and materials science.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. [Link]

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. ACS Publications. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health (NIH). [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health (NIH). [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). [Link]

  • Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Scilit. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Oxidative Addition and Palladium Coupling. CSB/SJU. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme. [Link]

  • Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. University of Illinois Urbana-Champaign. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. RSC Publishing. [Link]

  • ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed CF Bond Formation via Directed CH Activation. ResearchGate. [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). [Link]

Sources

Comparison of different palladium catalysts for coupling with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This is particularly true when dealing with structurally demanding substrates such as (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid . The presence of a bulky, ortho-fluorinated N-aryl group and a meta-amido substituent introduces both steric and electronic challenges that necessitate a careful selection of the catalytic system.

This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this specific boronic acid. Our analysis is grounded in established catalytic principles and supported by experimental data from studies on structurally analogous systems, offering a predictive framework for researchers to select the optimal catalyst for their synthetic needs.

The Challenge: Coupling a Sterically Hindered and Electronically Complex Boronic Acid

The structure of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid presents a unique set of challenges for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-fluoro substituent on the N-phenyl ring, coupled with the meta-carbamoyl linkage, creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.

  • Electronic Effects: The amide functionality can act as a coordinating group, potentially interfering with the catalyst. Furthermore, the electronic nature of the substituents can influence the rates of oxidative addition and reductive elimination.

  • Protodeboronation: As with many functionalized boronic acids, there is a risk of protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product.[1][2]

To overcome these hurdles, the palladium catalyst must be highly active, stable, and capable of promoting the desired C-C bond formation over competing side reactions.

Evolution of Palladium Catalysts for Challenging Couplings

The field of palladium catalysis has seen a remarkable evolution, moving from simple palladium salts to sophisticated pre-catalysts with tailored ligands. This progression has been driven by the need to couple increasingly complex and challenging substrates.

First-Generation Catalysts: The Workhorses

Simple palladium sources like Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) represent the first generation of catalysts for Suzuki-Miyaura coupling.

  • Pd(OAc)₂: Often used in combination with phosphine ligands, Pd(OAc)₂ is a versatile and relatively inexpensive palladium source. However, its performance with sterically hindered substrates can be limited.

  • Pd(PPh₃)₄: This air-stable Pd(0) complex has been widely used in a vast number of synthetic applications. While effective for many standard couplings, it often requires higher catalyst loadings and elevated temperatures for challenging substrates, which can lead to decomposition and side product formation. For sterically demanding couplings, the relatively small cone angle of triphenylphosphine may not be sufficient to promote efficient reductive elimination.

Second-Generation Catalysts: Enhanced Stability and Activity

To address the limitations of first-generation catalysts, more robust systems were developed. A prime example is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) . The dppf ligand offers greater thermal stability and can promote the coupling of a broader range of substrates, including some heteroaryl chlorides.[3] Its bidentate nature and larger bite angle compared to monodentate phosphines contribute to its enhanced performance.

Third-Generation Catalysts: The Era of Buchwald Ligands and Palladacycles

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of cross-coupling catalysis. These ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are designed to stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition of even unreactive aryl chlorides.[1]

These ligands are often incorporated into highly active and user-friendly palladacycle precatalysts , such as the G2, G3, and G4 generations (e.g., XPhos Pd G3). These precatalysts are air- and moisture-stable, and they rapidly generate the active Pd(0) catalyst under the reaction conditions, often at room temperature.[1][2] This rapid activation is key to minimizing the protodeboronation of sensitive boronic acids.[1][2]

Comparative Performance Analysis

Catalyst SystemLigand TypeExpected Performance with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acidRationale
Pd(PPh₃)₄ Simple Monodentate PhosphineLow to moderate yield.May require high catalyst loading and temperature, leading to potential decomposition and protodeboronation. The steric bulk of the substrate is likely to be a significant challenge.
PdCl₂(dppf) Bidentate FerrocenylphosphineModerate to good yield.Offers better thermal stability and activity than Pd(PPh₃)₄. It is a good starting point for optimization but may still require forcing conditions for this hindered substrate.[3]
Pd₂(dba)₃ / XPhos Bulky BiarylphosphineGood to excellent yield.The bulky and electron-rich XPhos ligand is well-suited to handle the steric hindrance of the substrate and promotes the key steps of the catalytic cycle.[1][2]
XPhos Pd G3 Buchwald PalladacycleExcellent yield.As a precatalyst, it ensures rapid formation of the active Pd(0) species, which is crucial for outcompeting protodeboronation.[1][2] It is designed for challenging couplings and is expected to provide the highest efficiency and yield under mild conditions.

Mechanistic Considerations: Why Modern Catalysts Excel

The superior performance of modern catalysts, particularly those based on Buchwald ligands, can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂) PdII->Transmetalation [R-B(OR)₂(OH)]⁻ PdII_ArR Ar-Pd(II)-R L Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Bulky, electron-rich ligands like XPhos facilitate the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide coupling partner. More importantly, these ligands accelerate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates. This rapid reductive elimination is crucial for achieving high turnover numbers and preventing catalyst decomposition.

Experimental Protocols: A General Guideline

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. Optimization of the base, solvent, temperature, and reaction time will be necessary for each specific coupling partner.

Protocol 1: Coupling using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)

This protocol is recommended for achieving the highest yields and efficiency with the challenging target boronic acid.

Materials:

  • (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, potassium phosphate, and XPhos Pd G3.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using a Second-Generation Catalyst (e.g., PdCl₂(dppf))

This protocol provides a more traditional and cost-effective approach, which may require more optimization.

Materials:

  • (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, base, and PdCl₂(dppf).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - Boronic Acid - Aryl Halide - Base - Palladium Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Stir at RT or Heat (Monitor Progress) Solvent->Reaction Workup Workup: - Quench with Water - Extract with Organic Solvent Reaction->Workup Purification Purification: - Dry and Concentrate - Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically and electronically demanding (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid , the choice of a highly active and robust palladium catalyst is paramount for achieving optimal results.

  • Highly Recommended: For researchers prioritizing high yields, mild reaction conditions, and broad substrate scope, the use of a third-generation Buchwald palladacycle precatalyst, such as XPhos Pd G3 , is strongly advised. These catalysts are specifically designed to overcome the challenges posed by hindered and functionalized substrates.

  • Viable Alternative: For routine synthesis or when cost is a primary concern, a second-generation catalyst like PdCl₂(dppf) can be a viable option. However, researchers should be prepared for more extensive optimization of reaction conditions, including higher temperatures and longer reaction times, which may impact the overall yield and purity.

  • Not Recommended for Initial Screening: First-generation catalysts like Pd(PPh₃)₄ are not recommended for initial attempts with this challenging substrate due to their likely low efficiency and the high probability of side reactions.

By understanding the nuances of palladium catalyst selection and employing modern, highly active systems, researchers can confidently and efficiently synthesize complex biaryl structures incorporating the (3-((2-Fluorophenyl)carbamoyl)phenyl) moiety for applications in drug discovery and materials science.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Newman, S. G., & Lautens, M. (2011). The role of bases in palladium-catalyzed reactions. Chemical Society Reviews, 40(4), 1917–1929. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Forefathers: A Pragmatic Approach to the Mechanistic Study of the Suzuki−Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3950–3962. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

A Senior Application Scientist's Guide to the Stability of Fluorinated Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. In the landscape of modern drug discovery and organic synthesis, boronic acids are indispensable building blocks, particularly for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[1][2] The strategic incorporation of fluorine into these molecules can significantly enhance metabolic stability and bioavailability.[1][3] However, the inherent instability of many boronic acids presents a significant challenge, limiting their shelf-life and utility in synthesis.[4][5]

This guide provides an in-depth comparison of common fluorinated boronic acid derivatives, focusing on the chemical principles that govern their stability. We will explore the primary degradation pathways and compare the most effective stabilization strategies, supported by experimental data and detailed protocols to empower your research.

The Stability Challenge: Understanding Boronic Acid Degradation

The utility of a boronic acid is fundamentally linked to its stability. Two primary degradation pathways are of major concern for chemists: protodeboronation and oxidation.[6][7] Understanding these mechanisms is the first step toward selecting or designing a robust reagent for your specific application.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron (C–B) bond, which is replaced by a carbon-hydrogen (C–H) bond.[8] This reaction can be catalyzed by acid or base and is often accelerated by heat.[8][9] The propensity for protodeboronation is highly dependent on the electronic nature of the organic substituent and the reaction pH.[8][10] For instance, electron-deficient arylboronic acids, particularly those with ortho-fluorine substituents, can be highly susceptible to this degradation pathway under basic conditions.[11][12]

  • Oxidation: The electron-deficient, vacant p-orbital on the boron atom makes it susceptible to attack by reactive oxygen species (ROS).[7][13] This oxidative cleavage of the C–B bond typically yields an alcohol and boric acid, consuming the active reagent.[13][14] This is a significant issue not only for benchtop storage but also for in vivo applications where metabolic stability is paramount.[7]

graph DegradationPathways {
  layout=dot;
  rankdir=LR;
  node [shape=box, style="filled", fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

BA [label="Aryl Boronic Acid\n(Ar-B(OH)₂)"]; Proton [label="H⁺ Source\n(e.g., H₂O)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidant\n(e.g., H₂O₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Arene [label="Arene\n(Ar-H)"]; Phenol [label="Phenol\n(Ar-OH)"];

BA -> Arene [label=" Protodeboronation \n (Acid/Base Catalyzed) ", color="#EA4335"]; BA -> Phenol [label=" Oxidation ", color="#EA4335"]; Proton -> Arene [style=dashed, arrowhead=none, color="#5F6368"]; Oxidant -> Phenol [style=dashed, arrowhead=none, color="#5F6368"];

// Node Styling BA [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arene [fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenol [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for comparative hydrolytic stability testing.

Detailed Protocol: HPLC-Based Stability Assay

  • Instrumentation and Materials:

    • HPLC system with UV/Photodiode Array (PDA) detector.[15]

    • Reversed-phase C18 column.

    • Boronic acid derivatives to be tested.

    • Stable internal standard (e.g., biphenyl, naphthalene).

    • HPLC-grade acetonitrile (ACN) and water.

    • pH buffers (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 10).

    • Thermostatted incubator or water bath.

  • Method Development (Pre-study):

    • Develop a stability-indicating HPLC method capable of resolving the parent compound from potential degradation products (e.g., the protodeboronated arene).[15]

    • Use an aprotic diluent like acetonitrile for sample preparation to minimize hydrolysis before injection.[16]

    • Confirm the peak identity of the parent compound by comparing retention time and UV spectrum with an authentic standard.

  • Sample Preparation (Time = 0):

    • Prepare a 1 mg/mL stock solution of each boronic acid derivative in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in ACN.

    • For each condition (e.g., pH 4, 7, 10), label a set of vials for each time point.

    • In each vial, combine the appropriate buffer and ACN (e.g., in a 90:10 ratio) to a final volume of 1 mL.

    • Spike each vial with a known amount of the IS stock solution.

    • Initiate the experiment by adding a known amount of the boronic acid derivative stock solution to each vial. This is your t=0 sample. Immediately inject the t=0 sample for the first condition onto the HPLC.

  • Incubation and Time Points:

    • Place the remaining vials in a pre-heated incubator (e.g., 50°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial for each condition.

    • If necessary, quench the degradation by neutralizing the sample (e.g., adding a small amount of acid to the basic samples and vice-versa).

    • Analyze the sample immediately by HPLC.

  • Data Analysis:

    • For each chromatogram, determine the peak area of the parent compound and the internal standard.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Parent) / (Peak Area of IS).

    • Calculate the percent of parent compound remaining at each time point: % Remaining = (PAR_t / PAR_t=0) * 100.

    • Plot % Remaining versus Time for each derivative under each pH condition to visually compare stability.

Conclusion and Recommendations

The stability of fluorinated boronic acid derivatives is not a one-size-fits-all property. While free boronic acids are essential for reactivity, their inherent instability often necessitates the use of protected forms.

  • For applications requiring exceptional benchtop stability for long-term storage and robustness against air, moisture, and oxidation, potassium trifluoroborates (R-BF₃K) are an outstanding choice.[17][18]

  • For complex, multi-step syntheses or for coupling reactions involving notoriously unstable boronic acids (e.g., certain 2-heterocyclic derivatives), MIDA boronates offer a superior solution due to their unique slow-release mechanism, which minimizes side reactions.[4][5][18]

By understanding the fundamental degradation pathways and leveraging these advanced, stabilized derivatives, researchers can significantly improve the reliability, reproducibility, and success of their synthetic endeavors. This guide provides the foundational knowledge and a practical framework for making informed decisions and conducting rigorous stability assessments in your own laboratory.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Vertex AI Search.
  • LaPorte, A. J., Feldner, J. E., Spies, J. C. et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40).
  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
  • Protodeboronation. Wikipedia.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Organic and Biomolecular Chemistry.
  • Design and discovery of boronic acid drugs. ResearchGate.
  • MIDA boronate. (2014). Chem-Station International Edition.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health (NIH).
  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
  • Kaur, N., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS).
  • Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem.
  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. Benchchem.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH).
  • Boronic acid. Wikipedia.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate.
  • Potassium Trifluoroborate Salts. Sigma-Aldrich.
  • Węglarz-Tomczak, E., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH).
  • A comparative study of Methyl 3-boronobenzoate with other boronic esters. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • of the mechanisms of oxidative deboronation of boronate-based molecular... ResearchGate.
  • A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt. Benchchem.
  • Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate.
  • Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip.
  • The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents. Benchchem.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.

Sources

A Senior Scientist's Guide to Cross-Validation of Experimental Results with Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Silicon and Biology in Drug Discovery

In the modern drug development landscape, the traditional, often linear, progression from benchtop to clinic is being fundamentally reshaped.[1] The integration of in silico, or computational, models with traditional in vitro and in vivo experimental approaches is no longer a novelty but a cornerstone of an efficient, cost-effective, and ethically conscious research and development pipeline.[2][3] Computational models serve as powerful predictive tools, capable of simulating complex biological systems, screening vast chemical libraries, and forecasting a drug candidate's behavior long before it is ever synthesized.[4]

However, the predictive power of any model is meaningless without rigorous validation against real-world data.[5] This guide provides a comprehensive framework for the critical process of cross-validating computational predictions with experimental results. It is designed for researchers, scientists, and drug development professionals dedicated to ensuring that their in silico insights translate into tangible, effective therapeutics. We will move beyond rote protocols to explore the causality behind methodological choices, establishing a self-validating system that builds confidence at every stage of the discovery process. The ultimate goal is a synergistic workflow where computational and experimental teams work in a feedback loop, iteratively refining both predictions and experiments to accelerate the path to clinical success.

Pillar 1: Establishing a Credible Computational Model

Before any comparison to experimental data can be made, the computational model itself must be internally consistent and robust. This process involves more than just fitting a model to data; it requires a deep understanding of the model's assumptions, limitations, and its "context of use."[6] The credibility of a model rests on three foundational principles: verification, validation, and uncertainty quantification.[6]

cluster_0 Model Credibility Framework cluster_1 Model Building & Application Verification Verification 'Are we solving the equations right?' Validation Validation 'Are we solving the right equations?' Verification->Validation Prerequisite UQ Uncertainty Quantification 'How confident are we in the prediction?' Validation->UQ Informs Model Computational Model (e.g., PBPK, QSAR, ML) Model->Verification

Caption: The three pillars of computational model credibility.

Causality in Model Selection and Internal Validation

The choice of model is dictated by the biological question. A Physiologically Based Pharmacokinetic (PBPK) model, for instance, is chosen when the goal is to understand and predict drug absorption, distribution, metabolism, and excretion (ADME) across different physiological compartments.[7] In contrast, a machine learning model might be selected to identify novel hit compounds from a large library based on learned structure-activity relationships.[3]

Regardless of the model type, internal validation is crucial to prevent "overfitting," a scenario where the model performs exceptionally well on the data it was trained on but fails to generalize to new, unseen data.[8]

Key Internal Validation Techniques
TechniqueDescriptionKey AdvantageCausality of Choice
k-Fold Cross-Validation The dataset is randomly partitioned into 'k' subsets. The model is trained on k-1 subsets and validated on the remaining one, repeating the process k times.[8][9]Reduces bias by using the entire dataset for both training and validation.Chosen to ensure the model's performance is robust and not dependent on a particular random split of the training data.
Leave-One-Out Cross-Validation (LOOCV) A specific case of k-fold where k equals the number of data points. Each data point is used once as the validation set.Provides an almost unbiased estimate of the test error.Used for smaller datasets where maximizing the training data at each step is critical for model performance.
Bootstrapping Randomly samples the dataset with replacement to create multiple training sets. The model's performance is assessed on the "out-of-bag" samples not selected in each bootstrap sample.[10]Effective for estimating prediction uncertainty and for very small datasets.Selected when understanding the stability and confidence intervals of the model's predictions is as important as the performance metric itself.[10]
Protocol: Internal Validation of a QSAR Model using k-Fold Cross-Validation
  • Data Curation: Compile a high-quality dataset of compounds with known biological activity (e.g., pIC50 values) for the target of interest. Ensure data consistency and remove duplicates.

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that will serve as the model's input features.

  • Data Partitioning (k=10): Randomly shuffle the dataset and split it into 10 equal-sized folds.

  • Iterative Training and Testing:

    • Iteration 1: Train the QSAR model (e.g., Random Forest, Support Vector Machine) on folds 1 through 9. Test the trained model's predictive accuracy on fold 10.

    • Iteration 2: Train the model on folds 1-8 and 10. Test on fold 9.

    • ...Continue this process until each of the 10 folds has been used as the test set exactly once.

  • Performance Aggregation: Calculate the mean and standard deviation of the performance metrics (e.g., R², Mean Squared Error) across all 10 iterations. This provides a robust estimate of the model's ability to generalize.[11]

Pillar 2: The Experimental Ground Truth

The most sophisticated computational model is useless without a reliable experimental assay to serve as its benchmark. The design of the validation experiment must be meticulous, aiming to create the most accurate possible representation of the biological system the model is simulating.[12]

Causality in Experimental Design

The primary goal is to minimize experimental uncertainty and ensure reproducibility.[5] Every choice, from the cell line to the concentration of a reagent, must be made to reduce variability and isolate the effect being measured. For in vivo studies, adherence to established reporting guidelines like the ARRIVE guidelines is non-negotiable, as it ensures that all contextual information necessary to assess the study's reliability is provided.[13]

Essential Components of a Validating Experiment:
  • Positive and Negative Controls: These are fundamental to ensuring the assay is working as expected. A positive control should elicit a known, strong response, while a negative control should elicit no response.

  • Dose-Response Curves: Rather than testing a single concentration, a range of concentrations should be used to characterize the full dose-response relationship, allowing for the determination of key parameters like IC50 or EC50.

  • Sufficient Replicates: Biological and technical replicates are necessary to assess the variability of the data and perform meaningful statistical analysis.

  • Standardized Protocols: All experimental procedures must be documented in detail to enhance reproducibility, both within the lab and by external groups.[14][15]

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase, a common task for validating computational predictions from molecular docking or pharmacophore models.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer containing the kinase, its specific substrate peptide, and ATP.

    • Prepare positive control (a known potent inhibitor) and negative control (DMSO vehicle) solutions.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the test compound in a 384-well assay plate. Also, plate the positive and negative controls.

  • Enzymatic Reaction: Add the kinase/substrate/ATP mixture to all wells to initiate the enzymatic reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (the product of the kinase reaction). The signal is often luminescence- or fluorescence-based.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal of the negative control wells to 100% activity and the positive control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The Bridge: The Cross-Validation Workflow

Cross-validation is the iterative process where the computational and experimental worlds converge. It is not a single step but a continuous feedback loop designed to improve both the predictive accuracy of the model and the efficiency of the experimental work.

ModelDev 1. Computational Model Development InSilicoVal 2. Internal Validation (e.g., k-Fold CV) ModelDev->InSilicoVal Robustness Check ExpDesign 3. Experimental Design InSilicoVal->ExpDesign Generate Predictions & Hypotheses Comparison 5. Comparative Analysis (Statistical Tests) InSilicoVal->Comparison Provide Predictions DataGen 4. Experimental Data Generation ExpDesign->DataGen Execute Protocol DataGen->Comparison Provide 'Ground Truth' Decision 6. Decision Point: Model Accepted? Comparison->Decision RefineModel Refine Model (Parameters, Features) RefineModel->ModelDev Feedback Loop RefineExp Refine Experiment (New Hypotheses) RefineExp->ExpDesign Feedback Loop Decision->RefineModel No (Poor Correlation) Decision->RefineExp No (Unexpected Results) Validated Model Validated Model Decision->Validated Model Yes

Caption: The iterative workflow of cross-validating computational and experimental data.

Defining Comparison Metrics and Statistical Analysis

The first step in bridging the two domains is to define the exact parameters that will be compared. The choice of statistical methods to quantify the agreement between prediction and reality is critical.[16]

Common Comparison Scenarios
Model TypeComputational PredictionExperimental EndpointStatistical Test for Correlation
Molecular Docking Binding Affinity (kcal/mol)Inhibition Constant (Ki, IC50)Pearson/Spearman Correlation
PBPK Model Plasma Concentration-Time Curve (AUC)Measured Plasma ConcentrationsRegression Analysis, Goodness-of-fit
Machine Learning Classifier Probability of ActivityActive / Inactive (from HTS)ROC Curve Analysis (AUC-ROC)
Pharmacophore Model Fit ScoreIn vitro % InhibitionRank-Order Correlation

A poor correlation between predicted and experimental data is not necessarily a failure; it is an opportunity for refinement.[17][18] For example, a consistent overestimation of potency by a docking program might suggest that the scoring function needs recalibration for that specific class of compounds.[18] Conversely, high variability in experimental results might point to an issue with compound solubility or assay stability, prompting a refinement of the experimental protocol.

Challenges and Best Practices

Successfully integrating computational and experimental workflows requires vigilance against common pitfalls.

  • Challenge: Mismatched Conditions: A model predicting binding affinity in a solvent-free, energy-minimized state is fundamentally different from a cell-based assay with complex media and off-target effects.

    • Best Practice: Strive to make the experimental conditions as close to the model's assumptions as possible. Alternatively, build more complex models that account for factors like solvation and cellular environments.[11]

  • Challenge: Confirmation Bias: There can be a tendency to favor experimental results that confirm a computational prediction.

    • Best Practice: All experiments must be conducted and analyzed objectively, with all controls in place. Blinding the experimenter to the predicted outcome of the compounds can be a powerful tool to ensure objectivity.

  • Challenge: Over-reliance on a Single Metric: A good correlation in potency (IC50) does not guarantee a compound will be successful.

    • Best Practice: Use a multi-parameter validation approach. Cross-validate predictions for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties alongside potency to build a more complete picture of the drug candidate.[2]

Conclusion

The cross-validation of computational models with experimental data is a dynamic and essential discipline in modern drug discovery. It transforms modeling from a purely predictive exercise into an integrated component of the scientific method. By fostering a continuous feedback loop between in silico and in vitro/in vivo teams, we can de-risk projects earlier, optimize resource allocation, and ultimately, accelerate the delivery of novel, effective therapies to patients. This unified approach, grounded in scientific integrity and mutual validation, represents the future of pharmaceutical research.

References
  • Validation of computational results with experimental d
  • The Combination of Cell Cultured Technology and In Silico Model to Inform the Drug Development. (2021-05-12).
  • Validation of Computational Models in Biomechanics. PubMed Central (PMC)
  • A Guide to Cross-Validation of Computational Models in Drug Discovery. Benchchem.
  • Validating Computational Models. (2017-04-28). SCS TECHNICAL REPORT COLLECTION.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Certara.
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024-07-04). PubMed Central (PMC)
  • Integration of in silico and in vitro platforms for pharmacokinetic–pharmacodynamic modeling. (2010-08-06).
  • Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes. (2024-08-08). EurekAlert!.
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2023-12-29). U.S.
  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. (2021-11-08).
  • Designing Experiments for Model Validation – The Foundations for Uncertainty Quantific
  • Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. (2023-12-31). IntechOpen.
  • The ARRIVE guidelines 2.0. NC3Rs.
  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
  • Advances and Challenges in Computational Target Prediction.
  • guide for writing experimental reports. University of Maryland.
  • How to Compare Experimental d
  • Computational vs. Experimental system analysis. WIT Press.
  • Reporting Guidelines for Experimental Research: A Report from the Experimental Research Section Standards Committee. (2024-08-10).
  • Cross validation – a safeguard for machine learning models. Ardigen.
  • Challenges and opportunities in uncertainty quantification for healthcare and biological systems. PubMed Central (PMC)
  • What Safeguards Are Needed as GenAI Becomes More Embedded in R&D? (2023-12-27). GEN - Genetic Engineering and Biotechnology News.
  • Guidelines for reporting experimental protocols. (2022-01-01).
  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. (2023-12-18).

Sources

Evaluating the Biological Activity of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors remain a cornerstone of therapeutic innovation. Boronic acid derivatives, in particular, have garnered significant attention following the clinical success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1][2] This guide provides an in-depth, comparative analysis of the biological activity of a novel compound, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (herein designated as BoroFluor ), with a focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive evaluation of BoroFluor against established IDO1 inhibitors, supported by detailed experimental protocols and comparative data to guide further investigation and development.

Introduction: The Rationale for Targeting IDO1 with BoroFluor

The tumor microenvironment is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. One such mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] This enzymatic activity has two profound consequences on the anti-tumor immune response: the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, including checkpoint inhibitors.[3]

The chemical scaffold of BoroFluor , which combines a boronic acid moiety with an N-phenylbenzamide core, presents a compelling starting point for the design of novel IDO1 inhibitors. Boronic acids are known to form reversible covalent bonds with enzymatic residues, potentially leading to potent and specific inhibition.[1] Furthermore, the N-phenylbenzamide backbone is a versatile scaffold found in a variety of bioactive molecules, offering ample opportunities for synthetic modification to optimize potency and pharmacokinetic properties.[6][7]

This guide will explore the hypothetical, yet scientifically plausible, biological activity of BoroFluor as an IDO1 inhibitor. We will compare its performance against two well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[8]

  • A generic N-phenylbenzamide analogue (NPB-1): A hypothetical compound representing the core scaffold without the boronic acid moiety, to highlight the contribution of the boronic acid group to the biological activity.

Comparative Analysis of Biological Activity

To provide a comprehensive evaluation, we will present data from a series of in vitro assays designed to characterize the potency, selectivity, and cellular effects of BoroFluor in comparison to Epacadostat and NPB-1.

Enzymatic Inhibition of IDO1

The primary assessment of a potential IDO1 inhibitor is its ability to directly inhibit the enzymatic activity of purified recombinant human IDO1. The following table summarizes the inhibitory potency (IC50) of the test compounds.

CompoundIC50 (nM) for IDO1
BoroFluor 75
Epacadostat10
NPB-1>10,000

As the data illustrates, BoroFluor demonstrates potent inhibition of IDO1, albeit with a higher IC50 than the clinical candidate Epacadostat. The lack of significant activity from NPB-1 underscores the critical role of the boronic acid moiety in mediating the inhibitory effect.

Cellular Activity: Kynurenine Production in IFN-γ-stimulated HeLa Cells

To assess the ability of the compounds to inhibit IDO1 activity in a cellular context, we utilized a well-established assay involving the stimulation of HeLa cells with interferon-gamma (IFN-γ) to induce IDO1 expression. The production of kynurenine in the cell culture supernatant is then measured as a readout of IDO1 activity.

CompoundCellular IC50 (nM) for Kynurenine Production
BoroFluor 250
Epacadostat50
NPB-1>20,000

The cellular data corroborates the enzymatic findings, with BoroFluor showing a dose-dependent inhibition of kynurenine production. The rightward shift in IC50 from the enzymatic to the cellular assay is expected and may be attributed to factors such as cell permeability and off-target binding.

Cytotoxicity Assessment

It is crucial to ensure that the observed inhibition of cellular kynurenine production is not a result of general cytotoxicity. The following table presents the CC50 (50% cytotoxic concentration) values for the compounds in HeLa cells after a 72-hour incubation.

CompoundCC50 (µM) in HeLa Cells
BoroFluor >50
Epacadostat>50
NPB-1>50

None of the compounds exhibited significant cytotoxicity at concentrations well above their effective cellular IC50 values, indicating that their primary effect is the specific inhibition of IDO1.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Recombinant Human IDO1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified IDO1.[9][10]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the recombinant IDO1 enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate the plate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify kynurenine production.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Kynurenine Production Assay

This assay measures the inhibition of IDO1 in a cellular environment.[11][12][13]

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant human interferon-gamma (IFN-γ)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plate

  • Reagents for kynurenine detection (as described in the enzymatic assay)

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ (100 ng/mL) for 24 hours to induce IDO1 expression.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the colorimetric method described in the enzymatic assay protocol.

  • Determine the cellular IC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[11][14]

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the CC50 value.

Visualizing the Scientific Rationale

To further elucidate the concepts discussed in this guide, the following diagrams have been generated.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation Tryptophan->T_Cell Promotes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Treg Regulatory T-Cell (Treg) Induction Kynurenine->Treg Promotes Immune_Response Immune_Response T_Cell->Immune_Response Enhances Anti-Tumor Immune Response Treg->Immune_Response Suppresses Anti-Tumor Immune Response BoroFluor BoroFluor BoroFluor->IDO1 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis Enzyme_Assay IDO1 Enzymatic Inhibition Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cellular_Assay Cellular Kynurenine Production Assay Cellular_Assay->IC50_Determination Cytotoxicity_Assay Cell Viability (MTT) Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis CC50_Determination->SAR_Analysis

Caption: A streamlined workflow for the in vitro evaluation of IDO1 inhibitors.

SAR_Logic BoroFluor BoroFluor N-phenylbenzamide Scaffold Boronic Acid Moiety 2-Fluoro Substitution Activity Biological Activity (IDO1 Inhibition) BoroFluor:f2->Activity Essential for Potency BoroFluor:f1->Activity Provides Core Structure BoroFluor:f3->Activity Modulates Potency and Physicochemical Properties NPB1 NPB-1 N-phenylbenzamide Scaffold Lacks Boronic Acid NPB1:f2->Activity Leads to Inactivity

Caption: Key structural elements influencing the biological activity of BoroFluor.

Conclusion and Future Directions

This comparative guide presents a compelling, albeit hypothetical, case for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, BoroFluor , as a novel and potent inhibitor of IDO1. The data suggests that the boronic acid moiety is crucial for its inhibitory activity and that the compound exhibits promising potency in both enzymatic and cellular assays without significant cytotoxicity.

While BoroFluor may not be as potent as the clinical candidate Epacadostat in this initial assessment, its unique chemical structure offers a valuable platform for further optimization. Future research should focus on:

  • Lead Optimization: Systematic modification of the N-phenylbenzamide core and the substitution pattern on the phenyl rings to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of BoroFluor in preclinical animal models of cancer, both as a monotherapy and in combination with checkpoint inhibitors.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of BoroFluor to determine its suitability for in vivo applications.

References

  • dos Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]

  • Kudo, T., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842. [Link]

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]

  • Eid, E. E., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy, 60(9), 5493-5501. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • Coutts, S. J., et al. (1996). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]

  • dos Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. [Link]

  • da Silva, J. A. L., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1014161. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Lazzara, M. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17753–17764. [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5838. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? [Link]

  • Rodríguez, J. B., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

  • Rodríguez, J. B., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(23), 9548-9562. [Link]

  • ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. [Link]

  • Rodríguez, J. B., et al. (2013). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]

  • PubChem. (n.d.). 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid. [Link]

  • Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9545-9559. [Link]

  • Combs, A. P., et al. (2016). Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase. Journal of Biological Chemistry, 291(10), 5210-5220. [Link]

  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]

  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]

  • dos Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 732. [Link]

  • Nakayama, M., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Molecules, 22(10), 1709. [Link]

  • Muller, A. J., et al. (2005). Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy. Nature Medicine, 11(3), 312-319. [Link]

  • Zhai, L., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International Journal of Molecular Sciences, 18(12), 2735. [Link]

  • Lo-Castro, A., et al. (2015). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 13(30), 8233-8240. [Link]

  • ChemUniverse. (n.d.). (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, prioritizing safety, environmental responsibility, and adherence to regulatory standards. The protocols outlined here are designed to build a self-validating system of safety within your laboratory operations.

I. Understanding the Compound and Associated Hazards

(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is an organoboron compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, it is crucial to treat it with the caution afforded to analogous boronic acid compounds. Boronic acids as a class are known to present several potential hazards.

Based on data from similar compounds, such as 2-fluorophenylboronic acid and other phenylboronic acids, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Ingestion can be harmful.[2][4][5][6]

Given these potential risks, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][7]

II. Immediate Safety and Handling Protocol

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory. All handling of the compound and its waste must occur within a certified chemical fume hood to minimize inhalation risk.[1][2]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[2]To prevent contact with airborne particles or splashes, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use.[2]To protect against skin irritation upon direct contact.
Protective Clothing A laboratory coat or chemical-resistant apron.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form.[2]To avoid inhalation of fine particles that may cause respiratory irritation.

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

III. Step-by-Step Disposal Workflow

The proper disposal of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed facility.

DisposalWorkflow A Step 1: Waste Segregation at Point of Generation B Step 2: Select Appropriate Waste Containers A->B Segregate solid, liquid, and contaminated PPE. C Step 3: Proper Labeling of Waste Containers B->C Use compatible, leak-proof containers with secure lids. D Step 4: Temporary Storage in Satellite Accumulation Area (SAA) C->D Label with 'Hazardous Waste', full chemical name, and hazards. E Step 5: Arrange for Professional Collection and Disposal D->E Store in a designated, secure, and well-ventilated area.

Caption: Decision tree for spill response.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that the handling and disposal of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid meet the highest standards of scientific integrity and regulatory compliance.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Laboratory Waste Disposal: A Quick Overview. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Laboratory Chemical Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, boronic acids and their derivatives are pivotal intermediates, particularly in cross-coupling reactions. (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, with its unique structural motifs, represents a compound of significant interest. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.

Engineering Controls are the most effective means of minimizing exposure. All operations involving the solid material or its solutions should be conducted within a certified chemical fume hood[5]. This containment measure is critical to prevent the inhalation of airborne particles and to protect the user from potential splashes. The fume hood also provides a controlled environment for managing spills.

The work area should be equipped with readily accessible emergency equipment, including an eyewash station and a safety shower.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable for the safe handling of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards identified from analogous compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][4]Protects the eyes from dust particles and accidental splashes of solutions. A face shield offers broader protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be considered when handling larger quantities of the solid or when there is a potential for dust generation.Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.

Logical Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE should be followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is crucial for minimizing risk.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Clearly label all vessels.

    • Have appropriate waste containers ready.

  • Weighing and Transfer :

    • When weighing the solid, perform the task in the fume hood to contain any dust.

    • Use a spatula for transfers to minimize the generation of airborne particles.

    • Keep the container tightly closed when not in use.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling :

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

IV. Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

  • Minor Spill (in fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the contained material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill or Spill Outside of a Fume Hood :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

First Aid Measures are critical in case of exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6]

V. Disposal Plan: Responsible Waste Management

All waste containing (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Waste Segregation and Collection Workflow

Disposal_Workflow cluster_SolidWaste Solid Waste cluster_LiquidWaste Liquid Waste Start Waste Generation (Solid & Liquid) SolidWaste Contaminated PPE, Absorbents, Weighing Paper Start->SolidWaste LiquidWaste Unused Solutions, Solvent Rinses Start->LiquidWaste SolidContainer Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer Storage Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer LiquidContainer->Storage Pickup EHS Hazardous Waste Pickup Storage->Pickup

Caption: Segregated disposal workflow for chemical waste.

  • Solid Waste : Collect in a clearly labeled, sealable container designated for solid hazardous waste.

  • Liquid Waste : Collect in a separate, labeled, and sealed container for liquid hazardous waste.

  • Empty Containers : Rinse empty containers three times with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing and air-drying in a fume hood, the original label should be defaced before the container is disposed of according to institutional guidelines.

  • Storage : Store all hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection by the EHS department.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, ensuring a safe and productive laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2025). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.